Technical Documentation Center

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • CAS: 53645-79-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Core: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a cornerstone for the developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a cornerstone for the development of a multitude of biologically active compounds. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, most notably protein kinases, making it a focal point in the design of novel therapeutics, particularly in oncology. This guide provides a comprehensive overview of the fundamental properties, synthesis, and therapeutic applications of the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core, offering insights for its strategic utilization in drug discovery and development.

Core Physicochemical and Structural Properties

The parent compound, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, is a bicyclic heteroaromatic system with the molecular formula C₁₁H₈N₄ and a molecular weight of 196.21 g/mol .[1] Its core structure consists of a pyrazole ring fused to a pyrimidine ring, with a phenyl substituent at the N-1 position of the pyrazole.

PropertyValueSource
Molecular Formula C₁₁H₈N₄[1]
Molecular Weight 196.21 g/mol [1]
LogP 1.81550[1]
SMILES c1ccc(-n2ncc3cncnc32)cc1[1]
CAS Number 53645-79-7[1]

The structural arrangement of the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is crucial for its biological activity. X-ray crystallography studies of its derivatives, such as 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, reveal that the pyrazolo[3,4-d]pyrimidine ring system is planar. The phenyl ring is typically oriented at a dihedral angle to this plane, for instance, 34.72 (6)° in the case of the 4-oxo derivative.[2] This three-dimensional conformation influences how these molecules fit into the binding sites of target proteins.

Synthesis of the 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold and Its Derivatives

The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core is typically synthesized through the construction of the pyrazole ring followed by the annulation of the pyrimidine ring. A common and versatile precursor for this synthesis is 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Synthesis of Key Precursors

The synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile often starts from the condensation of phenylhydrazine with a suitable three-carbon component.

Formation of the Pyrazolo[3,4-d]pyrimidine Ring System

The pyrimidine ring is typically formed by cyclizing the 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile precursor with a one-carbon synthon. A widely used method involves heating the precursor in formic acid to yield 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one [2]

  • Reaction Setup: In a round-bottom flask, heat 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (10.8 mmol) in formic acid (10 ml).

  • Heating: Maintain the reaction mixture at 110-112 °C (383–385 K) for 6 hours.

  • Precipitation: After cooling, pour the reaction mixture into a beaker containing ice-water.

  • Isolation: Collect the resulting precipitate by filtration and dry thoroughly.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one precursor 5-Amino-1-phenyl-1H- pyrazole-4-carbonitrile product 1-Phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one precursor->product Heat (110-112 °C, 6h) reagent Formic Acid (HCOOH)

Caption: Synthesis of the pyrazolo[3,4-d]pyrimidin-4-one core.

Derivatization at the 4-Position

The 4-position of the pyrimidine ring is a common site for modification to generate libraries of compounds with diverse biological activities. The 4-oxo group can be converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃). This 4-chloro derivative is a versatile intermediate that can readily undergo nucleophilic substitution with various amines, hydrazines, and other nucleophiles to introduce a wide range of substituents.

Experimental Protocol: Synthesis of 4-Substituted 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

  • Chlorination: Reflux 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with phosphorus oxychloride to obtain 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

  • Nucleophilic Substitution: React the 4-chloro intermediate with a desired amine or other nucleophile in a suitable solvent (e.g., ethanol, DMF) often in the presence of a base (e.g., triethylamine) to yield the corresponding 4-substituted derivative.

Derivatization at the 4-Position start 1-Phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one intermediate 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine start->intermediate POCl₃ product 4-Substituted-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine intermediate->product R-NH₂ (or other nucleophile)

Caption: General scheme for derivatization at the 4-position.

Biological and Therapeutic Significance

The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and most notably, anticancer properties.[3]

Kinase Inhibition: A Primary Mechanism of Action

The structural similarity of the pyrazolo[3,4-d]pyrimidine core to adenine, the nitrogenous base in adenosine triphosphate (ATP), allows derivatives of this scaffold to act as competitive inhibitors of protein kinases.[4] By occupying the ATP-binding site of kinases, these compounds can block the phosphorylation of downstream substrates, thereby disrupting signaling pathways that are often dysregulated in diseases like cancer.

Numerous derivatives of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have been developed as potent inhibitors of various kinase families, including:

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Several 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against EGFR, a key target in the treatment of non-small cell lung cancer and other solid tumors.[5] Docking studies have revealed that these compounds can form hydrogen bonds with key residues in the ATP-binding site of EGFR, such as Met793.[5]

  • RAF Kinases: Bisarylureas based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold have been designed as pan-RAF inhibitors, targeting BRAF, including the V600E mutant, and C-RAF.[6]

  • Polo-Like Kinase 4 (PLK4): Novel pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent and selective inhibitors of PLK4, a key regulator of centriole duplication, showing promise for the treatment of breast cancers with TRIM37 amplification.

  • Casein Kinase 1 (CK1): N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives have been identified as novel inhibitors of CK1, a kinase implicated in cancer and central nervous system disorders.[7]

  • Breast Tumor Kinase (BRK/PTK6): 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffolds have been developed as selective inhibitors of BRK/PTK6, a non-receptor tyrosine kinase involved in breast cancer progression.[8]

  • P21-activated kinase 1 (PAK1): The 1H-pyrazolo[3,4-d]pyrimidine scaffold has been identified as a promising lead for targeting PAK1, a kinase involved in cell proliferation, survival, and migration.[9]

Kinase Inhibition Mechanism cluster_0 Competitive Binding scaffold 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivative kinase Kinase ATP-Binding Site scaffold->kinase Binds atp ATP atp->kinase Competes with inhibition Inhibition of Phosphorylation kinase->inhibition downstream Downstream Signaling inhibition->downstream Blocks

Caption: Competitive inhibition of kinases by pyrazolopyrimidines.

Anticancer Activity

The kinase inhibitory activity of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives translates into potent anticancer effects. These compounds have demonstrated antiproliferative activity against a variety of cancer cell lines, including breast (MCF-7), lung (A-549), and colon cancer cells.[5] The mechanism of their anticancer action is often multifactorial, involving the induction of apoptosis (programmed cell death) and cell cycle arrest.

Derivative ClassTarget Kinase(s)Cancer Cell LinesReference
4-Substituted derivativesEGFRMCF-7, A-549[5]
Bisarylureaspan-RAF (BRAF, C-RAF)A375, HT-29, PC-3, A549[6]
PLK4 inhibitorsPLK4MCF-7, BT474, MDA-MB-231
PAK1 inhibitorsPAK1MDA-MB-231[9]

Analytical Characterization

The structural elucidation and purity assessment of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives are typically performed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, providing information about the number and environment of protons and carbon atoms. For example, in the ¹H NMR spectrum of a 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivative, characteristic signals for the phenyl protons and the protons on the pyrazolopyrimidine core would be observed.[10][11]

  • Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to aid in structural confirmation through fragmentation analysis.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of synthesized compounds.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives. A Safety Data Sheet (SDS) should be consulted for specific handling, storage, and disposal information. For 4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, it is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[12] General laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated area or a fume hood.[12]

Conclusion and Future Perspectives

The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold remains a highly valuable and versatile platform in modern drug discovery. Its proven ability to generate potent and selective kinase inhibitors has cemented its importance in the development of targeted cancer therapies. Future research in this area will likely focus on:

  • Exploration of Novel Derivatives: The synthesis and evaluation of new derivatives with diverse substitution patterns to target a wider range of kinases and overcome drug resistance.

  • Multi-Targeted Inhibitors: The design of compounds that can simultaneously inhibit multiple key signaling pathways involved in cancer progression.

  • Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds, such as solubility, metabolic stability, and oral bioavailability, to enhance their therapeutic potential.

The continued exploration of the rich chemistry and biology of the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core holds significant promise for the discovery of next-generation therapeutics for cancer and other diseases.

References

  • 1-phenylpyrazolo[3,4-d]pyrimidine | CAS#:53645-79-7 | Chemsrc. (n.d.). Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2015). 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. Chemical Biology & Drug Design, 85(5), 608-622.
  • Al-Issa, S. A., et al. (2024).
  • El-Adl, K., et al. (2015). 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. PubMed. Retrieved from [Link]

  • Gaber, N. M., et al. (2017). Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies. Molecules, 22(4), 542.
  • Gao, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrazolo [3,4-d]pyrimidine derivatives as PAK1 inhibitors that trigger apoptosis, ER stress and anti-migration effect in MDA-MB-231 cells. European Journal of Medicinal Chemistry, 194, 112220.
  • Hassan, A. S., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(20), 7029.
  • Patel, H. M., et al. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. E-Journal of Chemistry, 8(3), 1337-1345.
  • RSC Publishing. (2024, January 9). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Retrieved from [Link]

  • S. Schenone, et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Medicinal Chemistry Letters, 5(6), 624-630.
  • Yang, L. L., et al. (2012). Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization. ChEMBL. Retrieved from [Link]

  • Z-e-d, A. A., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. RSC Medicinal Chemistry, 14(10), 2004-2015.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • Al-Issa, S. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC. Retrieved from [Link]

  • IUCr Journals. (n.d.). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H). Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazolo(3,4-d)pyrimidine. Retrieved from [Link]

  • Al-Issa, S. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Retrieved from [Link]

  • Al-Issa, S. A., et al. (2024). Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed. Retrieved from [Link]

  • Akhmedova, Z. R., et al. (2025). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. PMC. Retrieved from [Link]

  • Al-Issa, S. A., et al. (2025). (PDF) Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. ResearchGate. Retrieved from [Link]

Sources

Exploratory

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine: Chemical Structure, Synthesis, and Kinase Inhibition Profiling

Executive Summary The 1H-pyrazolo[3,4-d]pyrimidine core is a heavily privileged, nitrogen-containing heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry[1]. Universally recognized as a biois...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrazolo[3,4-d]pyrimidine core is a heavily privileged, nitrogen-containing heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry[1]. Universally recognized as a bioisostere of the purine ring (adenine) found in ATP, this scaffold is uniquely primed to competitively bind to the highly conserved ATP-binding hinge region of various protein kinases[2]. This technical guide explores the structural pharmacophore, quantitative biological efficacy, and the causal synthetic methodologies required to construct 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.

Structural Pharmacophore & Bioisosterism

The architectural brilliance of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine lies in its structural homology to adenine, allowing it to mimic ATP binding contacts within kinase active sites[2]. Rational drug design leverages three primary vectors on this scaffold:

  • N1 Position : Substitution with a phenyl ring drives the molecule into deep hydrophobic pockets (Hydrophobic Region II) of the kinase active site. This bulky, lipophilic anchor significantly enhances binding affinity compared to unsubstituted or simple alkyl-substituted analogs[3].

  • C4 Position : This is the primary vector for diversification. Nucleophilic substitution at C4 with various anilines, piperazines, or hydrazones allows the molecule to interact with the solvent-exposed region or additional hydrophobic domains (Hydrophobic Region I)[3][4].

  • C3 Position : Substitutions here (e.g., methylthio or cyanomethyl groups) modulate aqueous solubility and create additional steric interactions within the binding cleft, often dictating target selectivity[5][6].

Target Kinase Profiling & Biological Activity

Because of its exceptional ability to anchor into the hinge region—specifically forming bidentate hydrogen bonds with residues like Met793 in the Epidermal Growth Factor Receptor (EGFR)—the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold has been extensively utilized to develop targeted anticancer therapeutics[3][7].

Quantitative Efficacy Data

The table below highlights the inhibitory potency (IC50) of various functionalized derivatives against critical oncogenic kinases and cancer cell lines.

Derivative / CompoundTarget Kinase / Cell LineIC50 ValueKey Structural FeatureCitation
Compound 12b EGFR (Wild Type)0.016 µMC4-Hydrazone linker[3]
Compound 12b EGFR (T790M Mutant)0.236 µMC4-Hydrazone linker[3]
Compound 5i EGFR / VEGFR20.3 µM / 7.6 µMDual targeting, N-linker[8]
Compound 38 BRK / PTK60.153 µMPhenolic OH, pyrazolo core[9]
Compound 51 BRK / PTK63.37 nMPara-fluorine substitution[9]
Compound 13a MCF7 (Breast Cancer)23.0 µMC3-methylthio substitution[5]
Mechanism of Action

The primary mechanism of action relies on the competitive displacement of ATP. The N1 or N2 of the pyrazole and the N1 of the pyrimidine ring form critical hydrogen bonds with the backbone amides of the kinase hinge region[7][10]. This binding halts kinase autophosphorylation, shutting down downstream signaling cascades (PI3K/AKT, MAPK), ultimately inducing cell cycle arrest and apoptosis[3].

MOA A 1-Phenyl-pyrazolo[3,4-d]pyrimidine (ATP Bioisostere) B EGFR Hinge Region Binding (H-bond with Met793) A->B Competitive Binding C Hydrophobic Pocket Occupation (Phenyl & C4-Substituents) A->C Steric Fit D Inhibition of Kinase Autophosphorylation B->D C->D E Blockade of PI3K/AKT & MAPK Pathways D->E Signal Transduction Halt F Cell Cycle Arrest & Apoptosis Induction E->F Phenotypic Outcome

Mechanism of action: EGFR kinase inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

Retrosynthetic Strategies & Step-by-Step Methodology

The synthesis of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines generally follows a bottom-up approach, constructing the pyrazole ring first, followed by pyrimidine annulation, halogenation, and final functionalization[1][4].

SynthWorkflow A Ethyl(ethoxymethylene) cyanoacetate + Phenylhydrazine B 5-Amino-1-phenyl-1H- pyrazole-4-carboxylate A->B Cyclization (EtOH, Reflux) C 1-Phenyl-1H-pyrazolo [3,4-d]pyrimidin-4(5H)-one B->C Formamide (Reflux, 15h) D 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine C->D POCl3 (Chlorination) E 4-Substituted-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine D->E R-NH2, DIPEA (SNAr)

Synthetic workflow for 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.

Step-by-Step Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system, incorporating in-process analytical checks to confirm causality and reaction success at every stage.

Phase 1: Pyrazole Ring Formation

  • Procedure : React ethyl(ethoxymethylene)cyanoacetate with phenylhydrazine in absolute ethanol. Reflux for 2-4 hours.

  • Causality : Ethanol provides a protic environment that facilitates the initial nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbon of the cyanoacetate. The subsequent intramolecular cyclization yields the 5-amino-1-phenyl-1H-pyrazole-4-carboxylate intermediate[1].

  • Self-Validation : TLC monitoring should show the consumption of the starting materials. IR spectroscopy of the isolated product will reveal primary amine stretches (~3300-3400 cm⁻¹) confirming the 5-amino group.

Phase 2: Pyrimidine Annulation

  • Procedure : Suspend the pyrazole intermediate in neat formamide and reflux (approx. 200°C) for 12-15 hours[4].

  • Causality : Formamide is a dual-purpose reagent. It acts as a high-boiling solvent and the single-carbon electrophile (C2 donor) necessary to close the pyrimidine ring. The reaction yields the thermodynamically stable lactam, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one[1][4].

  • Self-Validation : IR spectroscopy must show the disappearance of the primary amine bands and the appearance of a strong, characteristic lactam C=O stretch at ~1710 cm⁻¹[5].

Phase 3: Halogenation (Activation)

  • Procedure : Reflux the pyrimidin-4-one derivative in neat Phosphorus oxychloride (POCl3) for 4-6 hours. Quench carefully over crushed ice to precipitate the product[4].

  • Causality : The lactam oxygen is highly unreactive toward nucleophiles. POCl3 converts the carbonyl group into a highly electrophilic imidoyl chloride (4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine). This activation is critical for the subsequent functionalization at the C4 position[4].

  • Self-Validation : IR spectroscopy will confirm the complete disappearance of the C=O stretch (~1710 cm⁻¹), validating the conversion to the chloro-derivative.

Phase 4: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure : To a solution of the 4-chloro derivative in dry DMF, add the appropriate nucleophile (e.g., phenylpiperazine or an aniline derivative) and N,N-diisopropylethylamine (DIPEA). Heat under reflux for 15 hours. Pour onto ice-water, filter the crude product, and recrystallize from ethanol[1][4].

  • Causality : The C4-chloride is highly susceptible to SNAr due to the electron-withdrawing nature of the pyrimidine ring. DIPEA is employed as a non-nucleophilic steric base; it scavenges the HCl byproduct generated during the substitution. If HCl is not neutralized, it will protonate the incoming amine nucleophile, drastically reducing the reaction yield[1].

  • Self-Validation : ¹H NMR spectroscopy will confirm the structure. The pyrimidine C6-H typically appears as a sharp singlet around δ 8.55 ppm, while the newly introduced amine/piperazine protons will appear as distinct multiplets (e.g., δ 2.73–3.63 ppm for piperazine rings)[4].

Sources

Foundational

The 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Motif in Kinase-Targeted Drug Discovery

An In-depth Technical Guide on the Core Mechanism of Action For Researchers, Scientists, and Drug Development Professionals Abstract The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core is a prominent "privileged scaffold" in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core is a prominent "privileged scaffold" in medicinal chemistry, bearing a close structural resemblance to the endogenous purine, adenine. This bioisosteric relationship has been extensively exploited to design potent inhibitors of a wide array of protein kinases, enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases such as cancer. This technical guide delves into the fundamental mechanism of action of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, with a primary focus on their role as ATP-competitive kinase inhibitors. We will explore the structural basis of their inhibitory activity, examine the experimental methodologies used to characterize their function, and discuss their therapeutic implications, providing a comprehensive resource for researchers in the field of drug discovery and development.

The Pyrazolo[3,4-d]pyrimidine Nucleus: An Adenine Mimic

The pyrazolo[3,4-d]pyrimidine scaffold is a fused heterocyclic system that is an isostere of adenine, a key component of adenosine triphosphate (ATP).[1][2][3] This structural mimicry is the cornerstone of its pharmacological activity, particularly as a kinase inhibitor. The nitrogen atom arrangement in the pyrazolo[3,4-d]pyrimidine core allows it to form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, similar to the interactions of the adenine ring of ATP.[2][3] This ability to effectively compete with ATP for binding to the kinase active site makes the pyrazolo[3,4-d]pyrimidine scaffold a versatile template for the development of potent and selective kinase inhibitors.[4] The addition of a phenyl group at the N1 position further enhances the drug-like properties and provides a crucial point for synthetic modification to achieve desired potency and selectivity against specific kinase targets.

Primary Mechanism of Action: Competitive Inhibition of Protein Kinases

The predominant mechanism of action for the majority of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives is the competitive inhibition of protein kinases.[1][2] Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on substrate proteins. This process, known as phosphorylation, is a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, differentiation, proliferation, and survival.[5] In many cancers, kinases are constitutively active, leading to uncontrolled cell proliferation and tumor growth.[6]

By occupying the ATP-binding site, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-based inhibitors prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling pathway.[2][4] The phenyl group at the N1 position often orients into a hydrophobic region of the ATP-binding site, contributing to the overall binding affinity.[7]

Targeting a Spectrum of Kinases

The versatility of the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold has led to the development of inhibitors targeting a wide range of kinases implicated in oncology and other diseases. These include:

  • Epidermal Growth Factor Receptor (EGFR): Several derivatives have been designed as potent inhibitors of EGFR, a receptor tyrosine kinase often overexpressed or mutated in various cancers, including lung and breast cancer.[3][8][9][10] These inhibitors compete with ATP at the EGFR kinase domain, blocking downstream signaling pathways responsible for cell proliferation.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By targeting VEGFR, another receptor tyrosine kinase, these compounds can inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[3][6]

  • Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase involved in cell proliferation, survival, and migration.[4] Pyrazolo[3,4-d]pyrimidine derivatives, such as PP1 and PP2, are well-known inhibitors of Src family kinases.[4]

  • Bruton's Tyrosine Kinase (BTK): The FDA-approved drug Ibrutinib, a pyrazolo[3,4-d]pyrimidine derivative, is a potent inhibitor of BTK, which is crucial for B-cell signaling and survival.[2][4] It is used in the treatment of certain B-cell cancers.[2]

  • Abl Kinase: This tyrosine kinase is a key target in chronic myeloid leukemia (CML). Some pyrazolo[3,4-d]pyrimidine derivatives have shown dual Src/Abl inhibitory activity.[11]

  • Cyclin-Dependent Kinase 2 (CDK2): CDK2 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis. The pyrazolo[3,4-d]pyrimidine scaffold has been utilized to develop CDK2 inhibitors.[5]

  • Hematopoietic Progenitor Kinase 1 (HPK1): As a negative regulator of T-cell receptor signaling, HPK1 is a promising target for cancer immunotherapy. Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent and selective HPK1 inhibitors.[12]

Visualizing the Mechanism: ATP-Competitive Inhibition

The following diagram illustrates the general mechanism of ATP-competitive inhibition by a 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivative.

ATP_Competition cluster_kinase Kinase Active Site cluster_binding cluster_outcome Kinase Kinase Hinge Region Hydrophobic Pocket Phosphorylation Phosphorylation (Active) Kinase:s->Phosphorylation ATP Bound No_Phosphorylation No Phosphorylation (Inhibited) Kinase:s->No_Phosphorylation Inhibitor Bound ATP ATP ATP->Kinase:hinge Binds Inhibitor 1-Phenyl-1H-pyrazolo [3,4-d]pyrimidine Inhibitor->Kinase:hinge Competitively Binds

Caption: ATP-competitive inhibition by a 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivative.

Quantitative Analysis of Kinase Inhibition

The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes the inhibitory activities of some representative 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against various kinases.

Compound/DerivativeTarget KinaseIC50/KiReference
Compound 6bEGFR-TK91% inhibition[8]
IbrutinibBTK0.21 nM (enzymatic)[1]
PP1Src family kinases (Lck)170 nM[4]
PP2Src family kinases (Lck)100 nM[4]
Compound 51BRK/PTK63.37 nM[13]
Compound 10nHPK129.0 nM[12]
Compound 12bEGFRWT0.016 µM[10]
Compound 12bEGFRT790M0.236 µM[10]

Alternative Mechanisms of Action

While kinase inhibition is the most prominent mechanism, the versatile pyrazolo[3,4-d]pyrimidine scaffold has been shown to exert its biological effects through other mechanisms as well.

Xanthine Oxidase Inhibition

One of the earliest and most well-known drugs based on the pyrazolo[3,4-d]pyrimidine scaffold is Allopurinol. Structurally, it is an isomer of hypoxanthine.[14] Allopurinol and its active metabolite, oxypurinol, act as inhibitors of xanthine oxidase, an enzyme crucial for the metabolic pathway that converts hypoxanthine and xanthine to uric acid.[14][15][16][17][18] By blocking this enzyme, allopurinol reduces the production of uric acid and is therefore used in the treatment of gout, a condition caused by the accumulation of uric acid crystals in the joints.[14][15][16]

Inhibition of RNA and DNA Depurination

The derivative 4-aminopyrazolo[3,4-d]pyrimidine (4-APP), which is an isomer of adenine, has demonstrated a unique mechanism of action as a potent inhibitor of the RNA and DNA depurination induced by Shiga toxin 1 (Stx1).[19] This activity highlights the potential of this scaffold to interact with targets other than kinases. The inhibitory mechanism of 4-APP on the DNA glycosylase reaction of Stx1 has been described as a mixed inhibition.[19]

Induction of Oxidative Stress

Certain pyrazolo[3,4-d]pyrimidine derivatives that inhibit Src tyrosine kinase have been shown to induce oxidative stress in glioblastoma cells.[20] This increase in reactive oxygen species (ROS) can lead to DNA damage, disruption of the mitochondrial membrane potential, and ultimately, cell death through senescence and necrosis.[20] This pro-oxidative effect contributes to the overall anti-cancer properties of these compounds.[20]

Experimental Protocols for Mechanistic Elucidation

A variety of experimental techniques are employed to characterize the mechanism of action of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Peptide substrate for the kinase

  • [γ-³²P]ATP (radiolabeled ATP)

  • Test compound dissolved in DMSO

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, peptide substrate, and kinase reaction buffer.

  • Add the test compound at various concentrations (typically in a serial dilution). A DMSO control (vehicle) is run in parallel.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Allow the reaction to proceed for a specific time at an optimal temperature.

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated ³²P in the peptide substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the proliferation of cancer cells.

Objective: To determine the anti-proliferative activity (IC50) of a test compound on a specific cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (in a serial dilution). Include a DMSO control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add the MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Synthesis Synthesis of 1-Phenyl-1H-pyrazolo [3,4-d]pyrimidine Derivatives Kinase_Assay In Vitro Kinase Inhibition Assay Synthesis->Kinase_Assay Binding_Assay Binding Affinity (e.g., SPR, ITC) Synthesis->Binding_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Proliferation_Assay Binding_Assay->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Proliferation_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Proliferation_Assay->Cell_Cycle_Assay Western_Blot Western Blot (Target Phosphorylation) Proliferation_Assay->Western_Blot Animal_Models Xenograft Animal Models Western_Blot->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD

Caption: A typical experimental workflow for the evaluation of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.

Conclusion

The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold has firmly established itself as a cornerstone in modern drug discovery, particularly in the realm of oncology. Its intrinsic ability to mimic adenine and competitively inhibit a multitude of protein kinases has paved the way for the development of targeted therapies with significant clinical impact. While kinase inhibition remains its primary and most explored mechanism of action, the diverse biological activities of its derivatives, including xanthine oxidase inhibition and the induction of oxidative stress, underscore the therapeutic versatility of this privileged chemical motif. A thorough understanding of these mechanisms, coupled with robust experimental validation, is paramount for the continued design and development of novel and effective therapeutic agents based on this remarkable scaffold.

References

  • Study.com. Allopurinol: Mechanism of Action & Structure. [Link]

  • Liv Hospital. Complete How Does Allopurinol Work To Treat Gout?. [Link]

  • Wikipedia. Allopurinol. [Link]

  • National Center for Biotechnology Information. Allopurinol - StatPearls - NCBI Bookshelf. [Link]

  • ACS Publications. Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. [Link]

  • Patsnap Synapse. What is the mechanism of Allopurinol?. [Link]

  • RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • PubMed. 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. [Link]

  • ResearchGate. Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. [Link]

  • National Center for Biotechnology Information. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. [Link]

  • PubMed. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. [Link]

  • MDPI. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. [Link]

  • National Center for Biotechnology Information. 4-Aminopyrazolo[3,4-d]pyrimidine (4-APP) as a novel inhibitor of the RNA and DNA depurination induced by Shiga toxin 1. [Link]

  • National Center for Biotechnology Information. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. [Link]

  • PubMed. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. [Link]

  • CORE. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. [Link]

  • RSC Publishing. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. [Link]

  • National Center for Biotechnology Information. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. [Link]

  • National Center for Biotechnology Information. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]

  • Semantic Scholar. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][15][16][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. [Link]

  • MDPI. Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. [Link]

Sources

Exploratory

Comprehensive Spectroscopic and Synthetic Profiling of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Scaffolds

Introduction & Structural Rationale As a Senior Application Scientist specializing in heterocyclic chemistry and rational drug design, I frequently rely on the pyrazolo[3,4-d]pyrimidine scaffold. Recognized universally a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

As a Senior Application Scientist specializing in heterocyclic chemistry and rational drug design, I frequently rely on the pyrazolo[3,4-d]pyrimidine scaffold. Recognized universally as a bioisostere of the endogenous purine ring, it is a privileged pharmacophore in the development of ATP-competitive kinase inhibitors[1].

The strategic addition of a 1-phenyl substituent is not arbitrary; it is a calculated structural modification designed to enhance lipophilic interactions within the hydrophobic hinge regions of target enzymes, such as the Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR)[2]. To successfully leverage this scaffold, researchers must master the synthesis and rigorous spectroscopic validation of its core intermediates. This guide provides an authoritative, causality-driven workflow for the synthesis and spectral characterization of the pivotal intermediate: 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine .

Mechanistic Visualization

The transformation from a simple pyrazole to a highly reactive bicyclic system requires precise thermodynamic control. The logical progression of this synthesis is mapped below.

Workflow A Ethyl 5-amino-1-phenyl-1H- pyrazole-4-carboxylate B 1-Phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one A->B Formamide, 190°C Annulation (Cyclization) C 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine B->C POCl3, 106°C Dehydroxylative Chlorination D Downstream Kinase Inhibitors (e.g., EGFR, DHFR Antagonists) C->D SNAr with Amines Pharmacophore Assembly

Fig 1: Synthetic pipeline of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffolds for kinase inhibitors.

Self-Validating Experimental Protocols

In pharmaceutical development, a synthetic protocol is only as robust as its in-process controls (IPC). The following workflow details the transformation of the pyrazole precursor into the reactive 4-chloro pyrimidine species, embedding self-validation at every mechanistic step.

Phase 1: Annulation to 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • Objective: Construct the fused pyrimidine ring via a high-temperature condensation reaction.

  • Methodology: Suspend ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in an excess of formamide. Heat the mixture to 190 °C for 8 hours[2].

  • Causality: Formamide serves a dual purpose: it acts as the high-boiling solvent and provides the one-carbon synthon (C-2) necessary to close the pyrimidine ring. The extreme temperature (190 °C) is thermodynamically required to overcome the activation energy barrier of the initial amide condensation and the subsequent intramolecular cyclization[2].

  • Self-Validation (IPC): Cool the reaction mixture and precipitate the product in ice water. Monitor the isolated solid via FT-IR. The reaction is deemed structurally successful when the ester carbonyl stretch (~1730 cm⁻¹) of the starting material is completely replaced by a prominent lactam C=O stretch at ~1700 cm⁻¹ and a broad N-H stretch at ~3200 cm⁻¹[3].

Phase 2: Dehydroxylative Chlorination
  • Objective: Convert the thermodynamically stable lactam into a highly electrophilic 4-chloro intermediate, priming it for downstream nucleophilic aromatic substitution (SNAr).

  • Methodology: Suspend 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq) in neat phosphorus oxychloride (POCl₃, 10 eq). Reflux the mixture at 106 °C for 6 hours[2].

  • Causality: The pyrimidinone exists in a lactam-lactim tautomeric equilibrium. POCl₃ attacks the lactim hydroxyl group, forming a highly reactive dichlorophosphate leaving group. The liberated chloride ion then displaces this group via an addition-elimination mechanism, yielding the 4-chloro derivative[3].

  • Self-Validation (IPC): The physical state of the reaction acts as a primary macroscopic indicator; the initial suspension will clarify into a dark, homogeneous solution upon completion. Following careful quenching over crushed ice, the resulting precipitate must be analyzed via ¹H NMR. The absolute disappearance of the D₂O-exchangeable N-H proton at δ 12.43 ppm confirms total conversion[3].

Spectroscopic Data Analysis

To ensure structural integrity, quantitative spectral data must be rigorously compared against the expected electronic environment of the molecule. The introduction of the strongly electronegative chlorine atom at the C-4 position induces predictable deshielding effects across the fused bicyclic system[4][5].

Table 1: Comparative ¹H NMR Data Analysis Note: Solvent variations are noted as they impact the absolute chemical shift, but the relative deshielding causality remains constant.

Proton AssignmentPyrimidin-4(5H)-one (DMSO-d₆)[3]4-Chloro Derivative (CDCl₃)[5]Causality for Shift / Difference
Pyrimidine C6-H 8.33 (s, 1H)8.87 (s, 1H)Pronounced deshielding effect induced by the highly electronegative C4-chlorine atom.
Pyrazole C3-H 8.20 (s, 1H)8.34 (s, 1H)Deshielding due to the loss of resonance electron donation from the lactam nitrogen.
Phenyl H-2, H-6 8.03–8.05 (d, 2H)8.07–8.29 (m, 2H)Minor electronic changes; primarily influenced by the shift from a polar to a non-polar solvent.
Phenyl H-3, H-4, H-5 7.38–7.58 (m, 3H)7.32–7.70 (m, 3H)Distant from the reaction center; remains a complex multiplet in both environments.
Lactam N-H 12.43 (s, 1H, exchangeable)AbsentAbsolute confirmation of the replacement of the lactam group with the chlorine atom.

Table 2: Key FT-IR and Mass Spectrometry Markers

Modality1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
FT-IR (KBr) ν(N-H) ~3200 cm⁻¹, ν(C=O) 1700 cm⁻¹ν(C=N, C=C) 1590-1550 cm⁻¹; Total absence of C=O and N-H
MS (ESI+) m/z 213.07 [M+H]⁺m/z 231.03 [M+H]⁺ (³⁵Cl isotope), 233.03 [M+H]⁺ (³⁷Cl isotope)
Conclusion

The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern targeted therapeutics. By understanding the thermodynamic causality of its annulation and the electronic shifts inherent in its chlorination, researchers can establish a self-validating synthetic loop. This ensures that downstream functionalization—vital for tuning kinase selectivity—is built upon a structurally verified and highly pure foundation.

References
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies, nih.gov,
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors, Taylor & Francis,
  • Oxidative Magnesiation of Nitrogen-Containing π-Deficient Halogenoheteroaromatics Using Active Magnesium, ACS Public
  • Egyptian Journal of Chemistry - MSA Repository, msa.edu.eg,
  • Phosphonium Salts in Amide Reactions, scribd.com,

Sources

Foundational

The Physicochemical and Pharmacological Profile of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine: A Privileged Scaffold in Kinase Inhibition

Executive Summary In the landscape of modern medicinal chemistry and targeted oncology, the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a highly privileged pharmacophore[1]. As a fused, nitrogen-contain...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and targeted oncology, the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a highly privileged pharmacophore[1]. As a fused, nitrogen-containing heterocycle, it serves as a bioisostere of the adenine ring (9H-purin-6-amine) found in ATP[1]. This structural mimicry allows derivatives of this scaffold to competitively bind to the highly conserved hinge regions of various kinase active sites, making it a cornerstone in the development of multi-target and highly selective kinase inhibitors[2].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic pathways, and self-validating synthetic protocols associated with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, offering actionable insights for drug development professionals.

Molecular Architecture and Physicochemical Profiling

The baseline physicochemical properties of a drug scaffold dictate its pharmacokinetic (PK) and pharmacodynamic (PD) fate. For 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, the core structure provides a rigid, planar aromatic system capable of extensive π-π stacking and hydrogen bonding.

When designing kinase inhibitors for central nervous system (CNS) malignancies, such as Glioblastoma Multiforme (GBM), the lipophilicity (LogP) and Topological Polar Surface Area (TPSA) are critical[3]. A TPSA below 90 Ų and a LogP between 2.0 and 4.0 are generally required to facilitate blood-brain barrier (BBB) penetration[3]. By functionalizing the C4 and C6 positions of the pyrazolo[3,4-d]pyrimidine core, researchers can fine-tune these parameters without disrupting the primary hydrogen-bonding motifs required for kinase affinity.

Table 1: Physicochemical Parameters of Key Derivatives

Quantitative data summarizing the physicochemical variance across key synthetic intermediates and functionalized derivatives.

Compound / DerivativePubChem CIDMolecular Weight ( g/mol )TPSA (Ų)Predicted XLogP3Primary Pharmacological Role
4-(Tert-butylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 219842281.3655.6~3.5Kinase Inhibitor Precursor[4]
4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 4737109263.9943.03.8Reactive Synthetic Intermediate[5]
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol 135408736228.0460.01.6Antimicrobial / Antitumor Lead[6]
5-Hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione 135429845244.2187.50.4Hydrogen-bonding Probe[7]

Mechanistic Action: The ATP-Mimetic Paradigm

The causality of this scaffold's efficacy lies in its precise bioisosteric relationship with ATP[8]. Kinases function by transferring the terminal phosphate of ATP to specific substrates. By mimicking the purine ring, the pyrazolo[3,4-d]pyrimidine scaffold occupies the ATP-binding pocket[8].

Specifically, the N1 and N2 atoms of the pyrazole ring, alongside the pyrimidine nitrogens, form critical hydrogen bonds with the peptide backbone of the kinase hinge region (e.g., interacting with Met793 in Epidermal Growth Factor Receptor (EGFR) tyrosine kinase)[9]. This competitive displacement halts the phosphorylation cascade, ultimately triggering apoptosis or cell cycle arrest in malignant cells[3],[9].

Pathway A 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine (ATP Isostere) B Kinase Hinge Region (Hydrogen Bonding via N1/N2) A->B C Displacement of Endogenous ATP B->C D Inhibition of Phosphorylation (Src, EGFR, BTK) C->D E Apoptosis / Cell Cycle Arrest D->E

ATP-mimetic kinase inhibition signaling pathway and cellular response.

Synthetic Methodology and Derivatization Workflows

To harness the therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold, a robust, self-validating synthetic protocol is required[10]. The following methodology details the synthesis of the core and its functionalization via Nucleophilic Aromatic Substitution (SNAr).

Causality in Experimental Design

The conversion of the pyrimidin-4-one intermediate to the 4-chloro derivative is a critical inflection point. We utilize Phosphorus Oxychloride ( POCl3​ ) not merely as a chlorinating agent, but because it efficiently activates the tautomeric hydroxyl/lactam group, transforming it into a superior leaving group (chloride)[10]. This enables the subsequent SNAr reaction to proceed under mild conditions. Furthermore, the inclusion of N,N-diisopropylethylamine (DIPEA) in the final step acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion without degrading the nucleophile[11].

Step-by-Step Protocol: Synthesis of 4-Substituted Derivatives

Step 1: Pyrimidine Ring Annulation

  • Suspend 5-amino-1-phenyl-1H-pyrazole (1.0 eq) in an excess of formamide.

  • Heat the mixture to 190 °C for 8 hours[10]. Self-Validation: Monitor the consumption of the starting material via TLC (Thin Layer Chromatography) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Cool the mixture to room temperature and pour over crushed ice to precipitate 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Filter and dry under a vacuum.

Step 2: Activation via Chlorination

  • Suspend the dried intermediate in POCl3​ (10.0 eq).

  • Reflux the mixture at 106 °C for 6 hours[10].

  • Critical Workup: Carefully quench the unreacted POCl3​ by adding the cooled mixture dropwise into ice-cold water to prevent violent exothermic hydrolysis.

  • Extract the resulting 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with dichloromethane, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve the 4-chloro derivative (1.0 eq) in absolute ethanol or acetonitrile[10].

  • Add the desired nucleophile (e.g., an amino acid conjugate or hydrazine) (1.1 eq) and DIPEA (1.5 eq)[10],[11].

  • Heat at 70 °C for 4–6 hours[10].

  • Self-Validation & Purification: Evaporate the solvent and wash the residue sequentially with 4 N HCl and distilled water[10]. This pH-controlled wash systematically removes unreacted amines and DIPEA salts, yielding a highly pure target compound without immediate need for column chromatography.

Workflow Step1 5-Aminopyrazole + Formamide (190°C, 8h) Step2 Pyrimidin-4-ol Intermediate Step1->Step2 Cyclization Step3 Chlorination via POCl3 (106°C, 6h) Step2->Step3 Activation Step4 4-Chloro Reactive Scaffold Step3->Step4 Reflux Step5 SNAr with Amines/Hydrazines (DIPEA, EtOH) Step4->Step5 Substitution Step6 Target Kinase Inhibitor Step5->Step6 Purification

Step-by-step synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.

Advanced Formulation and Clinical Translation

Despite their potent in vitro profiles against targets like Src, Fyn, and EGFR, the clinical translation of pyrazolo[3,4-d]pyrimidine derivatives is often bottlenecked by poor aqueous solubility[3],[9].

To overcome this, modern pharmaceutical development employs advanced formulation techniques. For instance, in the development of the Src inhibitor SI306 for Glioblastoma Multiforme, researchers utilized 2D inkjet printing to generate soluble polymer-drug dispersions[3]. By formulating the lipophilic pyrazolo[3,4-d]pyrimidine core with Pluronic family polymers, the apparent solubility is drastically increased, and transport across the blood-brain barrier is facilitated via polymer-mediated endocytosis[3]. This transforms a purely biochemical active agent into a viable, orally bioavailable clinical candidate.

Conclusion

The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold represents a masterclass in rational drug design. By leveraging its inherent physicochemical properties and structural homology to ATP, researchers can synthesize highly targeted kinase inhibitors. Through disciplined, self-validating synthetic protocols and advanced polymer-based formulations, this chemical class continues to yield promising candidates for some of the most challenging oncological indications in modern medicine.

References

  • Source: RSC Medicinal Chemistry (RSC Publishing)
  • Source: ACS Medicinal Chemistry Letters (ACS Publications)
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies Source: MDPI URL
  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors Source: Taylor & Francis URL
  • 4-(Tert-butylamino)
  • Source: PubMed (National Institutes of Health)

Sources

Exploratory

Engineering the Pyrazolo[3,4-d]pyrimidine Scaffold: A Technical Guide to Synthesis and Kinase Inhibition

Executive Summary The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of adenine (purine), it is uniquely positioned to mimic the purine ring of ATP, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of adenine (purine), it is uniquely positioned to mimic the purine ring of ATP, allowing it to form critical hydrogen bond interactions within the highly conserved hinge region of eukaryotic protein kinases[1][2]. This structural mimicry has led to the development of blockbuster targeted therapies, including Bruton's tyrosine kinase (BTK) inhibitors like Ibrutinib, and foundational Src-family kinase inhibitors such as PP1 and PP2[3][4].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere reaction schemes. Here, we will dissect the causality behind synthetic disconnections, establish self-validating experimental protocols, and analyze the quantitative structure-activity relationships (SAR) that drive drug development.

Mechanistic Rationale: The Purine Bioisostere

The pharmacological power of pyrazolo[3,4-d]pyrimidines lies in their nitrogen-rich architecture. The nitrogen atoms at positions 1, 2, 5, and 7 provide a versatile array of hydrogen bond donors and acceptors. When designing an ATP-competitive inhibitor, the N4-amino group and N5/N7 atoms typically anchor the molecule to the kinase hinge region (e.g., via interactions with methionine or gatekeeper residues), while substituents at the C3, C4, and C6 positions are directed toward the solvent-exposed regions or hydrophobic pockets to achieve kinase selectivity[1][5].

KinasePathway BCR Receptor Activation (e.g., BCR) Kinase Target Kinases (BTK / Src / CDK2) BCR->Kinase Signaling Downstream Signaling (PLCγ2 / Cell Cycle) Kinase->Signaling Inhibitor Pyrazolo[3,4-d]pyrimidine (ATP Competitor) Inhibitor->Kinase Competitive Inhibition Apoptosis Apoptosis / Arrest Inhibitor->Apoptosis Therapeutic Outcome Proliferation Tumor Proliferation Signaling->Proliferation

BCR signaling pathway modulation via pyrazolo[3,4-d]pyrimidine-mediated kinase inhibition.

Strategic Synthetic Disconnections

The construction of the pyrazolo[3,4-d]pyrimidine core generally relies on two primary annulation strategies. The choice of route is dictated by the desired substitution pattern of the final active pharmaceutical ingredient (API).

Route A: Pyrazole Annulation (The "Inside-Out" Approach)

This is the most widely adopted strategy. It begins with a pre-formed pyrazole ring, typically a 5-amino-1H-pyrazole-4-carbonitrile derivative[1][6].

  • Causality: The proximity of the primary amine (nucleophile) and the nitrile group (electrophile) on the pyrazole ring creates an ideal setup for tandem cyclization. By reacting this intermediate with a one-carbon synthon like formamide, triethyl orthoformate, or urea, the pyrimidine ring is closed[2][6]. Formamide acts as both the solvent and the reactant, thermodynamically driving the reaction forward at elevated temperatures by eliminating water and ammonia[6].

Route B: Pyrimidine Annulation (The "Outside-In" Approach)

When specific N1 or C3 substitutions are difficult to achieve via Route A, chemists start with a functionalized pyrimidine, such as 4,6-dichloropyrimidine-5-carboxaldehyde [1].

  • Causality: The highly electron-deficient nature of the dichloropyrimidine makes the C4 position exceptionally susceptible to nucleophilic aromatic substitution ( SN​Ar ). Reaction with a substituted hydrazine results in rapid displacement of the chloride, followed by immediate intramolecular condensation with the adjacent aldehyde to form the pyrazole ring[1].

SyntheticLogic Target Pyrazolo[3,4-d]pyrimidine Core RouteA Route A: Pyrazole Annulation SM_A 5-amino-1H-pyrazole- 4-carbonitrile RouteA->SM_A StepA Condensation (Formamide) Δ or Microwave SM_A->StepA StepA->Target RouteB Route B: Pyrimidine Annulation SM_B 4,6-dichloropyrimidine- 5-carboxaldehyde RouteB->SM_B StepB Hydrazine Substitution & Cyclization SM_B->StepB StepB->Target

Divergent synthetic strategies for constructing the pyrazolo[3,4-d]pyrimidine core.

Self-Validating Experimental Methodologies

To ensure reproducibility, a robust chemical protocol must be self-validating—meaning the physical behavior of the reaction inherently signals its success or failure without strict reliance on continuous LC-MS monitoring.

Protocol 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amine via Route A

This protocol describes the cyclization of a 5-aminopyrazole-4-carbonitrile precursor[7].

  • Preparation: In a round-bottom flask, suspend 10 mmol of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile in 15 mL of neat formamide[6][7].

  • Activation: Heat the mixture to 150–180 °C under an inert nitrogen atmosphere for 8–12 hours. Mechanistic Note: The high temperature is required to overcome the activation energy for the initial nucleophilic attack on the formamide carbonyl.

  • Self-Validating Quench: Allow the reaction to cool to approximately 60 °C, then pour it vigorously into 100 mL of crushed ice-water.

    • Validation Check: Formamide and unreacted polar byproducts are highly water-soluble. The desired fused bicyclic product is highly hydrophobic. A sudden, massive precipitation of a white/off-white solid visually confirms successful ring closure[2].

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold water to remove residual formamide, and dry under high vacuum. Yields typically exceed 75%.

Protocol 2: C4-Functionalization via SN​Ar Cross-Coupling

To introduce diverse anilines (crucial for kinase hinge binding), the core must be functionalized.

  • Halogenation: Convert a synthesized pyrazolo[3,4-d]pyrimidin-4-one to its 4-chloro derivative by refluxing in neat phosphoryl chloride ( POCl3​ ) for 4 hours[2]. Remove excess POCl3​ via vacuum distillation.

  • Nucleophilic Substitution: Suspend the 4-chloro intermediate (10 mmol) in absolute ethanol (15 mL). Slowly add 20 mmol of the desired aniline (e.g., 3-chloroaniline)[5].

  • Reflux and Self-Validation: Reflux the mixture for 5 hours.

    • Validation Check: As the reaction proceeds, the basic aniline displaces the chloride, generating HCl. The resulting pyrazolo[3,4-d]pyrimidine product forms a hydrochloride salt, which is insoluble in hot ethanol. The spontaneous crystallization of a white solid directly from the boiling reaction mixture visually confirms successful substitution and drives the equilibrium to completion[5].

  • Purification: Cool to room temperature, filter the crystalline solid, wash with cold ethanol, and recrystallize if necessary[5].

Quantitative Structure-Activity Data

The versatility of the pyrazolo[3,4-d]pyrimidine core allows it to be tuned for various targets, from oncology (CDK2, MCF-7 cell lines) to dual-action antimicrobial applications[5][8][9]. The table below summarizes key quantitative data derived from recent literature, demonstrating the profound impact of peripheral substitutions on biological efficacy.

Compound / DerivativeTarget / AssayIC50 / ActivityReference
Compound 14 (Thioglycoside derivative)CDK2 / Cyclin A20.057 ± 0.003 µM[8]
Compound 13 CDK2 / Cyclin A20.081 ± 0.004 µM[8]
Sorafenib (Reference Standard)CDK2 / Cyclin A20.184 ± 0.01 µM[8]
Compound 10e (5-(4-nitrobenzylideneamino) derivative)MCF-7 Breast Cancer Cells11 µM[9]
PP1 / PP2 (4-amino-5-aryl derivatives)SRC Family KinasesPotent Inhibition (Standard)[3]

Data Interpretation: The sub-micromolar efficacy of Compounds 14 and 13 against CDK2 highlights the core's exceptional ability to anchor into the ATP-binding pocket. Furthermore, modifications at the N1 and N5 positions (as seen in Compound 10e) significantly dictate cell permeability and antiproliferative activity against solid tumors[8][9].

References

  • Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. nih.gov. 5

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. acs.org. 1

  • Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. benchchem.com. 2

  • Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines from Iodinated Pyrazoles. benchchem.com. 7

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. rsc.org. 8

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. mdpi.com. 9

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. nih.gov. 3

  • The Chemistry of Pyrazolopyrimidines and Their Applications. tsijournals.com. 6

  • Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. acs.org. 4

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. nih.gov. Link

Sources

Foundational

Rational Design and Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Scaffolds: A Technical Guide to Starting Materials and Annulation Logic

Executive Summary The 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine bicyclic system is a privileged pharmacophore in modern medicinal chemistry. Functioning as a bioisostere of the purine ring, this scaffold is uniquely position...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine bicyclic system is a privileged pharmacophore in modern medicinal chemistry. Functioning as a bioisostere of the purine ring, this scaffold is uniquely positioned to act as a competitive inhibitor of ATP within the highly conserved hinge regions of various kinase enzymes. For drug development professionals and synthetic chemists, the strategic selection of starting materials is not merely a matter of yield, but a foundational decision that dictates the regiochemistry, functionalization, and ultimate biological efficacy of the final molecule.

This whitepaper provides an in-depth mechanistic analysis of the starting materials required to synthesize this core, bridging the gap between theoretical retrosynthetic logic and bench-level execution.

Retrosynthetic Logic and Causality in Starting Material Selection

The construction of the pyrazolo[3,4-d]pyrimidine core generally proceeds via a 1 where the pyrazole ring is synthesized first, followed by the annulation of the pyrimidine ring[1].

Constructing the Pyrazole Core

The primary intermediate in this pathway is a 5-amino-1-phenylpyrazole derivative. The formation of this intermediate relies on the2[2].

  • Causality: Phenylhydrazine acts as an asymmetric bis-nucleophile. The primary amine of the hydrazine selectively attacks the highly electrophilic center of reagents like ethoxymethylene malononitrile or bis(methylthio)methylene malononitrile . Following this initial intermolecular addition, the secondary nitrogen cyclizes onto the adjacent nitrile group. The specific use of phenylhydrazine installs the N1-phenyl group early in the synthesis, which is critical for anchoring the molecule in the hydrophobic pockets of kinase ATP-binding sites.

Pyrimidine Ring Annulation

Once the pyrazole intermediate is isolated, the pyrimidine ring is constructed by supplying a single carbon atom (C2 of the final pyrimidine) and an additional nitrogen source.

  • Causality: Reagents such as3 are employed[3]. Formamide is uniquely advantageous as it acts as both the solvent and the C-N source under high-temperature conditions, driving the cyclization through a Dimroth-type rearrangement to yield the thermodynamically stable 4-amino pyrazolo[3,4-d]pyrimidine derivatives.

SynthesisPathways SM1 Phenylhydrazine INT 5-Amino-1-phenylpyrazole Intermediate SM1->INT Condensation SM2 Ethoxymethylene malononitrile SM2->INT PROD1 Pyrazolo[3,4-d]pyrimidine (Classical Annulation) INT->PROD1 >180°C, 8h PROD2 Pyrazolo[3,4-d]pyrimidine (One-Flask Product) INT->PROD2 60°C, 2h RGT1 Formamide (Classical) RGT1->PROD1 RGT2 DMF / PBr3 (Vilsmeier One-Flask) RGT2->PROD2

Comparative pathways for pyrazolo[3,4-d]pyrimidine synthesis.

Pharmacophore Mapping: Starting Materials to Biological Function

The selection of starting materials is directly correlated to the final structure-activity relationship (SAR) profile of the synthesized inhibitor.

SAR_Logic SM_Hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) Core Pyrazolo[3,4-d]pyrimidine Core Scaffold SM_Hydrazine->Core Dictates N1 SM_Electrophile Electrophilic Synthon (e.g., Malononitrile) SM_Electrophile->Core Dictates C3 SM_Annulator Annulating Agent (e.g., Formamide/Urea) SM_Annulator->Core Dictates C4/C6 Func_N1 N1-Substitution (Hydrophobic Pocket Binding) Core->Func_N1 Func_C3 C3-Substitution (Hinge Region Interactions) Core->Func_C3 Func_C4_C6 C4/C6-Substitution (Solvent Exposure/H-Bonds) Core->Func_C4_C6

Logical relationship between starting materials and final pharmacophore features.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating physical checkpoints that confirm reaction progress prior to downstream spectroscopic analysis.

Protocol A: Synthesis of 5-Amino-4-cyano-1-phenylpyrazole (Intermediate)
  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of ethoxymethylene malononitrile in 50 mL of absolute ethanol.

  • Addition: Add 10.0 mmol of phenylhydrazine dropwise at 0–5 °C.

    • Validation Checkpoint: An immediate color change to deep yellow/orange indicates the formation of the initial hydrazone intermediate.

  • Cyclization: Add a catalytic amount of glacial acetic acid (0.5 mL) and heat the mixture to reflux (78 °C) for 4 hours.

    • Causality: The mild acid protonates the electrophilic nitrile carbon, lowering the LUMO energy and accelerating the intramolecular nucleophilic attack by the secondary hydrazine nitrogen, thereby driving ring closure.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3).

    • Validation Checkpoint: The disappearance of the highly UV-active starting material spot and the appearance of a lower Rf​ spot confirms cyclization.

  • Isolation: Cool the mixture to room temperature and pour over 100 g of crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure pyrazole intermediate.

Protocol B: Classical Annulation to 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Preparation: Suspend 5.0 mmol of the synthesized 5-amino-4-cyano-1-phenylpyrazole in 15 mL of formamide.

  • Reaction: Heat the suspension to 180–190 °C under a nitrogen atmosphere for 8 hours.

    • Causality: Formamide boils at 210 °C, allowing for high-temperature reactions without pressurized vessels. The high thermal energy is required to overcome the activation barrier of the Dimroth rearrangement, where the initial kinetically favored intermediate isomerizes into the thermodynamically stable pyrazolo[3,4-d]pyrimidine.

    • Validation Checkpoint: The suspension will initially dissolve into a homogenous dark solution, followed by the gradual precipitation of the product as the reaction reaches completion.

  • Isolation: Cool the reaction mixture to room temperature and dilute with 30 mL of distilled water.

  • Purification: Filter the solid product, wash extensively with water to remove residual formamide, and recrystallize from DMF/water to afford the target structure.

Quantitative Reagent Efficacy and Reaction Parameters

The choice of the C-N annulation reagent significantly impacts the yield and functionalization of the resulting pyrazolo[3,4-d]pyrimidine. The table below summarizes the quantitative data across different starting materials.

Annulating Starting MaterialTarget Functional Group (C4/C6)Reaction Temp (°C)Time (h)Average Yield (%)Mechanistic Note
Formamide 4-Amino / Unsubstituted C6180–190875–85Acts as both solvent and reactant; drives Dimroth rearrangement.
Triethyl Orthoformate + NH₃ 4-Amino / Unsubstituted C6110 (then reflux)1280–90Two-step via imidate intermediate; milder conditions than formamide.
Urea 4,6-Dihydroxy (Dione)200 (Fusion)265–70Requires neat fusion; provides dual hydrogen-bond donors.
Carbon Disulfide (CS₂) 4-Amino-6-thioxoReflux670–80Installs a reactive thiol group for further S-alkylation.
DMF / PBr₃ 4-Unsubstituted60279–91One-flask Vilsmeier-type amidination and heterocyclization.

Advanced Methodologies: One-Flask Vilsmeier Approaches

While classical annulation requires harsh thermal conditions, modern synthetic approaches have pioneered4[4]. In this methodology, the 5-aminopyrazole starting material is treated with a Vilsmeier reagent generated in situ, leading to amidination and subsequent intermolecular heterocyclization at a highly accessible 60 °C. This significantly improves atom economy and bypasses the need for the isolation of highly reactive intermediates.

References

  • Source: scirp.
  • Source: acs.
  • Source: scispace.
  • Source: semanticscholar.

Sources

Exploratory

Strategic Biological Activity Screening of Pyrazolo[3,4-d]pyrimidine Derivatives: A Technical Whitepaper

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a highly privileged pharmacophore[1]. Structurally acting as a bioisostere of the adenine rin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a highly privileged pharmacophore[1]. Structurally acting as a bioisostere of the adenine ring found in adenosine triphosphate (ATP), this bicyclic hetero-organic nucleus is uniquely primed to mimic the binding contacts within the highly conserved hinge region of protein kinases[2].

For drug development professionals, the primary utility of pyrazolo[3,4-d]pyrimidine derivatives lies in their capacity for ATP-competitive kinase inhibition [1]. By selectively occupying the ATP-binding pocket of oncogenic and angiogenic kinases—such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Polo-like Kinase 4 (PLK4)—these compounds effectively uncouple downstream signal transduction, leading to targeted cell cycle arrest or apoptosis[3][4][5].

KinaseMechanism ATP ATP Molecule Kinase Target Kinase (e.g., EGFR, CDK2) ATP->Kinase Binds Hinge Region Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor->Kinase Competitive Inhibition Effector Downstream Effectors Kinase->Effector Phosphorylation Cascade Outcome Apoptosis / Arrest Effector->Outcome Signal Transduction

Fig 1: ATP-competitive kinase inhibition mechanism of pyrazolo[3,4-d]pyrimidine derivatives.

The Orthogonal Screening Cascade

To prevent late-stage attrition in drug discovery, the biological evaluation of pyrazolo[3,4-d]pyrimidines must follow a strict, orthogonal screening cascade. This ensures that observed phenotypic effects are directly causally linked to the intended target engagement, rather than off-target cytotoxicity.

ScreeningCascade T1 1. Enzymatic Profiling (Target Binding) T2 2. Phenotypic Assays (Cellular Efficacy) T1->T2 IC50 < 1 µM T3 3. ADME/Tox (Drug-Likeness) T2->T3 High Selectivity T4 4. In Vivo Models (Pharmacokinetics) T3->T4 Metabolic Stability

Fig 2: Sequential biological screening cascade for pyrazolo[3,4-d]pyrimidine drug candidates.

Tier 1: Target-Based Enzymatic Screening

Because pyrazolo[3,4-d]pyrimidines are ATP-competitive, enzymatic screening must accurately quantify binding affinity ( IC50​ and Ki​ ) under varying ATP concentrations.

Protocol: Self-Validating ADP-Glo™ Kinase Assay

Causality & Rationale: Traditional radiometric assays generate hazardous waste and struggle with the high ATP concentrations required to definitively prove competitive inhibition. The ADP-Glo™ assay measures the ADP formed during the kinase reaction, converting it into a luminescent signal. This allows for High-Throughput Screening (HTS) with an excellent signal-to-background ratio.

Self-Validation System: The assay must include a known clinical inhibitor as a positive control (e.g., Roscovitine for CDK2[3] or Erlotinib for EGFR[6]). Assay robustness is mathematically validated by calculating the Z'-factor ( Z′≥0.5 is required for progression).

Step-by-Step Methodology:

  • Reagent Preparation & DMSO Tolerance: Reconstitute the pyrazolo[3,4-d]pyrimidine derivative in 100% DMSO. Perform a 10-point serial dilution. Ensure final assay DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: Combine the target kinase (e.g., recombinant PLK4[5]) with the inhibitor in the assay buffer. Crucial Step: Incubate for 30 minutes at room temperature before adding ATP. This establishes thermodynamic equilibrium, ensuring slow-binding pyrazolo[3,4-d]pyrimidine derivatives are not falsely reported as inactive.

  • Reaction Initiation: Add the specific peptide substrate and ultra-pure ATP. The ATP concentration must be set at the enzyme's apparent Km​ ( Km,app​ ) to balance sensitivity with physiological relevance. Incubate for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent and incubate for 40 minutes. This completely depletes unconsumed ATP, eliminating background noise.

  • Signal Generation: Add Kinase Detection Reagent. This converts the generated ADP back to ATP, driving a luciferase/luciferin reaction.

  • Quantification: Read luminescence on a microplate reader. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Tier 2: Phenotypic & Cellular Screening

Enzymatic potency does not guarantee cellular efficacy due to potential issues with membrane permeability, intracellular degradation, or efflux pump clearance.

Protocol: Multiparametric Flow Cytometry (Apoptosis & Cell Cycle)

Causality & Rationale: Different kinase targets yield distinct phenotypic outcomes. Pyrazolo[3,4-d]pyrimidines targeting CDKs typically induce cytostatic cell cycle arrest (e.g., S-phase arrest for CDK2 inhibitors[3]), whereas those targeting EGFR/VEGFR-2 often induce cytotoxic apoptosis[4]. Combining Annexin V/PI staining with PI-RNase cell cycle analysis differentiates these mechanisms.

Self-Validation System: Include single-stained controls for spectral compensation, unstained cells to establish autofluorescence baselines, and a known apoptosis inducer (e.g., Staurosporine) as an internal positive control.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Seed target cancer cells (e.g., A549 for EGFR mutants, MCF-7 for breast cancer[4][5]) in 6-well plates. Treat with the derivative at , , and 10× the established GI50​ for 48 hours.

  • Harvesting: Collect both the culture media (containing floating, late-apoptotic cells) and trypsinized adherent cells. Centrifuge and wash with cold PBS.

  • Apoptosis Staining (Cohort A): Resuspend in Annexin V Binding Buffer. Add FITC-conjugated Annexin V (binds externalized phosphatidylserine, indicating early apoptosis) and Propidium Iodide (PI) (intercalates DNA in membrane-compromised cells, indicating late apoptosis/necrosis). Incubate for 15 minutes in the dark.

  • Cell Cycle Staining (Cohort B): Fix cells dropwise in 70% cold ethanol overnight at -20°C. Wash and resuspend in PBS containing RNase A (to degrade RNA and prevent false PI binding) and PI. Incubate for 30 minutes.

  • Acquisition: Run samples through a flow cytometer. Analyze Annexin V/PI scatter plots for apoptotic fractions, and PI histograms to quantify G0/G1, S, and G2/M phase distributions.

Quantitative Data Presentation

Recent literature highlights the exceptional potency of optimized pyrazolo[3,4-d]pyrimidine derivatives across various oncogenic targets. The table below synthesizes benchmark data for lead compounds:

Compound DesignationPrimary Target(s)Enzymatic Potency ( IC50​ )Cellular Efficacy ( GI50​ / IC50​ )Cell LineSource
Compound 3d CDK2 / CyclinA20.332 µM0.0263 µMA498 (Renal)[3]
Compound 24j PLK40.2 nM0.36 µMMCF-7 (Breast)[5]
Compound 7c VEGFR-2 / EGFRDual Inhibition5.00 µMHepG2 (Liver)[4]
Compound 7d EGFR / ErbB2Dual Inhibition1.74 µMOVCAR-4 (Ovarian)[6]
SI306 Src / Fyn / SGK1Low µM rangeLow µM rangeGBM (Glioblastoma)[7]

Tier 3: ADME/Tox & Formulation Profiling

A highly potent pyrazolo[3,4-d]pyrimidine in vitro is clinically useless without favorable pharmacokinetics.

Causality & Rationale: The flat, aromatic nature of the pyrazolo[3,4-d]pyrimidine core often results in poor aqueous solubility. Before advancing to in vivo xenograft models, lead compounds must be screened for metabolic stability and formulated appropriately.

  • Metabolic Stability: Compounds like the PLK4 inhibitor 24j are subjected to liver microsomal stability assays and CYP450 inhibition panels to ensure they are not rapidly cleared or prone to drug-drug interactions[5].

  • Formulation Interventions: To overcome water solubility limitations that hinder oral administration, advanced formulation screenings—such as 2D inkjet printing with polymers (e.g., the Pluronic family)—are utilized. This approach was successfully validated for the Src inhibitor SI306 , facilitating its transport across the blood-brain barrier for Glioblastoma Multiforme (GBM) treatment[7].

References

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms Source: Arabian Journal of Chemistry URL:8

  • Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies Source: PubMed URL:3

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme Source: ACS Medicinal Chemistry Letters URL:7

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities Source: PubMed / Arch Pharm URL:2

  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFR T790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations Source: RSC Publishing URL:4

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ACS Publications URL:1

  • Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer Source: PubMed URL:5

  • Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis Source: PMC URL:6

Sources

Foundational

Historical Development of Pyrazolo[3,4-d]pyrimidine Inhibitors: A Technical Guide

Executive Summary The pyrazolo[3,4-d]pyrimidine bicycle represents one of the most privileged and versatile pharmacophores in modern medicinal chemistry. Originally identified in the 1990s as a rigid template for reversi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-d]pyrimidine bicycle represents one of the most privileged and versatile pharmacophores in modern medicinal chemistry. Originally identified in the 1990s as a rigid template for reversible kinase inhibition, this scaffold has evolved into the backbone of highly selective, irreversible covalent drugs that have revolutionized targeted oncology and immunology. As a Senior Application Scientist, I have structured this technical guide to dissect the historical evolution, structural causality, and experimental validation of pyrazolo[3,4-d]pyrimidine inhibitors. This whitepaper bridges the gap between theoretical structure-activity relationships (SAR) and the bench-level protocols required to synthesize and validate these critical compounds.

The Pharmacophore: Causality of the ATP Bioisostere

The profound efficacy of the pyrazolo[3,4-d]pyrimidine scaffold stems directly from its structural homology to the adenine ring of adenosine triphosphate (ATP)[1]. In the highly conserved kinase active site, the hinge region forms critical hydrogen bonds with the adenine base of endogenous ATP.

The pyrazolo[3,4-d]pyrimidine core acts as a superior bioisostere. It utilizes its N1/N2 atoms and pyrimidine nitrogens as distinct hydrogen-bond donors and acceptors to anchor the inhibitor within the ATP-binding pocket[2]. This fundamental causality—mimicking the endogenous substrate while providing a rigid, planar geometry—allows medicinal chemists to utilize orthogonal vectors for substitution. For example, in Bruton's tyrosine kinase (BTK), the core establishes critical hydrogen bonds with the backbones of Met477 and Glu475, while substitutions at the C3 position project deep into an adjacent hydrophobic pocket to drive kinase selectivity[3].

Scaffold_Evolution ATP ATP (Endogenous) Scaffold Pyrazolo[3,4-d]pyrimidine (Adenine Bioisostere) ATP->Scaffold Bioisosteric Replacement PP PP1 & PP2 (Reversible SFK Inhibitors) Scaffold->PP C3 Hydrophobic Substitution Ibrutinib Ibrutinib (Irreversible BTK Inhibitor) Scaffold->Ibrutinib N1 Michael Acceptor Addition

Logical evolution of pyrazolo[3,4-d]pyrimidine inhibitors from ATP bioisosteres to covalent drugs.

Historical Milestones in Scaffold Development

The Genesis: PP1, PP2, and SFK Inhibition

The trajectory of pyrazolo[3,4-d]pyrimidines as targeted therapeutics began in 1996 with the discovery of PP1 and PP2. These molecules were identified as highly potent, ATP-competitive inhibitors of the Src family of non-receptor tyrosine kinases (SFKs), specifically Lck and Fyn[4][5]. By substituting the C3 position with bulky hydrophobic groups (such as a 4-methylphenyl or 4-chlorophenyl ring), researchers successfully exploited a hydrophobic sub-pocket adjacent to the ATP-binding site that is accessible in SFKs but sterically occluded in many other kinase families.

The Covalent Paradigm: Ibrutinib and BTK

The most transformative milestone for this scaffold was the development of ibrutinib, which received FDA approval in 2013 as a first-in-class treatment for B-cell malignancies[3]. Ibrutinib shifted the paradigm from reversible binding to targeted covalent inhibition.

The design logic of ibrutinib is a masterclass in spatial targeting: the pyrazolo[3,4-d]pyrimidine core provides the initial non-covalent thermodynamic affinity, while a piperidinyl-acrylamide group attached at the N1 position serves as a reactive Michael acceptor[3]. This warhead is precisely oriented to undergo a Michael addition with the sulfhydryl group of Cys481—a non-catalytic cysteine residue located at the edge of the BTK active site. This forms an irreversible covalent bond, trapping the enzyme in a dead-end complex and shutting down the downstream NF-κB survival pathway.

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn / Syk Kinases BCR->Lyn Antigen Binding BTK BTK (Active) Lyn->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Signal Transduction NFkB NF-κB Survival Pathway PLCg2->NFkB Calcium Release Ibrutinib Ibrutinib (Covalent Binding) Ibrutinib->BTK Blocks Cys481

BCR signaling pathway illustrating the critical node of BTK inhibition by ibrutinib.

Next-Generation Targeting: PTK6, EGFR, and Dual Inhibitors

Following the clinical validation of ibrutinib, the scaffold has been aggressively morphed to target other oncogenic drivers. Recent developments include derivatives optimized to inhibit PTK6 (breast tumor kinase) with high selectivity over classical SFKs[4], as well as dual PI3K/mTOR inhibitors designed to overcome the compensatory pathway activation frequently observed with selective mTORC1 inhibitors (rapalogs)[2].

Quantitative Target Selectivity

The structural modifications of the pyrazolo[3,4-d]pyrimidine core directly dictate its quantitative inhibitory profile. The table below summarizes the historical progression of target selectivity and potency across key derivatives.

InhibitorPrimary Target(s)IC50 ValueBinding ModalityReference
PP1 Lck, Fyn, Src5 nM, 6 nM, 170 nMReversible, ATP-competitive[4]
PP2 Lck, Fyn5 nM, 6 nMReversible, ATP-competitive[4]
Ibrutinib BTK0.5 nMIrreversible, Covalent (Cys481)[3]
Compound 8 BTK2.1 nMIrreversible, Covalent[6]

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following methodologies detail the synthesis and biochemical validation of pyrazolo[3,4-d]pyrimidine inhibitors. These protocols are designed as self-validating systems, ensuring that experimental causality is maintained at every step.

Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

Objective: Construct the bicyclic core with functional handles for late-stage diversification. Causality & Logic: The synthesis relies on a bottom-up approach, building the pyrazole ring first, followed by pyrimidine annulation. This allows precise control over the N1 and C3 substituents before the sterically demanding pyrimidine ring is closed[5].

Step-by-Step Protocol:

  • Pyrazole Formation: React a substituted hydrazine (e.g., phenylhydrazine) with 2-(1-ethoxyethylidene)malononitrile in absolute ethanol. Reflux the mixture for 2 hours. Mechanism: The hydrazine nitrogen attacks the electrophilic carbon of the malononitrile derivative, followed by intramolecular cyclization to yield a 5-amino-4-cyanopyrazole intermediate[5].

  • Pyrimidine Annulation: Isolate the pyrazole intermediate, dissolve it in excess formic acid (or formamide), and reflux for 7–12 hours. Mechanism: The formic acid/formamide acts as a carbon source, inserting a carbon atom between the amine and the nitrile, driving the cyclization to form the pyrimidine ring[5].

  • Self-Validation Checkpoint: Perform LC-MS and 1H-NMR on the purified product. The successful cyclization is self-validated by the disappearance of the sharp nitrile stretch (~2200 cm⁻¹) in FTIR and the emergence of a highly deshielded singlet in the 1H-NMR spectrum (typically around 8.0–8.5 ppm), corresponding to the newly formed C6-H proton of the pyrimidine ring[5].

In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC50 of the synthesized inhibitor against a target kinase (e.g., BTK). Causality & Logic: To accurately measure ATP-competitive inhibition, the assay must be run at an ATP concentration equal to the Km​ of the specific kinase. Running at Km​ ensures the assay is highly sensitive to competitive inhibitors without artificially inflating or deflating the apparent IC50.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a master mix containing recombinant BTK, a fluorescently labeled peptide substrate, and assay buffer (HEPES pH 7.5, MgCl2, EGTA, and 0.01% Brij-35 to prevent non-specific aggregation).

  • Inhibitor Titration: Perform a 10-point, 3-fold serial dilution of the pyrazolo[3,4-d]pyrimidine inhibitor in DMSO. Transfer to a 384-well microplate.

  • Incubation: Add the kinase master mix to the inhibitor wells. Incubate for 30–60 minutes at room temperature. Causality: For covalent inhibitors like ibrutinib, this pre-incubation step is critical to allow the time-dependent irreversible covalent bond to form with Cys481[3].

  • Reaction Initiation: Add ATP at the predetermined Km​ concentration to initiate the reaction. Incubate for 1 hour.

  • Detection & Self-Validation: Add a development reagent (e.g., a site-specific protease that cleaves only the unphosphorylated peptide, altering the FRET signal). The protocol is self-validating if the positive control (e.g., a known reference drug like staurosporine) yields an IC50 within 3-fold of its historical average, confirming the integrity of the assay components.

Synthesis_Workflow Step1 1. Pyrazole Synthesis (Hydrazine + Malononitrile) Step2 2. Pyrimidine Cyclization (Formic Acid / Formamide) Step1->Step2 Val1 Validation: LC-MS & 1H-NMR (Confirm C6-H shift) Step2->Val1 Step3 3. Warhead Attachment (Acryloyl Chloride) Val1->Step3 Val2 Validation: Kinase Assay (FRET / Radiometric) Step3->Val2

Synthetic and self-validating workflow for covalent pyrazolo[3,4-d]pyrimidine inhibitors.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry URL
  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective Source: NIH / PMC URL
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations Source: MDPI URL
  • Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor Source: ACS Medicinal Chemistry Letters URL
  • The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation Source: Spandidos Publications URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Biological Evaluation of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives as ATP-Competitive Kinase Inhibitors

Here is a comprehensive Application Note and Protocol guide detailing the synthesis and evaluation of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. Introduction & Mechanistic Rationale The 1H-pyrazolo[3,4-d]pyrimidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive Application Note and Protocol guide detailing the synthesis and evaluation of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.

Introduction & Mechanistic Rationale

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in oncology, widely recognized as a bioisostere of the purine ring (adenine)[1]. Because of its structural mimicry, this flat, bicyclic heteroaromatic system acts as a potent ATP-competitive inhibitor. It effectively occupies the adenine-binding pocket (hinge region) of various oncogenic protein kinases, including Epidermal Growth Factor Receptor (EGFR), Src, and mammalian target of rapamycin (mTOR)[1][2].

In the context of EGFR-driven malignancies (such as non-small cell lung cancer and breast adenocarcinoma), first- and second-generation tyrosine kinase inhibitors (TKIs) like erlotinib and gefitinib utilize a quinazoline core. Bioisosteric replacement of the quinazoline ring with a 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core maintains the critical hydrogen-bonding interactions with the kinase hinge region (e.g., Met793 in EGFR) while offering novel vectors for functionalization at the C4 and C6 positions to overcome resistance mutations[2][3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates ATP ATP Binding Pocket EGFR->ATP Ras Ras ATP->Ras Phosphorylation Inhibitor 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine (ATP Competitor) Inhibitor->ATP Blocks Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation

Figure 1: Mechanism of action of pyrazolo[3,4-d]pyrimidine via EGFR-TK ATP-pocket inhibition.

Synthetic Strategy and Retrosynthetic Analysis

The assembly of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines relies on a highly modular, self-validating synthetic workflow. The strategy is designed to construct the pyrazole ring first, followed by pyrimidine annulation and late-stage functionalization[4][5].

  • Pyrazole Formation: The reaction of ethoxymethylenemalononitrile with phenylhydrazine affords the 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile intermediate. This regioselective cyclocondensation establishes the N1-phenyl substituent early in the synthesis.

  • Pyrimidine Annulation: The ortho-aminocarbonitrile is refluxed in formamide. Formamide acts as both the solvent and the C-N-C bis-electrophile, driving the cyclization to form the pyrimidin-4(5H)-one core.

  • Halogenation: The pyrimidinone is treated with phosphorus oxychloride (POCl₃). This step converts the tautomeric lactam/hydroxyl group into a highly electrophilic chloride leaving group, priming the C4 position for nucleophilic attack[2].

  • SNAr Functionalization: The final step involves Nucleophilic Aromatic Substitution (SNAr) with various substituted anilines. The electron-deficient nature of the pyrimidine ring facilitates this reaction under mild reflux conditions[3][6].

Synthesis_Workflow SM Ethoxymethylenemalononitrile + Phenylhydrazine Step1 Cyclocondensation (EtOH, Reflux) SM->Step1 Int1 5-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Step1->Int1 Step2 Annulation (Formamide, 180°C) Int1->Step2 Int2 1-Phenyl-1H-pyrazolo [3,4-d]pyrimidin-4(5H)-one Step2->Int2 Step3 Chlorination (POCl3, Reflux) Int2->Step3 Int3 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Step3->Int3 Step4 SNAr Reaction (Anilines, EtOH, Reflux) Int3->Step4 Final 4-Anilino-1-phenyl-1H- pyrazolo[3,4-d]pyrimidines Step4->Final

Figure 2: Synthetic workflow for 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines.

Experimental Protocols

Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
  • Procedure: Dissolve ethoxymethylenemalononitrile (1.0 eq, 10 mmol) in absolute ethanol (20 mL). Add phenylhydrazine (1.05 eq, 10.5 mmol) dropwise at 0 °C to control the exothermic hydrazone formation. Heat the mixture to reflux for 4 hours.

  • Causality & Validation: The initial nucleophilic attack by the more nucleophilic NH₂ of phenylhydrazine displaces the ethoxy group. Subsequent intramolecular cyclization onto the nitrile yields the pyrazole. Validation is confirmed via IR spectroscopy (appearance of sharp primary amine N-H stretches at ~3300-3400 cm⁻¹ and a distinct C≡N stretch at ~2220 cm⁻¹).

Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • Procedure: Suspend the pyrazole intermediate (10 mmol) in formamide (15 mL). Heat the mixture to 180 °C for 8-10 hours under an inert atmosphere. Cool to room temperature and pour into crushed ice. Filter the resulting precipitate, wash with water, and recrystallize from DMF/ethanol[5].

  • Causality & Validation: High temperatures are required to overcome the activation energy of the double condensation. The loss of the C≡N IR stretch and the appearance of a strong lactam C=O stretch at ~1700 cm⁻¹ confirms successful annulation.

Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • Procedure: Suspend the pyrimidin-4-one (5 mmol) in neat POCl₃ (10 mL). Add N,N-dimethylaniline (0.5 mL) as a catalytic base. Reflux for 6 hours. Critical Step: Carefully evaporate excess POCl₃ under reduced pressure. Quench the residue by pouring it slowly over crushed ice with vigorous stirring to prevent violent hydrolysis of the newly formed C-Cl bond. Extract with dichloromethane, dry over Na₂SO₄, and concentrate[2][5].

  • Causality & Validation: N,N-dimethylaniline accelerates the formation of the Vilsmeier-type intermediate, facilitating the substitution of oxygen for chlorine. The product is highly sensitive to moisture and should be used immediately in the next step.

General Procedure for SNAr with Substituted Anilines
  • Procedure: Dissolve the 4-chloro intermediate (1 mmol) in absolute ethanol (10 mL). Add the appropriate substituted aniline (1.2 mmol) and triethylamine (1.5 mmol) as an acid scavenger. Reflux for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3). Upon completion, concentrate the solvent and recrystallize the crude solid from ethanol[3][6].

  • Causality & Validation: Triethylamine neutralizes the HCl byproduct, preventing the protonation of the incoming aniline nucleophile, which would otherwise stall the reaction. Successful substitution is verified by ¹H-NMR (appearance of aromatic aniline protons and a broad singlet for the secondary amine N-H at ~9.5-10.5 ppm).

Biological Evaluation Protocols

In Vitro EGFR Tyrosine Kinase Assay
  • Protocol: Evaluate the inhibitory potency of the synthesized compounds using a homogeneous time-resolved fluorescence (HTRF) kinase assay. Incubate recombinant EGFR enzyme with the test compounds (serial dilutions from 10 µM to 0.1 nM), ATP (at Km​ concentration), and a biotinylated poly-Glu-Tyr peptide substrate for 60 minutes at room temperature. Add europium-labeled anti-phosphotyrosine antibody and streptavidin-APC to detect phosphorylation[5].

  • Causality: Measuring at the ATP Km​ ensures that the assay is sensitive to ATP-competitive inhibitors. The HTRF signal is inversely proportional to kinase inhibition.

Cell Viability (MTT) Assay
  • Protocol: Seed MCF-7 (breast adenocarcinoma) and A549 (non-small cell lung cancer) cells in 96-well plates at a density of 5×10³ cells/well. Incubate for 24 h. Treat cells with varying concentrations of the derivatives (1 - 100 µM) for 72 h. Add MTT reagent (5 mg/mL), incubate for 4 h, dissolve the formazan crystals in DMSO, and measure absorbance at 570 nm[1][2].

Representative Data Presentation

The following table summarizes a representative Structure-Activity Relationship (SAR) profile for synthesized 4-anilino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against EGFR and cancer cell lines, demonstrating how electron-withdrawing vs. electron-donating groups impact efficacy.

Compound IDC4-Anilino Substituent (R)EGFR IC₅₀ (nM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Erlotinib (Ref) N/A (Quinazoline core)2.04.53.2
PP-01 -H (Unsubstituted)85.428.335.1
PP-02 3-Chloro-4-fluoro12.18.410.5
PP-03 4-Methoxy145.0>50.0>50.0
PP-04 3-Ethynyl6.55.16.8

Note: The 3-ethynyl and 3-chloro-4-fluoro substitutions closely mimic the pharmacophoric vectors of approved TKIs, driving nanomolar affinity for the EGFR ATP-binding pocket.

References

  • Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Scirp.org.

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. National Center for Biotechnology Information (PMC).

  • 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives: Design, Synthesis, Antitumor and EGFR Tyrosine Kinase Inhibitory Activity. Ovid.

  • Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. National Center for Biotechnology Information (PMC).

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications.

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis.

Sources

Application

The 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Kinase Inhibitor Platform

Introduction: The Rise of a Versatile Kinase Inhibitor Scaffold The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core is a notable example of a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the pur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of a Versatile Kinase Inhibitor Scaffold

The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core is a notable example of a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine ring of ATP allows it to effectively compete for the ATP-binding site of a wide array of protein kinases.[1][2][3] This inherent bioisosterism has been skillfully exploited by researchers to develop a multitude of potent and selective kinase inhibitors targeting key players in oncogenic signaling pathways.[1][2][4] This guide provides an in-depth exploration of this scaffold, offering detailed protocols and application notes for researchers in oncology, cell biology, and drug discovery. We will delve into the mechanistic basis of its action against critical cancer targets such as EGFR, FLT3, VEGFR2, and Src, and provide practical methodologies for its evaluation.

Section 1: The Molecular Landscape of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

The versatility of the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold lies in the numerous points for chemical modification, allowing for the fine-tuning of potency and selectivity against specific kinase targets. Structure-activity relationship (SAR) studies have revealed that substitutions at various positions on the pyrazolopyrimidine ring system and the N1-phenyl ring can dramatically influence the inhibitory profile of these compounds.[5]

Key Kinase Targets and Their Pathophysiological Relevance

The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop inhibitors against a range of clinically relevant kinases:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when dysregulated, drives the proliferation and survival of various cancer cells.[6][7]

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and poor prognosis.[8][9][10]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[1][11][12]

  • Src Family Kinases (SFKs): Non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, migration, and invasion.[4][13]

The following sections will provide detailed protocols to assess the inhibitory activity of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against these key kinase targets.

Section 2: In Vitro Kinase Inhibition Assays: Quantifying Potency

Biochemical assays are the first step in characterizing a novel kinase inhibitor, providing a direct measure of its potency against the purified enzyme.

Protocol 2.1: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against wild-type EGFR (EGFR-WT) and its common resistance mutant, EGFR-T790M.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a synthetic peptide substrate by the EGFR kinase. The remaining ATP is converted to a luminescent signal, where a lower signal indicates higher kinase activity.

Materials:

  • Recombinant human EGFR-WT and EGFR-T790M kinase domains

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine 5'-triphosphate (ATP)

  • Test compound (1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivative)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions in kinase assay buffer to achieve final assay concentrations ranging from 0.01 nM to 100 µM.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the EGFR kinase (e.g., 5-10 ng/well) and the substrate (e.g., 0.2 µg/µL) in kinase assay buffer.

    • Pre-incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction: Add 5 µL of ATP solution (final concentration at the Km for each EGFR variant) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all readings.

  • Normalize the data with the "no inhibitor" control representing 100% kinase activity and a "high concentration inhibitor" control representing 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Compound IDTarget KinaseIC50 (µM)Reference
12b EGFR-WT0.016[14][15][16]
12b EGFR-T790M0.236[14][15][16]
15 EGFR-TK0.135[3][17]
16 EGFR-TK0.034[3][17]
II-1 VEGFR-20.19[18]
7c VEGFR-20.90[19]
8b VEGFR-21.15[19]
7e VEGFR-21.20[19]
8c VEGFR-21.25[19]
CHMFL-FLT3-122 FLT30.040[20]

Table 1: Representative IC50 values for 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against various kinases.

Section 3: Cell-Based Assays: Assessing Cellular Efficacy and Mechanism of Action

Cell-based assays are crucial for determining if a compound can engage its target in a more physiologically relevant environment and exert a biological effect.

Protocol 3.1: Western Blot Analysis of EGFR and Downstream Signaling

This protocol details the assessment of a test compound's ability to inhibit EGFR phosphorylation and the activation of its downstream effectors, such as Akt and ERK.

Principle: Western blotting uses specific antibodies to detect the phosphorylation status of target proteins in cell lysates, providing a readout of kinase activity within the cell.

Materials:

  • Cancer cell line overexpressing EGFR (e.g., A549, HCT-116)

  • Cell culture medium and supplements

  • Test compound

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer and scrape the cells.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Denature protein lysates by boiling in SDS-PAGE sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and add chemiluminescent substrate.

  • Signal Detection: Capture the chemiluminescent signal using an imaging system.

Expected Outcome: A dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK in compound-treated cells compared to the EGF-stimulated control.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Expression (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->Transcription Pyrazolopyrimidine 1-Phenyl-1H-pyrazolo [3,4-d]pyrimidine Pyrazolopyrimidine->EGFR Inhibits (ATP-competitive)

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Section 4: In Vivo Efficacy Studies: Evaluating Antitumor Activity

Xenograft models are indispensable for assessing the in vivo antitumor efficacy of a kinase inhibitor.

Protocol 4.1: Tumor Xenograft Model for FLT3-ITD Positive AML

This protocol describes the evaluation of a test compound's ability to suppress tumor growth in a mouse xenograft model of FLT3-ITD positive AML.

Materials:

  • MV4-11 human AML cell line (FLT3-ITD positive)

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Matrigel

  • Test compound and vehicle for oral administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of MV4-11 cells and Matrigel into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound or vehicle orally, once or twice daily, at a predetermined dose (e.g., 50 mg/kg).[21]

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for further analysis.

Data Analysis:

  • Calculate tumor growth inhibition (TGI).

  • Perform statistical analysis to compare tumor volumes between treated and control groups.

Xenograft_Workflow Cell_Culture Culture MV4-11 cells (FLT3-ITD+) Implantation Subcutaneous injection of cells into mice Cell_Culture->Implantation Tumor_Growth Monitor tumor growth Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Oral administration of compound or vehicle Randomization->Treatment Measurement Measure tumor volume periodically Treatment->Measurement Endpoint Euthanize mice and excise tumors Measurement->Endpoint Analysis Analyze tumor growth inhibition (TGI) Endpoint->Analysis

Figure 2: Workflow for an in vivo tumor xenograft study.

Conclusion and Future Perspectives

The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of kinase inhibitors. The protocols and application notes provided in this guide offer a robust framework for researchers to evaluate novel derivatives of this scaffold. Future work in this area will likely focus on developing inhibitors with improved selectivity profiles to minimize off-target effects, as well as strategies to overcome acquired resistance to current therapies. The continued exploration of this privileged scaffold holds great promise for the future of targeted cancer therapy.

References

  • FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. (n.d.). Frontiers in Oncology. Retrieved March 31, 2026, from [Link]

  • Koch, S., et al. (2011). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Molecular & Cellular Proteomics, 10(3).
  • Pike, K. G., et al. (2015).
  • Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31.
  • Chougule, A., et al. (2016). Differential signaling of Flt3 activating mutations in acute myeloid leukemia: a working model. Oncotarget, 7(43), 70879-70891.
  • Yang, Y., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281.
  • DIMA Biotechnology. (2025, May 20). FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. Retrieved March 31, 2026, from [Link]

  • Li, X., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(24), 9625-9638.
  • Zhu, X., et al. (2007). Targeting FLT3 Phosphorylation and Signaling in Acute Myeloid Leukemia. Blood, 110(11), 337.
  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(10), 129.
  • Testini, C. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University.
  • Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31.
  • Raji, A. A., et al. (2023). Schematic diagram of Src intracellular signaling pathway and various...
  • Basagiannis, D., et al. (2016). VEGF induces signalling and angiogenesis by directing VEGFR2 internalisation through macropinocytosis. Journal of Cell Science, 129(21), 4091-4101.
  • Vasan, N., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets, 27(6), 467-479.
  • Yang, L. L., et al. (2021). Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. Bioorganic Chemistry, 114, 105128.
  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved March 31, 2026, from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved March 31, 2026, from [Link]

  • Yang, L. L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655.
  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303.
  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR.
  • Ismail, N. S. M., et al. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 13(10), 1243-1262.
  • Ismail, N. S. M., et al. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing.
  • Li, X., et al. (2025). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3.
  • Cell signaling pathways induced by Src kinases. Src kinases regulate a... ResearchGate. (n.d.). Retrieved March 31, 2026, from [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PMC.
  • Roskoski, R. (2004). Src protein–tyrosine kinase structure and regulation.
  • Wang, Y., et al. (2022). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry, 14(20), 1541-1555.
  • Barua, D., et al. (2008). Src Family Kinases and Receptors: Analysis of Three Activation Mechanisms by Dynamic Systems Modeling. Biophysical Journal, 95(2), 577-589.
  • Li, X., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(24), 9625-9638.
  • Bayoumi, A. H., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PMC.
  • Eldehna, W. M., et al. (2022).
  • Breitinger, H.-G., et al. (2012). Trisubstituted Pyrazolopyrimidines as Novel Angiogenesis Inhibitors. PLOS ONE, 7(4), e34199.
  • Santos, M. A. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Sources

Method

Protocol for EGFR kinase inhibitory assay using 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine

Protocol for In Vitro EGFR Kinase Inhibitory Assay Using 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives Abstract The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Protocol for In Vitro EGFR Kinase Inhibitory Assay Using 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers, making it a prime target for therapeutic intervention. This document provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of compounds based on the 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold against the EGFR kinase domain. This scaffold is a well-established pharmacophore for potent and selective kinase inhibitors. The protocol described herein utilizes the ADP-Glo™ Kinase Assay, a robust, luminescence-based method for quantifying kinase activity.

Introduction: The Central Role of EGFR in Oncology

The EGFR signaling cascade is a complex and tightly regulated process. Upon binding of its cognate ligands (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various downstream signaling proteins, activating critical pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately drive cell growth and survival.

In many cancer types, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, aberrant EGFR activity is a key driver of tumorigenesis. Therefore, inhibiting the kinase activity of EGFR is a clinically validated strategy to halt tumor progression. The 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, known to effectively target the ATP-binding site of various kinases, including EGFR. This application note provides a comprehensive guide for researchers to reliably assess the potency of novel pyrazolopyrimidine derivatives as EGFR inhibitors.

EGFR Signaling Pathway Overview

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF/TGF-α Ligand->EGFR Binds Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive) Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Signal Detection A Prepare Reagents: - Kinase Buffer - EGFR Solution - Substrate/ATP Mix C Step 1: Add 2.5 µL of Inhibitor/Control A->C B Prepare Inhibitor Plate: - Serial Dilution of Compound - Controls (DMSO, Staurosporine) B->C D Step 2: Add 2.5 µL of EGFR Enzyme Solution C->D E Step 3: Add 5 µL of Substrate/ATP Mix (to initiate reaction) D->E F Step 4: Incubate at RT for 60 minutes E->F G Step 5: Add 5 µL of ADP-Glo™ Reagent F->G H Step 6: Incubate at RT for 40 minutes G->H I Step 7: Add 10 µL of Kinase Detection Reagent H->I J Step 8: Incubate at RT for 30 minutes I->J K Step 9: Read Luminescence J->K

Caption: Step-by-step workflow for the EGFR inhibitory assay.

Assay Procedure
  • Dispense Inhibitor: Add 2.5 µL of the serially diluted 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine derivative, DMSO (vehicle control), or Staurosporine (positive control) to the wells of a white, opaque 384-well plate.

  • Add Enzyme: To all wells, add 2.5 µL of the EGFR working solution.

  • Initiate Kinase Reaction: Add 5 µL of the Substrate/ATP mix to all wells to start the reaction. The final reaction volume is 10 µL.

  • Incubation: Shake the plate gently for 30 seconds and then incubate at room temperature for 60 minutes.

  • Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. Rationale: This step stops the kinase reaction and depletes the unconsumed ATP.

  • Develop Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature. Rationale: This reagent converts the ADP generated into a luminescent signal.

  • Read Plate: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Quality Control

Data Analysis Workflow

Data_Analysis A Raw Luminescence Data (RLU) B Average Controls: - High (DMSO) - Low (Staurosporine) A->B C Normalize Data: % Inhibition = 100 * (1 - (RLU_sample - RLU_low) / (RLU_high - RLU_low)) A->C B->C D Plot Data: % Inhibition vs. [Inhibitor] (log scale) C->D E Fit Curve: Non-linear regression (sigmoidal dose-response) D->E F Determine IC50 Value E->F

Caption: Logical flow for calculating the IC50 value.

  • Calculate Percent Inhibition:

    • Average the luminescence signal from the vehicle control wells (0% inhibition, High_Signal).

    • Average the luminescence signal from the positive control wells (100% inhibition, Low_Signal).

    • For each test compound concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Sample - Low_Signal) / (High_Signal - Low_Signal))

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope) using software such as GraphPad Prism or R.

    • The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.

Quality Control: Z'-Factor

To ensure the robustness and reliability of the assay, calculate the Z'-factor for each plate.

  • Formula: Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|

    • SD_High and SD_Low are the standard deviations of the high and low controls.

    • Mean_High and Mean_Low are the means of the high and low controls.

  • Acceptance Criterion: An assay with a Z'-factor > 0.5 is considered excellent and suitable for high-throughput screening.

Troubleshooting

Problem Potential Cause Solution
Low Signal-to-Background Ratio 1. Inactive enzyme. 2. Insufficient incubation time. 3. Incorrect buffer composition.1. Use a new lot of enzyme; ensure proper storage. 2. Optimize incubation time (e.g., 90 min). 3. Verify buffer pH and component concentrations.
High Well-to-Well Variability 1. Pipetting errors. 2. Incomplete mixing. 3. Edge effects on the plate.1. Calibrate pipettes; use reverse pipetting for viscous solutions. 2. Ensure proper mixing after each reagent addition. 3. Avoid using the outer wells of the plate.
Z'-Factor < 0.5 1. High variability in control wells. 2. Small dynamic range between high and low controls.1. Address causes of high variability (see above). 2. Optimize enzyme and ATP concentrations to maximize the assay window.
Inconsistent IC50 Values 1. Compound precipitation at high concentrations. 2. Instability of the compound in the assay buffer.1. Check the solubility of the compound; lower the starting concentration if needed. 2. Assess compound stability over the assay duration.

References

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Seshacharyulu, P., Ponnusamy, M. P., & Batra, S. K. (2012). Targeting EGF/EGFR signaling cascade in pancreatic cancer. Expert opinion on therapeutic targets, 16(1), 15-31. [Link]

  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174. [Link]

  • Lamba, J., & Ambrale, S. (2021). A review on pyrazolopyrimidine derivatives as a privileged scaffold in medicinal chemistry. Bioorganic & Medicinal Chemistry, 46, 116349. [Link]

  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature reviews Molecular cell biology, 2(2), 127-137. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]

Application

Application Note: Cellular Assay Methodologies for Evaluating 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Introduction & Mechanistic Rationale The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged bioisostere of adenine, extensively utilized in the rational design of ATP-competitive protein kinase inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged bioisostere of adenine, extensively utilized in the rational design of ATP-competitive protein kinase inhibitors[1]. In the context of targeted oncology, these compounds are engineered to competitively bind to the ATP-binding cleft of hyperactive kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and Src family kinases (SFKs)[2][3].

The causality behind the structural design is precise: the planar pyrazolo[3,4-d]pyrimidine core establishes critical hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR), while the 1-phenyl substitution specifically projects into and occupies the hydrophobic region I of the ATP-binding pocket, anchoring the molecule and enhancing target selectivity[2][3].

However, cell-free enzymatic potency does not automatically translate to cellular efficacy. Intracellular ATP concentrations are in the millimolar range (creating fierce competition for the binding site), and compounds must successfully navigate the lipid bilayer[1]. Therefore, evaluating these compounds requires a self-validating hierarchy of cellular assays: moving from phenotypic viability screening to precise intracellular target engagement.

Pathway cluster_pathways Downstream Signaling Inhibitor 1-Phenyl-1H-pyrazolo [3,4-d]pyrimidine Kinase EGFR / Src Kinase (ATP-Binding Site) Inhibitor->Kinase Competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces via Kinase Blockade PI3K PI3K / AKT Pathway Kinase->PI3K Phosphorylation MAPK Ras / MAPK Pathway Kinase->MAPK Phosphorylation Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Diagram 1: Mechanism of action of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidines on kinase signaling.

Phenotypic Screening: High-Throughput Cell Viability (MTT Assay)

The Logic of the Assay

Before investigating specific signaling nodes, it is necessary to establish the macroscopic anti-proliferative effect of the synthesized derivatives. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for this. The causality of the assay relies on cellular metabolism: only viable cells possess active NAD(P)H-dependent oxidoreductase enzymes capable of reducing the yellow tetrazolium salt into insoluble purple formazan crystals[4]. A reduction in absorbance directly correlates to a reduction in metabolically active cells, providing a reliable IC50​ value.

Self-Validating Protocol

To ensure the assay is self-validating, it must include a vehicle control (to rule out solvent toxicity) and a clinically approved positive control (to benchmark efficacy).

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7 breast adenocarcinoma or A549 non-small cell lung cancer). Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete growth medium (e.g., DMEM + 10% FBS).

  • Adherence: Incubate the plates at 37°C in a humidified 5% CO2​ atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives (e.g., 0.1 µM to 100 µM) in medium. Ensure the final DMSO concentration does not exceed 0.5% (v/v).

    • Controls: Include untreated cells (100% viability baseline), 0.5% DMSO (vehicle control), and a reference kinase inhibitor like Erlotinib or Doxorubicin[4][5].

  • Incubation: Treat the cells for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in the dark.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well and agitate on an orbital shaker for 15 minutes to fully solubilize the crystals.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

Quantitative Data Summary

Recent literature highlights the potent anti-proliferative activity of various substituted 1-phenyl-1H-pyrazolo[3,4-d]pyrimidines. The table below summarizes representative quantitative data across different structural modifications.

Compound Class / ModificationTarget Cell LineReference DrugObserved IC50​ (µM)Primary Kinase TargetRef
4-Substituted-1-phenyl derivative (Compound 6b)MCF-7 (Breast)DoxorubicinHighly Active (91% inhibition at 1 µM)EGFR[2]
Hydrazone-linked derivative (Compound 12b)A549 (Lung)Erlotinib8.21 µMEGFR (WT)[3]
Hydrazone-linked derivative (Compound 12b)HCT-116 (Colon)Erlotinib19.56 µMEGFR (WT)[3]
3-(methylthio)-4-oxo derivative (Compound 13a)MCF-7 (Breast)Doxorubicin23.0 µMGeneral / Undisclosed[4]

Intracellular Target Engagement: Phospho-Kinase Assays

The Logic of the Assay

Phenotypic cytotoxicity does not prove target engagement. A compound might kill cells through off-target toxicity (e.g., membrane disruption or DNA intercalation) rather than specific kinase inhibition. To establish a causal link between the pyrazolo[3,4-d]pyrimidine derivative and kinase blockade, researchers must quantify the phosphorylation state of the kinase (e.g., EGFR autophosphorylation at Tyr1068) inside the intact cell[2].

In-Cell Western / Phospho-ELISA Protocol

This protocol utilizes an ELISA-based approach to measure intracellular target engagement, ensuring that the compound successfully penetrates the cell membrane and outcompetes intracellular ATP.

Step-by-Step Methodology:

  • Cell Preparation & Starvation: Seed A549 cells in a 6-well plate ( 3×105 cells/well). Once 80% confluent, wash with PBS and switch to serum-free media for 12 hours. Causality: Serum starvation reduces baseline kinase activity, ensuring that subsequent phosphorylation is strictly ligand-induced.

  • Inhibitor Pre-treatment: Treat cells with the IC50​ concentration of the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivative for 2 hours.

  • Ligand Stimulation: Stimulate the cells with 50 ng/mL of recombinant human EGF for 15 minutes. Causality: This forces the kinase into an active, phosphorylated state; effective inhibitors will block this transition.

  • Lysis: Immediately place the plate on ice, wash with ice-cold PBS, and add 200 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors (critical to prevent rapid dephosphorylation during extraction).

  • Protein Quantification & Assay: Centrifuge lysates at 14,000 x g for 15 min. Quantify total protein using a BCA assay. Load equal amounts of protein into a Phospho-EGFR (Tyr1068) sandwich ELISA plate.

  • Detection: Detect using an HRP-conjugated secondary antibody and TMB substrate. Normalize the phospho-signal against total EGFR levels to confirm that the compound inhibits kinase activity rather than degrading the kinase protein.

AssayWorkflow Seed Seed Cells & Serum Starve Treat Pre-treat with Pyrazolopyrimidine Seed->Treat Stimulate Stimulate with EGF Ligand (15m) Treat->Stimulate Lysis Cell Lysis & Protein Extraction Stimulate->Lysis split Lysis->split Total Measure Total EGFR (ELISA/WB) split->Total Normalization Phospho Measure p-EGFR (Tyr1068) split->Phospho Activity Readout

Diagram 2: Experimental workflow for validating intracellular kinase target engagement.

Conclusion

Evaluating 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine compounds requires a tiered approach. By combining the high-throughput, metabolic readout of the MTT assay with the stringent, mechanistic validation of phospho-kinase ELISAs, researchers can confidently bridge the gap between in vitro enzymatic affinity and true cellular efficacy. This self-validating workflow ensures that observed anti-proliferative effects are causally linked to the intended competitive inhibition at the kinase ATP-binding site.

Sources

Method

Application of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine in apoptosis induction studies

Application Note & Master Protocol: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine in Apoptosis Induction Studies Executive Summary & Mechanistic Rationale The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged bioiso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Master Protocol: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine in Apoptosis Induction Studies

Executive Summary & Mechanistic Rationale

The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged bioisostere of purines and quinazolines, widely utilized in the design of targeted anticancer therapeutics. Its structural geometry allows it to competitively bind the ATP-binding pockets of various oncogenic kinases (e.g., EGFR, Src, DHFR). Recent studies demonstrate that derivatives of this scaffold induce apoptosis through multiple converging mechanisms, making them invaluable tools for oncology researchers.

Understanding the causality of cell death is critical for drug development. These compounds do not merely act as generic cytotoxins; they trigger highly specific apoptotic cascades:

  • Kinase Inhibition & Cell Cycle Arrest : By inhibiting dual EGFR/ErbB2 or Src-family kinases (like Fyn), these compounds block downstream survival signals (PI3K/AKT, MAPK). This deprivation halts the cell cycle—typically at the G2/M or S-phase—forcing the cell into apoptosis due to unresolved replication stress[1][2].

  • Reactive Oxygen Species (ROS) Generation : Specific derivatives (e.g., PP-31d) induce severe oxidative stress. The accumulation of ROS directly damages mitochondrial membranes, leading to a loss of mitochondrial membrane potential ( ΔΨm​ )[3].

  • Intrinsic Apoptotic Pathway Activation : The culmination of kinase inhibition and ROS generation disrupts the Bcl-2/Bax rheostat. Downregulation of the anti-apoptotic Bcl-2 and upregulation of the pro-apoptotic Bax pore-forming protein facilitates the release of cytochrome c, ultimately activating executioner caspases (Caspase-3/7)[4][5].

ApoptosisPathway Compound 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine ROS ROS Generation (Oxidative Stress) Compound->ROS Induces Kinase Kinase Inhibition (EGFR, Src, DHFR) Compound->Kinase Competitively Blocks Mito Mitochondrial Dysfunction (Bcl-2 ↓, Bax ↑) ROS->Mito Membrane Depolarization Kinase->Mito Pro-apoptotic Shift CellCycle Cell Cycle Arrest (Sub-G1, G2/M, S-phase) Kinase->CellCycle Halts Proliferation Caspase Caspase-3/7 Activation (Execution Phase) Mito->Caspase Cytochrome c Release Apoptosis Cellular Apoptosis (DNA Fragmentation) CellCycle->Apoptosis Unresolved Damage Caspase->Apoptosis Cleaves Substrates

Figure 1: Mechanistic pathways of apoptosis induction by 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Quantitative Pharmacological Profiles

To select the appropriate derivative for your specific cellular model, consult the quantitative data summarized from recent literature. The table below highlights the target specificity and potency across various human cancer cell lines.

Compound DerivativePrimary Target / MechanismCell Line ModelIC50 ValueKey Apoptotic Marker
PP-31d ROS GenerationNCI-H460 (Lung)2.0 µMSub-G1 accumulation, Caspase-3/7[3]
Compound 4c Src/Fyn KinaseJurkat (Leukemia)2.0 µMAnnexin V+ increase (34% at 24h)[1]
Compound 7d Dual EGFR / ErbB2OVCAR-4 (Ovarian)1.74 µM11-fold increase in active Caspase-3[2]
Compound 7f DHFR InhibitionMCF-7 (Breast)1.83 µMS-phase arrest, Bax upregulation[5]
PPD-1 XIAP-BIR3 DomainA549 (Lung)N/ABcl-2 downregulation (0.22 folds)[4]

Master Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Each step includes orthogonal validation (e.g., confirming biochemical viability assays with molecular flow cytometry) and mandatory controls to rule out false positives caused by compound autofluorescence or solvent toxicity.

Workflow Prep 1. Compound Prep & Treatment Viability 2. Viability Assay (MTT / IC50) Prep->Viability 24-72h Flow 3. Flow Cytometry (Annexin V/PI) Viability->Flow Select IC50 Molecular 4. Molecular Profiling (Western Blot) Flow->Molecular Confirm Mechanism

Figure 2: Standardized self-validating workflow for evaluating apoptosis induction.

Protocol 1: Cell Viability and IC50 Determination (MTT Assay)

Causality Check: Before analyzing apoptosis, you must establish the sub-lethal and lethal concentrations of the compound. The MTT assay measures metabolic activity (NADH/NADPH generation), which serves as a proxy for viability[6].

  • Preparation : Dissolve the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivative in cell-culture grade DMSO to create a 10 mM stock. Critical: Final DMSO concentration in culture must not exceed 0.1% to prevent solvent-induced toxicity.

  • Seeding : Seed target cancer cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of appropriate media (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO2.

  • Treatment : Treat cells with a concentration gradient of the compound (e.g., 0.1 µM to 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin or Cisplatin)[4][6]. Incubate for 24, 48, and 72 hours.

  • Assay : Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization : Carefully remove the media and add 100 µL of DMSO to dissolve the intracellular purple formazan crystals[6].

  • Readout : Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Multiparametric Apoptosis Analysis (Annexin V/PI Flow Cytometry)

Causality Check: Reduced viability in Protocol 1 could be due to necrosis or cell cycle arrest rather than apoptosis. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis)[1].

  • Treatment : Seed cells in 6-well plates ( 3×105 cells/well). Treat with the compound at 0.5×, 1×, and 2× the established IC50 for 24 and 48 hours.

  • Harvesting : Collect both the floating (apoptotic) and adherent cells using an enzyme-free cell dissociation buffer (trypsin can cleave phosphatidylserine-binding sites, leading to false negatives).

  • Washing : Wash the cell pellet twice with ice-cold PBS.

  • Staining : Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation : Incubate for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Quadrant Analysis: Q1 (PI+/Annexin- = Necrosis), Q2 (PI+/Annexin+ = Late Apoptosis), Q3 (PI-/Annexin+ = Early Apoptosis), Q4 (PI-/Annexin- = Live Cells)[1].

Protocol 3: Molecular Validation of the Intrinsic Pathway (Western Blotting)

Causality Check: To definitively prove that the pyrazolo[3,4-d]pyrimidine derivative induces apoptosis via the intrinsic mitochondrial pathway, you must quantify the expression of key regulatory proteins (Bcl-2, Bax, and Caspase-3)[4][5].

  • Lysate Preparation : Treat cells at the IC50 concentration for 24 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial if evaluating kinase inhibition targets like p-EGFR or p-Src).

  • Protein Quantification : Determine protein concentration using a BCA assay to ensure equal loading.

  • Electrophoresis & Transfer : Load 30 µg of protein per lane on a 10-12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Blocking & Primary Antibodies : Block the membrane with 5% non-fat milk or BSA for 1 hour. Probe overnight at 4°C with primary antibodies against:

    • Bax (Pro-apoptotic)

    • Bcl-2 (Anti-apoptotic)

    • Cleaved Caspase-3 (Executioner)

    • β -actin or GAPDH (Loading control)

  • Detection : Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and image.

  • Interpretation : A successful apoptotic induction via the intrinsic pathway will display a decreased Bcl-2/Bax ratio and the appearance of the 17/19 kDa cleaved Caspase-3 bands[2][4][5].

References

  • Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. PubMed (National Institutes of Health).[Link]

  • A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. Frontiers in Oncology.[Link]

  • (PDF) Novel pyrazolo[3,4‐d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. ResearchGate.[Link]

  • Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. PubMed (National Institutes of Health).[Link]

  • Full article: Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. Taylor & Francis.[Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PubMed Central (National Institutes of Health).[Link]

  • Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Longdom Publishing.[Link]

Sources

Application

Application Notes &amp; Protocols: Molecular Docking of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives with EGFR

Introduction: Targeting EGFR with Novel Pyrazolopyrimidine Scaffolds The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a critical regulator of cellular processes,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting EGFR with Novel Pyrazolopyrimidine Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[3][4] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the catalytic site of the EGFR kinase domain have shown significant clinical success.[5] The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising pharmacophore for the development of novel EGFR inhibitors.[6][7][8] Its structural features allow for key interactions within the ATP-binding pocket, offering a foundation for designing potent and selective inhibitors.

Molecular docking is an indispensable computational tool in modern drug discovery, providing predictive insights into the binding modes and affinities of small molecules with their protein targets.[9][10] This application note provides a detailed, step-by-step protocol for performing molecular docking studies of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives with the EGFR kinase domain using widely accessible software. We will delve into the rationale behind each step, from protein and ligand preparation to the analysis and validation of docking results, empowering researchers to apply this methodology in their own drug discovery efforts.

Theoretical Framework: The EGFR-Ligand Interaction

EGFR Signaling and its Role in Cancer:

The EGFR signaling cascade is a complex network that, upon activation by ligands such as Epidermal Growth Factor (EGF), triggers a series of downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[11][12] These pathways are crucial for normal cell function but are frequently hijacked in cancer to promote uncontrolled cell growth, survival, and metastasis.[2][3]

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SHC EGFR->GRB2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) TF->Gene Expression\n(Proliferation, Survival) EGF EGF Ligand EGF->EGFR Binding & Dimerization

Figure 1: Simplified EGFR Signaling Pathway. Binding of EGF to EGFR leads to receptor dimerization and autophosphorylation, initiating downstream cascades like MAPK and PI3K/AKT.

The ATP-Binding Site of the EGFR Kinase Domain:

The kinase domain of EGFR contains a highly conserved ATP-binding pocket, which is the target for type I and II TKIs. Key features of this site include:

  • Hinge Region: Forms hydrogen bonds with the adenine-like moiety of inhibitors. Met793 is a critical residue in this region.[6]

  • Hydrophobic Pockets: Accommodate the hydrophobic portions of the inhibitor.[8]

  • Gatekeeper Residue (Threonine 790): Mutations at this position (e.g., T790M) can confer resistance to first-generation TKIs.[12]

A successful inhibitor must possess pharmacophoric features that complement these characteristics, such as hydrogen bond donors/acceptors and hydrophobic moieties.[13][14][15] The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core is designed to mimic the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region.[7]

Detailed Protocol: Molecular Docking Workflow

This protocol utilizes a combination of widely used and freely available software: AutoDock Vina for the docking calculations, MGLTools for preparing input files, and BIOVIA Discovery Studio Visualizer for analysis.[16][17][18]

Docking_Workflow PDB 1. Protein Preparation (e.g., PDB: 1M17) Grid 3. Grid Box Generation PDB->Grid Ligand 2. Ligand Preparation (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine) Docking 4. Molecular Docking (AutoDock Vina) Ligand->Docking Grid->Docking Analysis 5. Results Analysis (Binding Energy & Pose Visualization) Docking->Analysis Validation 6. Validation (Optional) (Redocking, MD Simulation) Analysis->Validation

Figure 2: Overall Molecular Docking Workflow. A sequential process from data preparation to results analysis and validation.

Part 1: Receptor Preparation

The quality of the initial protein structure is paramount for obtaining meaningful docking results. This process involves cleaning the crystal structure and preparing it for the docking algorithm.

1.1. Obtain the EGFR Crystal Structure:

  • Navigate to the RCSB Protein Data Bank (PDB) ([Link]).

  • Search for a suitable EGFR kinase domain structure. For this example, we will use PDB ID: 1M17 , which is the EGFR kinase domain in complex with the inhibitor erlotinib.[19][20][21] This allows for a crucial validation step by redocking the co-crystallized ligand.

1.2. Clean the Protein Structure:

  • Open the downloaded PDB file (1M17.pdb) in a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio Visualizer.[22][23]

  • Remove non-essential molecules: Delete all water molecules, co-factors, and any ligand molecules present in the crystal structure. This is crucial as they can interfere with the docking process.[24]

  • Handle multiple chains: If the PDB file contains multiple chains for the receptor, select and retain only one (e.g., Chain A) for the docking study.[22]

  • Save the cleaned protein structure as a new PDB file (e.g., 1M17_protein.pdb).

1.3. Prepare the Receptor for Docking (Using MGLTools):

  • Launch AutoDockTools (ADT).

  • Go to File > Read Molecule and open 1M17_protein.pdb.

  • Add hydrogen atoms: Go to Edit > Hydrogens > Add. Select "Polar only" and click "OK". This is critical for correct hydrogen bond calculations.[25]

  • Assign charges: Go to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom, which is necessary for the scoring function.[25]

  • Set atom types: Go to Edit > Atoms > Assign AD4 type.

  • Save as PDBQT: Go to File > Save > Write PDBQT. Save the file as 1M17_protein.pdbqt. The PDBQT format includes charge and atom type information required by AutoDock Vina.[25]

Part 2: Ligand Preparation

Proper ligand preparation ensures that the molecule's stereochemistry, charge, and rotatable bonds are correctly defined.

2.1. Obtain or Draw the Ligand Structure:

  • The 2D structure of your 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivative can be drawn using software like ChemDraw or obtained from databases like PubChem.

  • Save the structure in a 3D format, such as SDF or MOL2.

2.2. Prepare the Ligand for Docking (Using MGLTools):

  • Launch ADT.

  • Go to Ligand > Input > Open and select your ligand file.

  • Detect rotatable bonds: Go to Ligand > Torsion Tree > Detect Root. This defines the rotatable bonds, allowing for flexible ligand docking.[25]

  • Save as PDBQT: Go to Ligand > Output > Save as PDBQT. Save the file as ligand.pdbqt.

Part 3: Grid Box Generation

The grid box defines the three-dimensional search space where the docking algorithm will attempt to place the ligand.

3.1. Define the Binding Site:

  • In ADT, with the 1M17_protein.pdbqt loaded, go to Grid > Grid Box.

  • A box will appear around the protein. You need to center this box on the active site.

  • Expert Tip: A reliable way to center the grid box is to use the coordinates of the co-crystallized ligand (erlotinib in 1M17). You can find these coordinates in the original PDB file or by loading the ligand back into the workspace.

  • Adjust the dimensions of the box to encompass the entire binding pocket, with a buffer of about 4-5 Å on each side. A typical size might be 60 x 60 x 60 Å.

  • Note down the center coordinates (x, y, z) and the dimensions (x, y, z) .[17]

3.2. Create the Configuration File:

  • Create a text file named conf.txt.

  • Add the following lines, replacing the values with those from the previous step:

  • Exhaustiveness (Optional but Recommended): Add the line exhaustiveness = 16 (the default is 8). Increasing this value improves the thoroughness of the conformational search at the cost of longer computation time.[26]

Part 4: Running the Molecular Docking

4.1. Execute AutoDock Vina:

  • Open a terminal or command prompt.

  • Navigate to the directory containing your prepared files (1M17_protein.pdbqt, ligand.pdbqt, conf.txt) and the AutoDock Vina executable.

  • Run the following command:

  • Vina will perform the docking and output the results to docking_results.pdbqt and a summary to log.txt.[27]

Results and Interpretation

Analyzing the Output

5.1. Binding Affinity:

  • Open the log.txt file. You will see a table of binding affinities (in kcal/mol) for the top predicted binding poses. The lower (more negative) the binding affinity, the more favorable the predicted interaction.[16]

5.2. Visualizing Binding Poses:

  • Open BIOVIA Discovery Studio Visualizer.[18]

  • First, open the receptor file (1M17_protein.pdbqt).

  • Then, open the docking output file (docking_results.pdbqt).

  • The different predicted poses of the ligand will be displayed in the binding site.

  • Analyze the interactions: Use the "Ligand Interactions" tool in Discovery Studio to visualize hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the receptor residues.[28][29]

5.3. Key Interactions to Look For:

  • Hydrogen Bonds with the Hinge Region: Look for hydrogen bonds between the pyrazolopyrimidine core and the backbone of Met793 . This is a hallmark of many successful EGFR inhibitors.[6]

  • Hydrophobic Interactions: Identify interactions with hydrophobic residues such as Leu718, Val726, Ala743, and Leu844.

  • Interaction with the Gatekeeper Residue: Observe the proximity and interaction with Thr790.

Data Presentation

Summarize your findings in a clear and concise table.

Compound IDBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)RMSD (Å) (for redocked ligand)
Ligand_01-9.5Met793, Cys797Leu718, Val726, Ala743, Leu844N/A
Erlotinib (Redocked)-8.9Met793Leu718, Ala743, Leu8441.25
...other derivatives.........N/A

Protocol Validation and Trustworthiness

A crucial step to ensure the reliability of your docking protocol is validation.

Redocking:

  • The most common validation method is to dock the co-crystallized ligand back into the receptor's binding site.[30][31]

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose.

  • An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode. [32]

Further Validation (Advanced):

  • Molecular Dynamics (MD) Simulation: MD simulations can be used to assess the stability of the docked protein-ligand complex over time under near-physiological conditions.[33] This provides a more dynamic and rigorous validation of the docking results.

Troubleshooting

IssuePossible CauseSuggested Solution
Docking fails to run. Incorrect file paths in conf.txt. Incorrectly prepared PDBQT files.Double-check all file names and paths. Reprepare the protein and ligand files, ensuring all steps are followed.
Ligand docks outside the binding pocket. Grid box is too large or incorrectly centered.Recenter the grid box accurately on the active site. Reduce the size of the grid box to be more focused.
Poor binding affinity for a known active compound. Incorrect protonation state of the ligand or protein. Receptor structure is not in the active conformation.Check and adjust the protonation states at physiological pH. Try docking with a different crystal structure of the receptor.
RMSD of redocked ligand is > 2.0 Å. Docking parameters (e.g., exhaustiveness) are too low. The scoring function may not be optimal for the system.Increase the exhaustiveness value in the configuration file. Consider trying a different docking program or scoring function.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for conducting molecular docking studies of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives with the EGFR kinase domain. By following these detailed steps and understanding the rationale behind them, researchers can generate reliable predictions of binding modes and affinities, which can guide the design and optimization of novel EGFR inhibitors for cancer therapy. The emphasis on protocol validation ensures a higher degree of confidence in the computational results, bridging the gap between in silico prediction and experimental validation.

References

  • Batra, S. K., Ganti, A. K., Haridas, D., Jain, M., Ponnusamy, M. P., & Seshacharyulu, P. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 75-85. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Cushnyr, B., & Cushnyr, M. (2016). Use of a Pharmacophore Model for the Design of EGFR Tyrosine Kinase Inhibitors: Isoflavones and 3-Phenyl-4(1H)-quinolones. Journal of Medicinal Chemistry. [Link]

  • Scripps Research. (2024). AutoDock Vina. [Link]

  • Khamis, M. A., Gomaa, W., & El-Malah, A. A. (2017). Epidermal growth factor receptor (EGFR) structure-based bioactive pharmacophore models for identifying next-generation inhibitors against clinically relevant EGFR mutations. Medical Hypotheses, 108, 1-13. [Link]

  • Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert opinion on therapeutic targets, 16(1), 15-31. [Link]

  • Ahamad, T., & Chavali, M. (2017). Molecular dynamics and pharmacophore modelling studies of different subtype (ALK and EGFR (T790M)) inhibitors in NSCLC. Journal of Biomolecular Structure and Dynamics, 35(13), 2841-2854. [Link]

  • Yadav, V., Gacche, R. N., & Gacche, R. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets, 27(6), 485-500. [Link]

  • UCSF Chimera. (2025). Preparing the protein and ligand for docking. [Link]

  • Chen, Y. C., & Lee, T. W. (2022). Hybrid Pharmacophore- and Structure-Based Virtual Screening Pipeline to Identify Novel EGFR Inhibitors That Suppress Non-Small Cell Lung Cancer Cell Growth. International Journal of Molecular Sciences, 23(7), 3509. [Link]

  • Kamal, M. A., Al-Subaie, A. M., & El-Kott, A. F. (2022). Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies. Frontiers in Pharmacology, 13, 1018619. [Link]

  • ScotChem. (2025). Preparing the protein and ligand for docking. [Link]

  • Scripps Research. (2020). AutoDock Vina Video Tutorial. [Link]

  • Khan, I., & Ali, A. (2025). In-silico Identification of the Novel Anti EGFR Compounds from Ginger Through Virtual Screening and Molecular Docking Analysis. Journal of Pioneering Medical Sciences. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • ResearchGate. (2022). The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... [Link]

  • BioNome. (2026). Validating Docking Results with Molecular Dynamics Simulation in India. [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Bioinformatics Review. (2024). How to see ligand interactions and label residues in DS Visualizer?. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. [Link]

  • Mphahlele, N., & Ndlovu, N. (2014). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of chemical information and modeling, 54(4), 1145-1156. [Link]

  • El-Sayed, M. A., & El-Adl, K. (2015). 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. Archiv der Pharmazie, 348(5), 347-358. [Link]

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of biological chemistry, 277(48), 46265-46272. [Link]

  • Baroroh, U. (2023). Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. Indonesian Journal of Computational Biology (IJCB), 2. [Link]

  • Wang, Y., & Liu, Y. (2018). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of medicinal chemistry, 61(15), 6826-6842. [Link]

  • R Discovery. (2023). Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. [Link]

  • bioRxiv. (2021). Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). [Link]

  • Al-Ostoot, F. H., & Al-Ghorbani, M. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(20), 7013. [Link]

  • Eigenbrot, C., & Yu, C. (2015). EGFR kinase domain with compound 41a. RCSB PDB. [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. [Link]

  • Schrödinger. (2022). Protein Ligand Docking Lesson Plan. [Link]

  • RCSB PDB. (2016). 5FED: EGFR kinase domain in complex with a covalent aminobenzimidazole inhibitor. [Link]

  • ResearchGate. (2023). How to use Discovery Studio Visualizer (DSV) for generating a list of protein-ligand interactions automatically?. [Link]

  • El-Damasy, D. A., & El-Sayed, M. A. A. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2351-2367. [Link]

  • Li, X., & Li, Y. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules, 29(3), 735. [Link]

  • Kumar, A., & Kumar, R. (2013). Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 142-149. [Link]

  • Khan, I., & Ali, A. (2023). Pharmacophore-Based Screening, Molecular Docking, and Dynamic Simulation of Fungal Metabolites as Inhibitors of Multi-Targets in Neurodegenerative Disorders. Journal of Fungi, 9(11), 1076. [Link]

  • Gangjee, A., & Jain, H. D. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 670335. [Link]

  • El-Damasy, D. A., & El-Sayed, M. A. A. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2351-2367. [Link]

  • Bello, I. A., & Usman, A. (2021). MOLECULAR DOCKING INVESTIGATION AND PHARMACOKINETIC PROPERTIES PREDICTION OF SOME ANILINOPYRIMIDINES ANALOGUES AS EGFR T790M TYROSINE KINASE INHIBITORS. FUDMA Journal of Sciences, 5(2), 221-229. [Link]

  • El-Faham, A., & de la Guardia, M. (2024). Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. Chemistry, 6(4), 114. [Link]

  • Kamal, M. A., Al-Subaie, A. M., & El-Kott, A. F. (2023). Insights from the molecular docking analysis of EGFR antagonists. Bioinformation, 19(3), 260-265. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives... [Link]

  • Semantic Scholar. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. [Link]

  • Lee, H. Y., & Lee, S. H. (2021). Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor. Theranostics, 11(5), 2334-2351. [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging the 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology. Abstract: The 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine core is a cornerstone scaffold in modern medicinal chemistry,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Abstract: The 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine core is a cornerstone scaffold in modern medicinal chemistry, renowned for its role as a "privileged structure" in the development of potent and selective kinase inhibitors.[1][2][3] Its intrinsic value stems from its structural mimicry of the adenine base of ATP, allowing it to effectively function as a hinge-binding motif within the active site of numerous protein kinases.[1][4] This has led to the successful development of inhibitors targeting a wide array of oncologically-relevant kinases, including Epidermal Growth Factor Receptor (EGFR), Src Family Kinases (SFKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6][7][8][9] This document provides a comprehensive technical guide for researchers on utilizing this versatile scaffold to conduct systematic Structure-Activity Relationship (SAR) studies, from the strategic design and synthesis of focused compound libraries to their biological evaluation and data-driven optimization.

Part 1: The Strategic Framework for SAR Studies

The primary objective of a Structure-Activity Relationship (SAR) study is to systematically dissect a lead molecule to understand how specific structural modifications influence its biological activity. This iterative process of design, synthesis, and testing allows medicinal chemists to build a coherent model that correlates chemical structure with potency, selectivity, and pharmacokinetic properties, ultimately guiding the optimization of a hit compound into a drug candidate.

The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is an exceptional platform for SAR exploration due to its synthetic tractability and the distinct roles of its substitution vectors. Modifications can be readily introduced at several key positions, each probing different regions of the kinase ATP-binding pocket.[3]

  • The Hinge-Binding Core: The pyrazolo[3,4-d]pyrimidine bicycle itself serves as the anchor, forming critical hydrogen bonds with the kinase hinge region.

  • The N1-Phenyl Group: Substituents on this ring often extend towards the solvent-exposed region, providing a handle to modulate physicochemical properties like solubility without disrupting core binding interactions.

  • The C4-Position: This is arguably the most critical vector for achieving potency and selectivity. Groups installed here project into the hydrophobic "selectivity pocket" of the kinase, and small changes can lead to dramatic shifts in the inhibition profile.[5][6][10]

  • Other Positions (e.g., C3, C6): These positions offer further opportunities for refinement, allowing chemists to probe deeper pockets or fine-tune the molecule's electronic and steric profile.[3]

The logical flow of an SAR campaign is visualized in the workflow diagram below.

SAR_Workflow A Lead Identification (e.g., 1-Phenyl-1H-pyrazolo [3,4-d]pyrimidine) B Analogue Design & Virtual Screening A->B Identify Vectors C Library Synthesis & Purification B->C Synthesize Library D Biological Evaluation (Biochemical & Cellular Assays) C->D Test Activity E Data Analysis & SAR Model Generation D->E Correlate Structure to Activity E->B Refine Design F Lead Optimization (Potency, Selectivity, ADME) E->F Advance Lead

Caption: General workflow for a structure-activity relationship (SAR) study.

Part 2: Synthesis and Characterization of a Focused Analogue Library

A successful SAR campaign relies on the efficient and reliable synthesis of a diverse yet focused library of analogues. The following protocols outline the synthesis of the core scaffold and a representative derivatization at the C4 position.

Protocol 1: Synthesis of the Core Scaffold (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one)

This protocol describes the cyclization of a pyrazole precursor to form the foundational pyrazolo[3,4-d]pyrimidine ring system, a method well-documented in the literature.[11][12]

Materials:

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Formic acid (98-100%)

  • Ethanol

  • Deionized water & Ice

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in formic acid (approx. 5-10 mL per gram of starting material).

  • Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[12]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker containing ice-water (approx. 10x the volume of formic acid used). A precipitate will form.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove residual formic acid.

  • Dry the solid under vacuum.

  • Recrystallize the crude product from ethanol to yield pure 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as a crystalline solid.[12]

Protocol 2: Synthesis of a C4-Anilino Analogue via Nucleophilic Aromatic Substitution

Derivatization at the C4 position is crucial for exploring the kinase selectivity pocket. This is typically achieved by first converting the C4-hydroxyl group to a chlorine, followed by substitution with a desired amine.

Synthesis_Scheme cluster_0 Core Synthesis & Derivatization A 5-Amino-1-phenyl-1H- pyrazole-4-carbonitrile B 1-Phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one A->B Formic Acid, Reflux C 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine B->C POCl3, Reflux D C4-Anilino Analogue C->D Substituted Aniline, DIPEA, n-BuOH

Caption: Representative synthetic scheme for C4-analogue generation.

Step 2A: Chlorination of the Core Scaffold

  • Caution: This reaction should be performed in a well-ventilated fume hood as it uses phosphorus oxychloride (POCl₃), which is highly corrosive and moisture-sensitive.

  • Place the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq) in a dry round-bottom flask equipped with a reflux condenser.

  • Carefully add POCl₃ (5-10 eq) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 110 °C) for 3-5 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Step 2B: Nucleophilic Aromatic Substitution

  • In a microwave vial or sealed tube, combine 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the desired substituted aniline (1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Add a suitable solvent such as n-butanol or isopropanol.

  • Seal the vessel and heat to 120-140 °C for 4-12 hours (or use microwave irradiation for accelerated reaction times). Monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C4-anilino analogue.

Protocol 3: Compound Characterization

Unambiguous structural confirmation and purity assessment are mandatory.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be acquired for all final compounds to confirm their covalent structure. 2D techniques like COSY, HSQC, and HMBC can be invaluable for assigning complex structures.[11][13]

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the synthesized molecule.[14][15]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds, which should typically be >95% for use in biological assays.

Part 3: Biological Evaluation and SAR Interpretation

With a library of purified and characterized compounds in hand, the next step is to assess their biological activity.

Protocol 4: General In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol provides a general framework for measuring a compound's ability to inhibit a specific kinase by quantifying ATP consumption.[16][17]

Materials:

  • Kinase of interest (e.g., Src, EGFR) and its specific substrate

  • ATP solution

  • Assay buffer (specific to the kinase)

  • Test compounds dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10-30 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition: Prepare a solution containing the kinase and its corresponding substrate in the assay buffer. Add this solution to each well.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the compounds to bind to the kinase.

  • Reaction Initiation: Prepare an ATP solution in the assay buffer (at the Kₘ concentration for the specific kinase, if known). Add the ATP solution to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves two steps: adding the ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.

Protocol 5: Cell-Based Anti-Proliferative Assay (MTT Assay)

Cell-based assays are critical for confirming that biochemical activity translates into a functional effect in a cellular context.[2][18]

Materials:

  • Cancer cell line relevant to the kinase target (e.g., MDA-MB-231 for Src, A549 for EGFR)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear-bottom plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in the incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.5%. Include vehicle-only controls.

  • Incubation: Return the plate to the incubator and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ values using a dose-response curve fit.

Data Analysis and SAR Interpretation

The power of SAR studies comes from the systematic comparison of structural changes to biological activity. Organize the data into a clear table to facilitate analysis.

Table 1: Hypothetical SAR Data for 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Analogues Targeting Src Kinase

Compound IDR¹ (at C4-anilino)Src IC₅₀ (nM)MDA-MB-231 Cell IC₅₀ (µM)
1a -H25015.2
1b 3-Cl452.8
1c 4-Cl1108.9
1d 3-CF₃221.5
1e 3-OCH₃31518.0
1f 3,4-diCl151.1
2a Primary Amine>10,000>50

Interpretation of Hypothetical Data:

  • Importance of the Anilino Moiety: Comparing the anilino series (1a-1f ) to a compound with a simple primary amine at C4 (2a ) demonstrates the critical need for the substituted phenyl ring for activity, as its removal leads to a complete loss of inhibition.[5]

  • Electronic and Steric Effects: The introduction of an electron-withdrawing group at the meta-position of the anilino ring (e.g., 3-Cl in 1b or 3-CF₃ in 1d ) significantly improves potency compared to the unsubstituted analogue (1a ). This suggests a favorable interaction within a specific pocket of the Src active site.[6]

  • Positional Isomerism: The 3-chloro substituent (1b ) is more potent than the 4-chloro substituent (1c ), indicating a specific spatial requirement for this interaction.

  • Additive Effects: Combining favorable substitutions, as in the 3,4-dichloro analogue (1f ), leads to the most potent compound in this series, demonstrating an additive effect.

  • Biochemical vs. Cellular Correlation: A good correlation between biochemical (Src IC₅₀) and cellular (MDA-MB-231 IC₅₀) data suggests that the observed anti-proliferative effect is likely due to on-target Src inhibition and that the compounds have reasonable cell permeability.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation EGF EGF Ligand EGF->EGFR Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a pyrazolopyrimidine.

Conclusion and Future Directions

The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a robust and versatile starting point for the discovery of novel kinase inhibitors. A systematic SAR study, grounded in efficient synthesis and robust biological testing, is the most effective strategy for converting a promising hit into a potent and selective lead compound.

Based on the initial SAR findings, future work should focus on:

  • Lead Optimization: Further refining the most potent analogue (e.g., compound 1f ) by exploring additional substitutions to maximize potency and selectivity against a panel of related kinases.

  • Pharmacokinetic Profiling: Evaluating lead compounds for metabolic stability, solubility, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • In Vivo Efficacy: Advancing optimized compounds into animal models of cancer to assess their therapeutic potential in a physiological setting.[6][19]

By following the principles and protocols outlined in this guide, researchers can effectively harness the power of the pyrazolo[3,4-d]pyrimidine scaffold to drive their drug discovery programs forward.

References

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH.
  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed.
  • Structure-activity Relationship of Pyrazolo Pyrimidine Derivatives as Inhibitors of Mitotic Kinesin Eg5 and Anticancer Agents. PubMed.
  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PMC.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH.
  • Pyrazolo[3,4‐d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities.
  • Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. Benchchem.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface.
  • Synthesis of some novel pyrazolo(3,4-d)pyrimidine derivatives.
  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
  • Exploring the Chemical Space around the Privileged Pyrazolo[3,4-d]pyrimidine Scaffold: Toward Novel Allosteric Inhibitors of T315I-Mutated Abl.
  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry.
  • 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. PubMed.
  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. [No Source Found].
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience.
  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Deriv
  • Application Note: NMR Characterization of a 2-Ethoxy-Pyrazolo[1,5-a]pyrimidine Deriv
  • Kinase Inhibitor Screening Service. BioAssay Systems.
  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H). IUCr Journals.
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine deriv
  • Kinase/Enzyme Assays. PharmaLegacy | Preclinical Pharmacology CRO.
  • Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. PMC.
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv
  • Discovery of Novel HPK1 Inhibitors via Chemistry-Based Direct-to-Bioassay Screening and SAR Optimization.
  • Spotlight: Cell-based kinase assay form
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor. Theranostics.

Sources

Application

Application Note: In Vitro Evaluation of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives Against Cancer Cell Lines

Introduction & Mechanistic Rationale The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged pharmacophore in oncology and drug discovery. Structurally, it serves as a bioisostere of the purine ring (adenine), a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged pharmacophore in oncology and drug discovery. Structurally, it serves as a bioisostere of the purine ring (adenine), allowing derivatives to seamlessly dock into the highly conserved ATP-binding pockets of various oncogenic protein kinases[1]. By incorporating a 1-phenyl substitution, researchers have developed potent, multi-targeted tyrosine kinase inhibitors (TKIs) capable of suppressing epidermal growth factor receptor (EGFR), Src, and AXL kinases[2].

As a Senior Application Scientist, I approach the evaluation of these compounds not merely as a screening exercise, but as a mechanistic validation. When evaluating 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives in vitro, the experimental design must prove causality: demonstrating that phenotypic cell death is the direct result of specific kinase inhibition rather than off-target chemical toxicity.

Pharmacological Targeting & Signaling Pathway

The primary mechanism of action for these derivatives is competitive ATP inhibition. By occupying the hinge region of the kinase active site, the compound prevents ATP binding, thereby halting receptor autophosphorylation and the subsequent activation of downstream survival pathways (such as PI3K/AKT and MAPK/ERK).

Figure 1: Mechanism of action showing competitive ATP inhibition by 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Quantitative Efficacy Data

Recent literature highlights the broad-spectrum in vitro efficacy of various 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives across multiple human cancer cell lines. The table below synthesizes the IC₅₀ values of prominent analogs, providing a benchmark for your own assay development.

Compound DerivativeTarget Cell LineCancer TypeIC₅₀ Value (µM)Primary Kinase TargetRef
Compound 1a A549Non-Small Cell Lung2.24 µMBroad-spectrum[3]
Compound 12b A549Non-Small Cell Lung8.21 µMEGFR (WT)[2]
Compound 10e MCF-7Breast Adenocarcinoma11.0 µMUnknown/Mixed[4]
Compound 12b HCT-116Colorectal Carcinoma19.56 µMEGFR (WT)[2]
Compound 13a MCF-7Breast Adenocarcinoma23.0 µMATP Kinases[1]

Experimental Workflows & Self-Validating Protocols

To ensure robust, reproducible data, the evaluation pipeline must be self-validating. This means incorporating internal controls at every step to rule out false positives (e.g., solvent toxicity) and false negatives (e.g., compound precipitation).

Figure 2: End-to-end experimental workflow for in vitro evaluation of pyrazolo[3,4-d]pyrimidines.

Protocol A: Compound Preparation and Cell Culture

Causality & Rationale: Pyrazolo[3,4-d]pyrimidines are highly hydrophobic due to their fused aromatic ring systems. They must be dissolved in 100% DMSO to prevent precipitation. However, DMSO itself is cytotoxic. The protocol strictly limits the final assay DMSO concentration to ≤0.5% to ensure that observed cell death is driven by the drug, not the solvent.

Step-by-Step Methodology:

  • Stock Formulation: Dissolve the synthesized 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine powder in sterile, cell-culture grade DMSO to create a 10 mM master stock. Aliquot into light-protected tubes and store at -20°C to prevent freeze-thaw degradation.

  • Cell Line Selection: Cultivate A549 (lung) and MCF-7 (breast) cell lines in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Note: A549 is selected for its reliance on EGFR signaling, making it an ideal model for targeted TKIs[2].

  • Seeding: Harvest cells at 80% confluency using Trypsin-EDTA. Seed at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adhesion and recovery.

Protocol B: Cytotoxicity & Proliferation Assay (MTT)

Causality & Rationale: The MTT assay measures the reduction of a tetrazolium salt into formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, quantifiable proxy for metabolic viability. A known clinical inhibitor (e.g., Erlotinib or Doxorubicin) must be used as a positive control to validate the assay's dynamic range[1][5].

Step-by-Step Methodology:

  • Serial Dilution: Prepare a 7-point serial dilution of the compound in standard culture media (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration remains constant (0.5%) across all wells, including the vehicle control.

  • Treatment: Aspirate the old media from the 96-well plate and apply 100 µL of the drug-treated media. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 10 µM Erlotinib). Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Visual cue: Viable cells will form purple formazan crystals at the bottom of the well.

  • Solubilization & Reading: Carefully aspirate the media without disturbing the crystals. Add 150 µL of 100% DMSO to each well to solubilize the formazan. Shake the plate for 10 minutes and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate percentage viability relative to the vehicle control. Use non-linear regression analysis (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol C: Target Engagement Validation (Western Blotting)

Causality & Rationale: Cytotoxicity alone does not prove the mechanism of action. Because 1-phenyl-1H-pyrazolo[3,4-d]pyrimidines are ATP-competitive inhibitors, they do not destroy the target kinase; rather, they prevent its autophosphorylation. Therefore, we must probe for phosphorylated proteins (e.g., p-EGFR, p-Src) versus total protein levels to confirm target engagement.

Step-by-Step Methodology:

  • Treatment & Lysis: Treat A549 cells with the compound at 0.5×, 1×, and 2× the determined IC₅₀ concentration for 24 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the phosphorylation state).

  • Protein Quantification: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Quantify the supernatant protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 30 µg of protein per lane onto a 10% SDS-PAGE gel. Run at 100V, then transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, and GAPDH (loading control).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and image. A successful result will show a dose-dependent decrease in p-EGFR band intensity while total EGFR remains constant.

References

  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity Source: RSC Publishing URL:[Link]

  • Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives Source: Open Journal of Medicinal Chemistry (Scirp.org) URL:[Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation Source: Molecules (NIH/PMC) URL:[Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives Source: Molecules (MDPI) URL:[Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies Source: Pharmaceuticals (MDPI / PMC) URL:[Link]

  • 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives: Design, Synthesis, Antitumor and EGFR Tyrosine Kinase Inhibitory Activity Source: Chemical Biology & Drug Design (Ovid / PubMed) URL:[Link]

  • Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor Source: Theranostics URL:[Link]

Sources

Method

Application Note: Design, Synthesis, and Evaluation of Novel 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Analogs as Targeted Kinase Inhibitors

Executive Summary & Rationale The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, functioning as a bioisostere for purines and quinazolines[1]. Because of its structural mimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, functioning as a bioisostere for purines and quinazolines[1]. Because of its structural mimicry of the adenine ring of ATP, this bicyclic system is highly effective at anchoring into the ATP-binding cleft of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Src, and p38 Mitogen-Activated Protein Kinase (MAPK)[2][3].

This application note provides a comprehensive, self-validating guide for the rational design, multi-step chemical synthesis, and biological evaluation of novel 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine analogs. By decorating the core scaffold—particularly via N-linkers at the C4 position—researchers can fine-tune both potency and kinase selectivity[1][4].

Molecular Design and Pharmacophore Modeling

Bioisosteric Replacement Strategy

The design of ATP-competitive kinase inhibitors often relies on mimicking the hydrogen-bonding network of the kinase hinge region. In the case of EGFR inhibitors (e.g., Erlotinib, Gefitinib), the quinazoline core can be effectively replaced by the flat, electron-rich 1H-pyrazolo[3,4-d]pyrimidine system[1].

The presence of a phenyl ring at the N1 position enhances hydrophobic interactions within the deep hydrophobic pocket of the kinase domain. Furthermore, substituting the C4 position with various bulky or functionalized amines (such as anilines, piperazines, or piperidines) allows the molecule to project into the solvent-exposed region or interact with critical residues like Met793 in EGFR[2][4].

Mechanism of Action: Kinase Inhibition Pathway

The primary mechanism of these analogs involves blocking the autophosphorylation of receptor tyrosine kinases, thereby halting downstream oncogenic signaling cascades (e.g., Ras/Raf/MEK/ERK and PI3K/AKT).

KinasePathway Ligand Growth Factor (EGF) Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Binds ATP ATP Binding Receptor->ATP Requires Inhibitor Pyrazolo[3,4-d]pyrimidine Analog Inhibitor->ATP Competes with ATP Block Apoptosis / Cell Cycle Arrest Inhibitor->Block Induces Downstream1 Ras / Raf / MEK ATP->Downstream1 Phosphorylation Downstream2 PI3K / AKT ATP->Downstream2 Phosphorylation Outcome Tumor Cell Proliferation & Survival Downstream1->Outcome Downstream2->Outcome

Figure 1: Mechanism of action for 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine analogs competing for the ATP-binding site of EGFR.

Synthetic Workflow and Causality

The synthesis of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines generally follows a convergent three-to-four step pathway[4].

  • Pyrazole Ring Formation : The reaction of phenylhydrazine with an active methylene compound (e.g., ethoxymethylenemalononitrile) yields the 5-amino-1-phenylpyrazole-4-carbonitrile intermediate. Causality: This establishes the N1-phenyl pyrazole base with adjacent amino and nitrile groups primed for pyrimidine cyclization.

  • Pyrimidine Cyclization : Refluxing the intermediate with formic acid or formamide constructs the pyrimidinone ring (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one)[4].

  • Halogenation : Treatment with phosphorus oxychloride (POCl3) converts the carbonyl oxygen into a reactive chloride leaving group[5]. Causality: The C4-chloro derivative is highly electrophilic, making it an ideal hub for late-stage diversification.

  • Nucleophilic Aromatic Substitution (SNAr) : Reacting the 4-chloro intermediate with various amines (e.g., substituted anilines, piperazines) yields the final targeted library[3][4].

SyntheticWorkflow Start Phenylhydrazine + Active Methylene Int1 5-Amino-1-phenylpyrazole -4-carbonitrile Start->Int1 EtOH, Reflux Int2 Pyrazolo[3,4-d]pyrimidin -4(5H)-one Int1->Int2 Formic Acid / Formamide Reflux Int3 4-Chloro-pyrazolo [3,4-d]pyrimidine Int2->Int3 POCl3, Reflux Final 4-Substituted Analogs (Target Library) Int3->Final Amines, Et3N, DMF Reflux

Figure 2: Step-by-step synthetic workflow for generating C4-substituted pyrazolo[3,4-d]pyrimidine libraries.

Experimental Protocols

Note: All procedures must be conducted in a well-ventilated fume hood. POCl3 is highly corrosive and reacts violently with water.

Protocol 1: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
  • Reagents : 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (10 mmol), Formic acid (85%, 20 mL).

  • Procedure :

    • Suspend the pyrazole intermediate in formic acid.

    • Heat the mixture to reflux for 12 hours.

    • Monitor the reaction completion via TLC (Eluent: Hexane/Ethyl Acetate 1:1).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice.

    • Filter the resulting solid precipitate, wash thoroughly with cold water to remove residual acid, and dry under a vacuum.

    • Recrystallize from ethanol to obtain the pure pyrimidinone.

Protocol 2: Chlorination to 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • Reagents : 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (5 mmol), Phosphorus oxychloride (POCl3, 15 mL).

  • Procedure :

    • Add the pyrimidinone to neat POCl3 in a round-bottom flask equipped with a reflux condenser and a drying tube.

    • Reflux the mixture at 106°C for 6 to 8 hours[5].

  • Workup :

    • Carefully distill off the excess POCl3 under reduced pressure.

    • Quench the oily residue by slowly pouring it over crushed ice with vigorous stirring.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Wash the combined organic layers with saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol 3: Nucleophilic Substitution (General Procedure for 4-Amino Analogs)
  • Reagents : 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2 mmol), Appropriate amine (e.g., phenylpiperazine) (2.1 mmol), Triethylamine (Et3N, 5 mL), Dry DMF (10 mL)[4].

  • Procedure :

    • Dissolve the 4-chloro intermediate in dry DMF.

    • Add the amine and Et3N.

    • Heat the reaction mixture under reflux for 15 hours.

  • Workup :

    • Pour the cooled solution onto ice/water.

    • Filter the precipitated crude product, dry, and recrystallize from ethanol to yield the final analog[4].

Quantitative Data: Biological Evaluation

Synthesized analogs are typically evaluated for their in vitro antiproliferative activity against human cancer cell lines (e.g., MCF-7 breast cancer, A-549 lung cancer) and their specific enzymatic inhibition against EGFR tyrosine kinase[2][4][6].

Table 1: Representative Biological Activity of 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Analogs

Compound IDC4 SubstitutionMCF-7 IC50 (µM)A-549 IC50 (µM)EGFR-TK Inhibition (%)
Analog 5a 4-Phenylpiperazine12.415.265%
Analog 5b 4-(4-Chlorophenyl)piperazine8.310.178%
Analog 6b 6-Oxopyrimidine derivative4.56.291%
Analog 9e 5-Oxoimidazoline derivative18.722.441%
Erlotinib (Reference Drug)2.13.498%

Data synthesized from literature demonstrating the structure-activity relationship (SAR) where bulky, electronegative substitutions (e.g., Analog 6b) yield superior EGFR inhibition[2][4].

References

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. nih.gov. URL:[Link]

  • 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives: Design, Synthesis, Antitumor and EGFR Tyrosine Kinase Inhibitory Activity. ovid.com. URL:[Link]

  • 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. nih.gov. URL:[Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. arabjchem.org. URL:[Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. acs.org. URL:[Link]

  • Full article: Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. tandfonline.com. URL:[Link]

  • RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. imist.ma. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged bioisostere of purine, widely utilized in medicinal chemistry for the development of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged bioisostere of purine, widely utilized in medicinal chemistry for the development of potent kinase inhibitors (e.g., targeting EGFR, Src, and Abl) and antitumor agents.

Synthesizing this fused bicyclic system often presents distinct challenges, including incomplete cyclization, regioselectivity issues, and intermediate instability. This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot and optimize your synthetic workflows.

Standardized Experimental Protocols

To ensure reproducibility, every protocol must be treated as a self-validating system. Do not proceed to the next step without confirming the analytical milestones described below.

Protocol A: Direct Cyclization to 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

This one-pot annulation utilizes formamide as both the solvent and the one-carbon synthon to build the pyrimidine ring.

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous formamide (approx. 10 mL per gram of starting material).

  • Thermal Activation: Heat the mixture vigorously to 180–190 °C using a heating mantle. Causality Note: Formamide must reach its partial decomposition temperature to generate ammonia and carbon monoxide in situ, which are the active species driving the cyclization.

  • Reaction Monitoring: Maintain reflux for 2–4 hours.

  • Workup: Cool the reaction mixture to room temperature. The product will typically precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and sequentially wash with diethyl ether.

  • Purification: Recrystallize from a mixture of DMF and water.

Self-Validation Checkpoint:

  • TLC: The starting pyrazole-4-carbonitrile is highly UV-active. Complete consumption should yield a new, lower Rf​ spot.

  • Spectroscopy: IR spectroscopy must show the complete disappearance of the sharp nitrile stretch (~2220 cm⁻¹). 1[1] will confirm success via the appearance of a distinct pyrimidine C6-H singlet at ~8.25 ppm and a broad NH₂ peak at ~7.10 ppm.

Protocol B: Synthesis of the Versatile 4-Chloro Intermediate

For diverse functionalization at the C4 position, the 4-chloro derivative is the standard electrophilic intermediate.

Step-by-Step Methodology:

  • Precursor Synthesis: React 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid at reflux to yield 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • Chlorination: Suspend the pyrimidin-4(5H)-one (1.0 eq) in neat phosphorus oxychloride (POCl₃) (10-15 eq).

  • Reflux: Heat the mixture to 105 °C for 6–8 hours. Causality Note: The highly stable lactam tautomer must be forced into the lactim form to undergo nucleophilic attack by the chloride ion; the excess POCl₃ acts as the dehydrating and chlorinating agent.

  • Quenching (CRITICAL): Distill off the excess POCl₃ under reduced pressure. Dissolve the resulting viscous syrup in a minimal amount of dry dichloromethane (DCM) and add it dropwise to vigorously stirred crushed ice, maintaining the temperature strictly below 5 °C.

  • Extraction: Extract the aqueous layer with DCM, wash with cold saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate.

Self-Validation Checkpoint:

  • Visual: The poorly soluble pyrimidin-4(5H)-one will completely dissolve into the POCl₃ as the reaction progresses to the 4-chloro derivative.

  • Spectroscopy: The ¹H-NMR spectrum will show a significant downfield shift of the pyrimidine C6-H proton (shifting from ~8.15 ppm to ~8.80 ppm) due to the strong electron-withdrawing effect of the newly introduced chlorine atom[2].

Quantitative Reaction Parameters

The following table summarizes the expected thermodynamic parameters, yields, and key analytical markers for the primary synthetic stages.

Compound / IntermediatePrimary ReagentTemp (°C)Time (h)Expected YieldKey ¹H-NMR Marker (DMSO-d₆)
4-Amino derivative Formamide180–1902–470–85%~8.25 ppm (s, 1H, pyrimidine C6-H)
4-Oxo derivative Formic acid100–1104–680–90%~8.15 ppm (s, 1H, pyrimidine C6-H)
4-Chloro derivative POCl₃1056–865–75%~8.80 ppm (s, 1H, pyrimidine C6-H)
4-Anilino derivative Aniline + DIPEA78 (EtOH)2–575–90%~8.40 ppm (s, 1H, pyrimidine C6-H)

Troubleshooting Guides & FAQs

Q1: My formamide cyclization is stalling with <50% conversion, yielding a mixture of products. What is happening? A1: This is almost always a temperature or reagent purity issue. Formamide is hygroscopic; if water is present, the nitrile group may hydrolyze to an amide instead of cyclizing. Furthermore, the reaction strictly requires 180–190 °C. If you are using a standard silicone oil bath, it likely cannot sustain this temperature safely, resulting in the formation of an uncyclized intermediate amidine. Solution: Use fresh, anhydrous formamide and a calibrated heating mantle.

Q2: During the POCl₃ chlorination workup, my product reverts entirely to the starting pyrimidin-4(5H)-one. How do I prevent this? A2: The 4-chloro-pyrazolo[3,4-d]pyrimidine is a highly reactive electrophile. Quenching excess POCl₃ in water is violently exothermic. If the localized temperature in your flask exceeds 15–20 °C, the 4-chloro intermediate undergoes rapid nucleophilic attack by water, reverting to the starting lactam. Solution: You must remove the bulk of the excess POCl₃ via vacuum distillation before quenching. The remaining residue must be quenched into crushed ice, ensuring the internal temperature never exceeds 5 °C.

Q3: I am observing a mixture of isomers during the S_NAr amination of the 4-chloro derivative with primary amines. Is this a regioselectivity issue? A3: You are likely observing a Dimroth rearrangement. Under strongly basic conditions or prolonged heating, the initial kinetic product (the 4-alkylamino derivative) can undergo ring-opening and re-closure to form a thermodynamically more stable isomer. Solution: Perform the amination using a mild, non-nucleophilic base like3[3]. Monitor the reaction closely by LC-MS and halt it as soon as the kinetic product is formed.

Q4: Can I bypass the multi-step synthesis if I just want highly substituted pyrazolo[3,4-d]pyrimidines? A4: Yes. Recent methodologies have developed utilizing hydrazines, methylenemalononitriles, aldehydes, and alcohols to build the entire fused system simultaneously. However, this limits the specific functional groups you can place at the C4 position compared to the versatile 4-chloro route.

Visual Workflow & Decision Logic

The following diagram maps the synthetic pathways and isolates the critical troubleshooting nodes where reactions most commonly fail.

G Start 5-amino-1-phenyl-1H-pyrazole -4-carbonitrile Formamide Formamide / Reflux (180-190°C) Start->Formamide FormicAcid Formic Acid / Reflux (100-110°C) Start->FormicAcid AminoProd 4-amino-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Formamide->AminoProd Issue1 Issue: Incomplete Cyclization Fix: Ensure 180°C & Anhydrous Formamide->Issue1 OxoProd 1-phenyl-1H-pyrazolo [3,4-d]pyrimidin-4(5H)-one FormicAcid->OxoProd POCl3 POCl3 / Reflux (Chlorination) OxoProd->POCl3 ChloroProd 4-chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine POCl3->ChloroProd Issue2 Issue: Hydrolysis back to Oxo Fix: Cold Ice Quench (<5°C) POCl3->Issue2 Amination Nucleophilic Amines (SNAr) + DIPEA ChloroProd->Amination FinalProd 4-substituted-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Amination->FinalProd

Workflow and critical troubleshooting nodes for 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine synthesis.

References

  • A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines Beilstein Journal of Organic Chemistry[Link]

  • 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives: Design, Synthesis, Antitumor and EGFR Tyrosine Kinase Inhibitory Activity Chemical Biology & Drug Design (Ovid)[Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies ACS Publications[Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine

Welcome to the comprehensive technical support guide for the synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine and its key derivatives. This resource is designed for researchers, medicinal chemists, and process developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for the synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine and its key derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to enhance your synthetic success.

Overview of Synthetic Strategies

The synthesis of the 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine core typically follows a well-established convergent strategy. The most common approach involves the initial construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring. A key intermediate in many of these syntheses is 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile or its corresponding carboxylate ester.

The general workflow can be visualized as follows:

Synthetic_Workflow A Starting Materials (e.g., Ethyl (ethoxymethylene)cyanoacetate + Phenylhydrazine) B 5-Amino-1-phenyl-1H-pyrazole Intermediate A->B Pyrazole Formation C 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one B->C Pyrimidine Annulation (e.g., with Formic Acid or Formamide) D 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine C->D Chlorination (e.g., with POCl₃) E Further Functionalization (e.g., Amination, Suzuki Coupling) D->E Nucleophilic Substitution / Cross-Coupling

Caption: General synthetic workflow for 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific experimental issues in a question-and-answer format to provide direct and actionable advice.

Issue 1: Low Yield of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylate (Intermediate)

  • Question: I am getting a low yield for the initial pyrazole formation reaction between ethyl (ethoxymethylene)cyanoacetate and phenylhydrazine. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in this cyclization step often stem from a few critical factors. Let's break them down:

    • Purity of Phenylhydrazine: Phenylhydrazine is susceptible to oxidation, appearing as a dark oil. Using oxidized phenylhydrazine can lead to significant side product formation.

      • Recommendation: Use freshly distilled or high-purity phenylhydrazine. If the reagent is old or discolored, distillation under reduced pressure is advised.

    • Reaction Temperature: While the reaction is often performed at elevated temperatures (e.g., 80°C in ethanol), excessive heat can lead to decomposition of reactants and products.[1]

      • Recommendation: Monitor the reaction temperature closely. An oil bath is recommended for stable heating. It's also worth attempting the reaction at a slightly lower temperature for a longer duration to see if that improves the yield by minimizing side reactions.

    • Solvent Choice: Ethanol is a common solvent for this reaction. However, the choice of solvent can impact reactant solubility and reaction kinetics.

      • Recommendation: Ensure you are using absolute ethanol to avoid any water that might interfere with the reaction.

    • Work-up Procedure: The product, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, can sometimes be lost during the work-up if it has some solubility in the mother liquor.

      • Recommendation: After cooling the reaction mixture, it is often beneficial to place it in an ice bath to maximize precipitation. When filtering, wash the solid with a small amount of cold ethanol to remove impurities without dissolving a significant amount of the product.

Issue 2: Incomplete Cyclization to 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Question: My reaction to form the pyrazolopyrimidinone from the aminopyrazole intermediate using formic acid or formamide is sluggish and shows a significant amount of starting material even after prolonged reaction times. How can I drive the reaction to completion?

  • Answer: This is a common hurdle. The cyclization to form the pyrimidine ring is a dehydration reaction that can be equilibrium-driven.

    • Formic Acid Method: When using formic acid, the reaction is typically run at reflux.[2][3][4]

      • Causality: The key is to remove water as it is formed. While refluxing in neat formic acid is common, ensuring the temperature is high enough for a steady reflux is crucial.

      • Recommendation: Ensure your reaction setup is equipped for efficient reflux. A reaction time of 6-7 hours is often reported.[2][3][4] If the reaction is still incomplete, consider adding a catalytic amount of a stronger acid, like a drop of sulfuric acid, to promote cyclization, though this should be done cautiously to avoid charring.

    • Formamide Method: This method involves heating the aminopyrazole with formamide at high temperatures (e.g., 190°C).[1]

      • Causality: The high temperature is necessary to drive off the water and ammonia byproducts.

      • Recommendation: Use a high-boiling point solvent or neat formamide. A sand bath or a heating mantle with a temperature controller is essential to maintain the high temperature required. Ensure the reaction is protected from atmospheric moisture.

Issue 3: Formation of Impurities During Chlorination

  • Question: When I chlorinate the 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with phosphorus oxychloride (POCl₃), I get a dark, tarry reaction mixture and a low yield of the desired 4-chloro product. What is going wrong?

  • Answer: Chlorination with POCl₃ is an aggressive reaction, and side reactions are common if not controlled properly.

    • Presence of Moisture: Phosphorus oxychloride reacts violently with water. Any residual water in your starting material or glassware will consume the reagent and can lead to the formation of phosphoric acid, which can cause decomposition.

      • Recommendation: Ensure your starting pyrazolopyrimidinone is completely dry. Use oven-dried glassware and conduct the reaction under a nitrogen or argon atmosphere.

    • Reaction Temperature: Overheating can lead to decomposition and the formation of polymeric byproducts.

      • Recommendation: The reaction is typically performed at reflux (around 106°C).[1] Do not exceed this temperature. Adding the POCl₃ dropwise at a lower temperature before gradually heating to reflux can sometimes provide a cleaner reaction.

    • Work-up Procedure: The quenching of excess POCl₃ is highly exothermic and must be done carefully.

      • Recommendation: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃ and precipitate the product. Be aware that this process can generate HCl fumes, so it must be done in a well-ventilated fume hood.

Issue 4: Difficulty in Suzuki Coupling with 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • Question: I am struggling with a Suzuki cross-coupling reaction on the 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. The yields are low, and I see a lot of starting material and dehalogenated byproduct.

  • Answer: Suzuki couplings on electron-deficient heterocycles can be challenging. Here are some key areas to troubleshoot:

    • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical for a successful Suzuki coupling.

      • Recommendation: While Pd(PPh₃)₄ is a common choice, other catalysts like PdCl₂(dppf) or more advanced catalysts with Buchwald-type ligands might be more effective for this substrate.[5] Screening a few different catalyst/ligand combinations is often necessary.

    • Base Selection: The base plays a crucial role in the catalytic cycle.

      • Recommendation: An aqueous solution of a base like Na₂CO₃ or K₂CO₃ is standard. However, for challenging couplings, a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃ might be more effective.

    • Solvent System: The solvent must be able to dissolve the reactants and facilitate the reaction.

      • Recommendation: A mixture of an organic solvent (like dioxane, DMF, or toluene) and water is typically used.[6] Ensure the solvents are degassed thoroughly to remove oxygen, which can deactivate the palladium catalyst.

    • Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate.

      • Recommendation: Temperatures around 90-110°C are common.[6][7] Microwave-assisted synthesis can also be very effective in reducing reaction times and improving yields for Suzuki couplings.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is the typical overall yield I can expect for the synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?

    • A1: The reported yields for the two-step process (pyrazole formation and subsequent cyclization) can vary. A yield of around 86% for the cyclization of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid has been reported.[2][4] With optimization, an overall yield of 70-80% for the two steps is a reasonable target.

  • Q2: How can I monitor the progress of these reactions?

    • A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to get good separation between your starting material, intermediate, and product. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

  • Q3: What are the best methods for purifying the final 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives?

    • A3: The purification method depends on the specific derivative and the impurities present.

      • Recrystallization: This is often the best method for obtaining highly pure solid products. Ethanol is a commonly used solvent for recrystallizing 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[2][3][4]

      • Column Chromatography: For more difficult separations or for non-crystalline products, silica gel column chromatography is the standard method. A gradient of ethyl acetate in hexane is a good starting point for elution.

  • Q4: Are there any safety precautions I should be aware of?

    • A4: Yes, several reagents used in this synthesis are hazardous.

      • Phenylhydrazine: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a fume hood.

      • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood and wear appropriate PPE.

      • Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol is adapted from reported literature procedures.[2][4]

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in absolute ethanol, add phenylhydrazine (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and maintain for 4 hours.

  • Cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum to obtain ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 equivalent) and formic acid (10 volumes) is heated at reflux (approximately 100-110°C) for 6 hours.[2][4]

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • Recrystallization from ethanol yields pure 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[2][4]

Protocol 2: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol is based on established chlorination procedures.[1]

  • A mixture of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is heated at reflux (approximately 106°C) for 6 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice with vigorous stirring.

  • The precipitated solid is filtered, washed thoroughly with cold water, and dried under vacuum to yield 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Data Summary Tables

Table 1: Recommended Reaction Conditions for Key Synthetic Steps

StepReagentsSolventTemperatureTimeTypical Yield
Pyrazole Formation Ethyl (ethoxymethylene)cyanoacetate, PhenylhydrazineEthanol80°C4 hGood
Pyrimidine Annulation 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, Formic AcidFormic AcidReflux6 h86%[2][4]
Chlorination 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, POCl₃NeatReflux (106°C)6 hGood

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving low-yield issues in the synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Troubleshooting_Workflow Start Low Yield of Final Product Check_Step1 Analyze Pyrazole Intermediate Yield & Purity Start->Check_Step1 Step1_OK High Yield & Purity Check_Step1->Step1_OK Yes Step1_Bad Low Yield or Impure Check_Step1->Step1_Bad No Check_Step2 Analyze Pyrimidine Annulation Step Step1_OK->Check_Step2 Troubleshoot_Step1 Troubleshoot Pyrazole Formation: - Check Phenylhydrazine Purity - Optimize Temperature - Ensure Anhydrous Conditions Step1_Bad->Troubleshoot_Step1 Troubleshoot_Step1->Check_Step1 Step2_OK Reaction Goes to Completion Check_Step2->Step2_OK Yes Step2_Bad Incomplete Reaction Check_Step2->Step2_Bad No Check_Workup Review Work-up & Purification Step2_OK->Check_Workup Troubleshoot_Step2 Troubleshoot Cyclization: - Ensure Anhydrous Conditions - Maintain Reflux/High Temperature - Increase Reaction Time Step2_Bad->Troubleshoot_Step2 Troubleshoot_Step2->Check_Step2 Workup_OK Minimal Loss Check_Workup->Workup_OK Yes Workup_Bad Significant Product Loss Check_Workup->Workup_Bad No End Improved Yield Workup_OK->End Troubleshoot_Workup Optimize Purification: - Adjust Recrystallization Solvent - Optimize Chromatography Conditions - Minimize Transfers Workup_Bad->Troubleshoot_Workup Troubleshoot_Workup->Check_Workup

Caption: A decision tree for troubleshooting low yields in the synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

References

  • El-Sayed, N. F., et al. (2018). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Bioorganic Chemistry, 78, 253-264. [Link]

  • Akhmedov, N. S., et al. (2022). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1229–1232. [Link]

  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Accounts of Chemical Research, 47(6), 1875-1885. [Link]

  • El-Gamal, M. I., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. [Link]

  • Reddy, T. J., et al. (2010). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Letters in Drug Design & Discovery, 7(2), 128-135. [Link]

  • Ghorab, M. M., et al. (2015). 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. Archiv der Pharmazie, 348(5), 331-343. [Link]

  • Akhmedov, N. S., et al. (2022). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H). IUCrData, 7(12), x221205. [Link]

  • Bakavoli, M., et al. (2010). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Synthetic Communications, 40(13), 1957-1966. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2535-2557. [Link]

  • El-Sayed, M. A. A., et al. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 26(21), 6432. [Link]

  • Waring, M. J., et al. (2013). Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines. Organic Letters, 15(9), 2250-2253. [Link]

  • Singh, J., et al. (2016). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3623-3628. [Link]

  • Ghorab, M. M., et al. (2013). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 18(7), 7991-8004. [Link]

  • Bouattour, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(4), 2269-2279. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives. This guide provides in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant solubility challenges often encountered with this important class of compounds in biological assays. The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in drug discovery, particularly for kinase inhibitors, but its characteristically low aqueous solubility can impede accurate and reproducible experimental results.[1][2] This resource is designed to equip you with the knowledge and practical protocols to overcome these hurdles.

I. Troubleshooting Guide: From Precipitation to Clear Results

This section provides a systematic approach to diagnosing and solving solubility issues with 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine compounds.

Issue 1: My compound, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer or cell culture medium.

This is a classic sign of a compound "crashing out" of solution. While many pyrazolo[3,4-d]pyrimidine derivatives are readily soluble in 100% DMSO, their low aqueous solubility means they can't remain dissolved when the solvent environment abruptly changes to a predominantly aqueous one.[1][2][3]

Root Cause Analysis:
  • Exceeding Kinetic Solubility: The final concentration of your compound in the assay medium is likely above its kinetic solubility limit.

  • Rapid Solvent Shift: A large and rapid change in solvent polarity (from 100% DMSO to <1% DMSO in media) doesn't allow for stable dissolution.

Step-by-Step Solutions:
  • Optimize the Dilution Process:

    • Protocol: Stepwise Dilution. Instead of a single large dilution, perform serial dilutions. This gradual reduction in DMSO concentration can help keep the compound in solution.[4] For example, dilute your 10 mM DMSO stock to 1 mM in a 50:50 DMSO:aqueous buffer mix, then further dilute that into your final assay medium.

    • Gentle Mixing is Key: When adding the compound stock to the aqueous medium, vortex the medium gently and add the stock solution dropwise to the side of the tube or into the vortex.[5][6] This promotes rapid and even dispersion.

  • Lower the Final Compound Concentration:

    • If your experimental design allows, simply reducing the final concentration of the 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine derivative might be the easiest solution.

  • Increase the Final Co-Solvent Concentration:

    • DMSO Concentration: Determine the maximum DMSO concentration your cells or assay can tolerate without significant toxicity or interference.[7][8] Many cell lines can handle up to 0.5% DMSO, but this must be empirically determined.[9] Always include a vehicle control with the same final DMSO concentration in your experiments.[7]

    • Co-Solvent Systems: Consider preparing your initial stock in a co-solvent system, such as a mixture of DMSO and polyethylene glycol (PEG), which can improve solubility upon dilution.[3]

  • Employ Solubility Enhancers:

    • Serum: For cell-based assays, the proteins in fetal bovine serum (FBS), particularly albumin, can bind to hydrophobic compounds and help maintain their solubility.[3][10] If your assay protocol allows, try diluting the compound into serum-containing media.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate poorly soluble drug molecules and increase their apparent aqueous solubility.[1][3][11][12][13] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is commonly used in cell culture applications.[3][12][14]

Experimental Workflow for Using Cyclodextrins

G cluster_prep Preparation cluster_complexation Complexation cluster_application Application prep_cd Prepare aqueous HP-β-CD solution (e.g., 10-50 mM in assay buffer) vortex Vigorously vortex HP-β-CD solution prep_cd->vortex prep_drug Prepare concentrated drug stock (e.g., 10-50 mM in 100% DMSO) add_drug Slowly add drug stock dropwise to vortex prep_drug->add_drug incubate Incubate mixture (1-24h with agitation) add_drug->incubate use_solution Use resulting complex solution in biological assay incubate->use_solution control Include vehicle control (HP-β-CD + DMSO) G start Thaw Stock Aliquot check_precipitate Visually Inspect for Precipitate start->check_precipitate precipitate_yes Precipitate Observed check_precipitate->precipitate_yes Yes precipitate_no No Precipitate (Clear Solution) check_precipitate->precipitate_no No attempt_redissolve Attempt to Re-dissolve (Warm, Vortex, Sonicate) precipitate_yes->attempt_redissolve proceed_assay Proceed to Assay Dilution precipitate_no->proceed_assay check_redissolve Is Solution Clear? attempt_redissolve->check_redissolve redissolve_yes Yes check_redissolve->redissolve_yes Yes redissolve_no No check_redissolve->redissolve_no No redissolve_yes->proceed_assay discard Discard Aliquot, Prepare Fresh Stock redissolve_no->discard

Caption: Decision-making workflow for handling thawed DMSO stock solutions.

II. Frequently Asked Questions (FAQs)

Q1: What are the typical physicochemical properties of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidines that lead to poor solubility?

A1: This scaffold is a fused heterocyclic aromatic system. [15]The planarity of these ring systems can lead to strong crystal lattice energy, which makes it difficult for solvent molecules to break the crystal structure and dissolve the compound. [16]Furthermore, the phenyl group contributes to the molecule's hydrophobicity (lipophilicity), reducing its affinity for water. [17] Q2: Can I just filter out the precipitate I see in my final assay solution?

A2: No, this is strongly discouraged. [3]Filtering will remove an unknown amount of your active compound, leading to an inaccurate final concentration in your assay. [3]This will compromise the integrity of your data, making it impossible to determine accurate dose-response relationships (e.g., IC50 or EC50 values). The goal is to solve the solubility issue, not just remove the evidence of it.

Q3: How does pH affect the solubility of pyrazolo[3,4-d]pyrimidine derivatives?

A3: The pyrazolo[3,4-d]pyrimidine core contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. These compounds are typically weak bases. [18]Therefore, their solubility is often pH-dependent. In acidic conditions (lower pH), the nitrogen atoms can become protonated, creating a charged species that is generally more soluble in aqueous media. Conversely, at neutral or basic pH, the compound is likely to be in its less soluble, un-ionized form. [18]When preparing buffers, consider testing a range of pH values (if compatible with your assay) to find an optimal pH for solubility.

Q4: Are there other, more advanced strategies to improve solubility for in vivo studies?

A4: Yes, for preclinical and clinical development, several advanced formulation strategies are employed:

  • Prodrugs: A chemical modification is made to the parent drug to create a more soluble version (the prodrug). This prodrug is then converted back to the active compound in vivo. [14]This has been successfully applied to pyrazolo[3,4-d]pyrimidine derivatives. [14]* Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state. The amorphous form has higher energy and is more soluble than the stable crystalline form. [1][2][19]* Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer scale dramatically increases the surface area-to-volume ratio, which can enhance the dissolution rate and solubility. [20][21]This includes techniques like nanosuspensions and lipid-based nanoparticles. [20][21]

Comparison of Solubility Enhancement Strategies
StrategyPrincipleProsConsBest For
Co-solvents (e.g., DMSO) Increases solubility by reducing the polarity of the aqueous medium.Simple, widely used for in vitro assays.Can be toxic to cells at higher concentrations; may interfere with assay.In vitro screening, initial hit validation.
pH Adjustment Ionizes the compound, increasing its affinity for water.Can be very effective and simple to implement.Only applicable to ionizable compounds; assay must be compatible with the required pH.Biochemical assays, initial formulation screening.
Cyclodextrins Encapsulates the hydrophobic drug in a soluble carrier molecule.Generally low toxicity, effective for many compounds.Can be expensive; may alter drug-target binding kinetics in some cases.Cell-based assays, in vitro and some in vivo applications.
Amorphous Solid Dispersions Prevents crystallization, keeping the drug in a higher-energy, more soluble state.Significant solubility enhancement.Requires specialized formulation expertise and equipment.Preclinical and clinical oral formulations.
Nanoparticles Increases surface area to enhance dissolution rate.Can significantly improve bioavailability.Complex manufacturing; potential for instability.Advanced preclinical and clinical formulations.

III. Conclusion

Overcoming the solubility challenges of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives is a critical step in their evaluation as therapeutic candidates. A systematic and informed approach, starting with simple modifications to dilution protocols and co-solvent concentrations, and progressing to more advanced techniques like the use of cyclodextrins, can ensure the generation of reliable and reproducible data. Always validate your chosen method by including appropriate vehicle controls and ensuring the solubilization strategy itself does not interfere with your biological assay.

References

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. Available at: [Link]

  • Geus, S., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications. Available at: [Link]

  • Schenone, S., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Publications. Available at: [Link]

  • Shen, Y., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. Available at: [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available at: [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. Available at: [Link]

  • Kildegaard, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • Kildegaard, J., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. SpringerLink. Available at: [Link]

  • Chemsrc. (2025). 1-phenylpyrazolo[3,4-d]pyrimidine | CAS#:53645-79-7. Chemsrc. Available at: [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed. Available at: [Link]

  • Savjani, K. T., et al. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available at: [Link]

  • MDPI. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. Available at: [Link]

  • Fischer, J., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]

  • Radi, M., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC. Available at: [Link]

  • MDPI. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]

  • Emulate. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulatebio. Available at: [Link]

  • Wang, Y., et al. (2022). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC. Available at: [Link]

  • PubChem. (2025). NoName_3849 | C11H9N5 | CID 254758. National Institutes of Health. Available at: [Link]

  • Chemical Synthesis Database. (2025). 1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine. Chemical Synthesis Database. Available at: [Link]

  • ResearchGate. (2021). Structures of different isoforms of pyrazolopyrimidine. ResearchGate. Available at: [Link]

  • MDPI. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available at: [Link]

  • Shen, Y., et al. (2025). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Publications. Available at: [Link]

  • Goldstein, D. M., et al. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ACS Publications. Available at: [Link]

  • ResearchGate. (2026). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2014). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. PMC. Available at: [Link]

  • Ramirez-Prada, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available at: [Link]

  • Patel, H., et al. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • Kali, G., et al. (2024). Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products. PubMed. Available at: [Link]

  • Singh, R., et al. (2026). Cyclodextrins and their Derivatives in Drug Delivery: A Review. ResearchGate. Available at: [Link]

  • Dahlin, J. L., et al. (2015). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC. Available at: [Link]

  • Solve Scientific. (2007). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-phenyl-1H-pyrazolo[3,4-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.

These heterocyclic scaffolds are critical adenine isosteres widely utilized in drug discovery as potent ATP-competitive kinase inhibitors (e.g., targeting Src, FGFR, and CDK2) [1][2]. However, their rigid planar structure, basic nitrogen atoms, and the lipophilic 1-phenyl substitution create unique hurdles during purification, including severe chromatographic tailing, regioisomer co-elution, and "oiling out" during crystallization.

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure you achieve >95% purity for your downstream biological assays.

Core Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine) Extraction Liquid-Liquid Extraction (DCM/H2O) Crude->Extraction Flash Silica Gel Flash Chromatography (Hexane/EtOAc) Extraction->Flash Removes salts HPLC Preparative RP-HPLC (MeCN/H2O + 0.1% TFA) Flash->HPLC Isomer separation Cryst Recrystallization (EtOH or DMF/H2O) Flash->Cryst High initial purity Pure Pure Target Compound (>95% Purity by LC-MS) HPLC->Pure Cryst->Pure

Fig 1: Standard purification workflow for 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.

Section 1: Chromatographic Separations (HPLC & Flash)

Q: Why am I seeing severe peak tailing and poor resolution during Reverse-Phase HPLC (RP-HPLC)? A: This is a fundamental physicochemical issue. The pyrazolo[3,4-d]pyrimidine core contains multiple basic nitrogen atoms (N1, N2, N5, N7). Even on end-capped C18 columns, these lone pairs interact strongly with residual acidic silanol groups on the silica support via ion-exchange mechanisms, causing the compound to drag through the column. The Solution: You must disrupt this interaction using an ion-pairing agent or an acidic modifier. Adding 0.1% Trifluoroacetic acid (TFA) or using a Triethylammonium acetate (TEAA) buffer protonates the basic nitrogens and masks the silanols, forcing the compound to elute based purely on hydrophobicity [3].

Q: My synthesis yielded a mixture of N1-phenyl and N2-phenyl isomers. How do I separate them? A: Regioisomers often form during the cyclization of substituted hydrazines with ethoxymethylene compounds. Because they share identical molecular weights and highly similar polarities, standard flash chromatography often results in co-elution. The Solution: Transition to Preparative RP-HPLC using a shallow gradient (e.g., increasing organic modifier by only 1-2% per minute). The N1-phenyl isomer typically exhibits a slightly different hydrodynamic radius and dipole moment compared to the N2-phenyl isomer, allowing baseline resolution on a C18 stationary phase when the gradient is sufficiently flat [4].

Table 1: Quantitative Comparison of HPLC Mobile Phase Additives
AdditiveConcentrationApprox. pHEffect on Peak ShapeLC-MS Compatibility
Trifluoroacetic Acid (TFA) 0.1% (v/v)~2.0Excellent (Sharp peaks)Moderate (Suppresses ionization)
Formic Acid (FA) 0.1% (v/v)~2.7GoodHigh (Ideal for MS detection)
Triethylammonium Acetate (TEAA) 0.1 M~7.0Very GoodLow (Requires post-run desalting)
Protocol 1: Self-Validating Preparative RP-HPLC Purification

This protocol utilizes a scale-up validation loop to prevent the loss of valuable crude material.

  • Analytical Validation (The Self-Check): Dissolve 1 mg of crude mixture in 1 mL of DMSO. Inject 10 µL onto an analytical C18 column (4.6 x 150 mm). Run a gradient of 5% to 95% Acetonitrile (MeCN) in Water (both containing 0.1% FA) over 20 minutes.

  • Gradient Optimization: Identify the exact retention time ( TR​ ) of your target mass via LC-MS. Calculate the %MeCN at TR​ . Design a focused preparative gradient that starts 10% below this MeCN concentration and ends 10% above it over 30 minutes.

  • Preparative Injection: Dissolve the bulk crude (up to 100 mg) in a minimum volume of DMSO (e.g., 2-3 mL). Filter through a 0.45 µm PTFE syringe filter. Inject onto the Preparative C18 column.

  • Fraction Collection & Verification: Collect fractions by UV triggering (typically 254 nm or 280 nm). Do not pool immediately. Analyze the apex, front, and tail fractions of the main peak via analytical LC-MS.

  • Recovery: Pool only the fractions showing >95% purity. Lyophilize (freeze-dry) to remove water and MeCN, yielding the pure powder.

Section 2: Crystallization & Precipitation

Q: When I try to recrystallize my compound from ethanol, it "oils out" as a sticky residue at the bottom of the flask instead of forming crystals. What is happening? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when the compound's lipophilicity (driven by the 1-phenyl group) clashes with a polar solvent, causing it to separate as a supercooled liquid rather than a crystalline solid. The Solution: Shift from a single-solvent cooling method to a mixed-solvent (anti-solvent) precipitation method. Dissolving the compound in a highly polar aprotic solvent (like DMF) and slowly adding a highly polar protic anti-solvent (like Water) forces the hydrophobic phenyl rings to pack tightly to minimize aqueous exposure, driving crystal lattice formation [5].

Protocol 2: Mixed-Solvent Recrystallization (DMF/Water)

This protocol uses mother-liquor monitoring to validate crystallization completion.

  • Dissolution: Place the semi-pure crude solid in a round-bottom flask. Add minimal N,N-Dimethylformamide (DMF) dropwise while heating to 60°C until the solid is just dissolved.

  • Anti-Solvent Addition: Remove from heat. While stirring vigorously, add distilled water dropwise. Stop adding water the moment the solution becomes persistently cloudy (the nucleation point).

  • Crystal Maturation: Allow the flask to cool slowly to room temperature undisturbed for 2 hours, then transfer to an ice bath (0-4°C) for an additional 2 hours.

  • Validation (The Self-Check): Spot the clear mother liquor on a TLC plate alongside a reference standard of your compound. If the target compound spot is still intensely dark under UV light, add 10% more water and cool further. If the spot is faint, crystallization is complete.

  • Isolation: Vacuum filter the crystals. Wash sequentially with ice-cold water (to remove DMF) and cold diethyl ether (to dry the crystals). Dry under high vacuum.

Section 3: Biological Implications of Impurities

Q: Why is >95% purity strictly required for 1-phenyl-1H-pyrazolo[3,4-d]pyrimidines before running kinase inhibition assays? A: These derivatives are designed to mimic the adenine ring of ATP. If your sample contains trace regioisomers or unreacted intermediates (like 5-aminopyrazoles), these impurities can act as off-target competitive inhibitors in enzymatic assays. This leads to artificially inflated IC50​ values (false positives) or unpredictable toxicity in cell-based assays [6]. A highly pure compound ensures that the observed downstream signaling inhibition is directly causal to your specific molecular design.

KinasePathway Inhibitor Pure Pyrazolo[3,4-d]pyrimidine (e.g., PP1/PP2) ATP ATP Binding Pocket Inhibitor->ATP Competitive Binding Apoptosis Cell Cycle Arrest / Apoptosis Inhibitor->Apoptosis Induces SrcKinase Target Kinase (e.g., Src, FGFR, CDK2) Downstream Downstream Signaling (Cell Proliferation) SrcKinase->Downstream Inhibited ATP->SrcKinase Blocks ATP

Fig 2: Mechanism of action for pyrazolo[3,4-d]pyrimidine-based competitive kinase inhibitors.

References
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications.[Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances.[Link]

  • Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research (OUP).[Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules (MDPI).[Link]

  • Discovery and Optimization of a Novel 2H-Pyrazolo[3,4-d]pyrimidine Derivative as a Potent Irreversible Pan-Fibroblast Growth Factor Receptor Inhibitor. Journal of Medicinal Chemistry (ACS).[Link]

Troubleshooting

Enhancing the biological activity of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine through structural modification

Welcome to the Advanced Technical Support Center for Heterocyclic Drug Development . As a Senior Application Scientist, I have curated this troubleshooting guide and FAQ to address the complex chemical and biological cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Heterocyclic Drug Development . As a Senior Application Scientist, I have curated this troubleshooting guide and FAQ to address the complex chemical and biological challenges encountered when optimizing the 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold.

This guide bypasses basic theory to focus on the causality behind structural modifications, self-validating synthetic protocols, and biological assay troubleshooting.

Section 1: Structure-Activity Relationship (SAR) & Scaffold Design (FAQ)

Q: Why is the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold preferred over traditional purine analogs in kinase inhibitor design? A: The pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of adenine (purine)[1]. However, substituting the imidazole ring with a pyrazole ring fundamentally alters the molecule's hydrogen-bonding profile. When a phenyl group is introduced at the N1 position, it specifically occupies a hydrophobic pocket adjacent to the ATP-binding site of kinases like c-Abl and c-Src[2]. Causality: This structural modification prevents the molecule from being recognized as a substrate by normal purine metabolic enzymes, thereby reducing off-target toxicity while significantly enhancing binding affinity to the target kinase's hinge region.

Q: How do substitutions at the C4 and C6 positions influence target selectivity? A: The C4 position is the primary vector for interacting with the kinase hinge region. Substituting the C4 position with bulky aralkylamines (e.g., benzylamines or anilines) creates a critical hydrogen bond with the backbone of residues like Met318 in c-Abl[2]. Furthermore, adding a substituent at the C6 position induces a conformational reorientation of the entire scaffold within the binding pocket, pushing the C4 side chain deeper into Hydrophobic Region II (HRII)—a hallmark requirement for dual Src/Abl inhibitors[1].

Table 1: Quantitative Impact of Structural Modifications on Kinase Inhibitory Activity

Scaffold ModificationPrimary TargetIC50 ValueBiological EffectSource
Unsubstituted 1-Phenyl parentc-Abl / c-Src> 10 μMWeak anti-proliferative activity[2]
C4-Benzylamino substitutionc-Abl0.5 – 2.0 μMEnhanced Abl affinity & leukemia cell arrest[2]
C4-Anilino + C6-substitutionc-Src< 10 nMDual Src/Abl inhibition[1]
C4-Anilino (Compound 7d)EGFR / ErbB21.74 μM (OVCAR-4)Apoptosis induction via dual blockade[3]
PLK4 optimized (Compound 24j)PLK40.2 nMG2/M cycle arrest in breast cancer[4]

Section 2: Synthesis & Protocol Troubleshooting

Q: My cyclization step to form the pyrimidinone ring is yielding a complex mixture. How can I improve the purity? A: The cyclization of 5-amino-1-phenyl-1H-pyrazole-4-carboxylate using formamide requires strict thermodynamic control (190 °C)[2]. If the temperature is too low, the intermediate formamidine will not fully cyclize. If it is too high, thermal degradation occurs. Ensure you are using anhydrous formamide; trace water will hydrolyze the ester back to the unreactive carboxylic acid, aborting the cyclization.

Self-Validating Protocol: Synthesis of 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

  • Formation of the Pyrazole Core: React ethyl(ethoxymethylene)cyanoacetate with phenylhydrazine in ethanol to yield 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

    • Causality: Phenylhydrazine acts as a bis-nucleophile, attacking the highly electrophilic ethoxymethylene carbon and subsequently cyclizing with the cyano group.

  • Pyrimidinone Cyclization: Heat the pyrazole intermediate with anhydrous formamide at 190 °C for 8 hours[2].

    • Validation Check: The product (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one) will precipitate upon cooling. It should be highly polar and insoluble in cold ethanol.

  • Halogenation (Critical Step): Treat the resulting pyrimidinone with an excess of Vilsmeier complex (POCl3/DMF, 1:1) in refluxing CHCl3 for 12 hours[2].

    • Causality: The Vilsmeier complex generates a highly electrophilic chloroiminium ion. This intermediate attacks the C4-hydroxyl oxygen (via keto-enol tautomerization), converting it into a superior leaving group, which is subsequently displaced by chloride.

    • Validation Check: The conversion is marked by a transition from a highly polar, insoluble solid to a lipophilic compound that readily dissolves in CHCl3. TLC (Hexane:EtOAc 7:3) will show a distinct upward shift in Rf.

  • Nucleophilic Aromatic Substitution (SNAr): React the 4-chloro derivative with the desired primary amine (e.g., benzylamine) in anhydrous toluene at room temperature, using N,N-diisopropylethylamine (DIPEA) as an acid scavenger[1].

    • Causality: The electron-deficient pyrimidine ring facilitates rapid SNAr at the C4 position. DIPEA neutralizes the generated HCl, preventing amine protonation and driving the reaction to completion.

SynthesisWorkflow A Ethyl(ethoxymethylene)cyanoacetate + Phenylhydrazine B 5-Amino-1-phenyl-1H-pyrazole-4-carboxylate A->B C Formamide / 190°C (Cyclization) B->C D 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one C->D E POCl3 / DMF / Reflux (Halogenation) D->E F 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine E->F G Amines / DIPEA / Toluene (SNAr Substitution) F->G H 4-Amino-substituted Target Inhibitor G->H

Workflow for synthesizing 4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives.

Section 3: Formulation & Solubility Issues (Troubleshooting)

Q: My C4-anilino derivative shows sub-nanomolar activity in vitro but fails in cell-based assays due to precipitation in the culture media. How can I modify the structure to enhance aqueous solubility without losing target affinity? A: Highly active pyrazolo[3,4-d]pyrimidines often suffer from poor aqueous solubility due to their rigid, planar aromatic systems[5]. A field-proven strategy is the prodrug approach. By attaching an N-methylpiperazino group via an O-alkyl carbamate chain to the active pharmacophore, you introduce an ionizable moiety that drastically increases solubility at physiological pH. Causality: The carbamate linkage is stable enough for formulation but is readily cleaved by endogenous plasma esterases in vivo, releasing the active, lipophilic parent compound directly into the systemic circulation[5].

ProdrugLogic Parent Parent Drug (Low Solubility) Linker O-alkyl carbamate + N-methylpiperazine Parent->Linker Conjugation Prodrug Water-Soluble Prodrug Linker->Prodrug Plasma Plasma Esterases Prodrug->Plasma In vivo Active Active Inhibitor at Target Site Plasma->Active Cleavage

Strategic optimization of aqueous solubility via carbamate-linked prodrug conversion.

Section 4: Biological Evaluation & Assay Interference

Q: Why am I seeing dual inhibition of EGFR and ErbB2 in my kinase panel, and how does this affect the apoptosis readout? A: Pyrazolo[3,4-d]pyrimidine is a privileged scaffold for dual EGFR/ErbB2 inhibition because the catalytic domains of these two receptor tyrosine kinases share high structural homology[3]. Causality: Dual inhibition is highly advantageous; it prevents the tumor cell from utilizing ErbB2 as an escape mechanism when EGFR is blocked. This simultaneous blockade leads to a more profound downregulation of downstream PI3K/AKT survival pathways, resulting in a sharper, synergistic increase in caspase-3-mediated apoptosis[3].

KinasePathway Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative ATP ATP Binding Pocket Inhibitor->ATP Competitive Binding Kinase Tyrosine Kinases (EGFR / Abl / Src) Inhibitor->Kinase Inhibits Activity ATP->Kinase Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) Kinase->Downstream Phosphorylation Apoptosis Apoptosis Induction Kinase->Apoptosis Pathway Blockade Proliferation Tumor Cell Proliferation Downstream->Proliferation

Mechanism of kinase inhibition and apoptosis induction by pyrazolopyrimidine derivatives.

References

  • Structure-Based Optimization of Pyrazolo[3,4-d]pyrimidines as Abl Inhibitors and Antiproliferative Agents toward Human Leukemia Cell Lines. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. PMC - National Institutes of Health.[Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - National Institutes of Health.[Link]

  • Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. PubMed - National Institutes of Health.[Link]

Sources

Optimization

Technical Support Center: Synthesis of Substituted Pyrazolo[3,4-d]pyrimidines

Welcome to the technical support center for the synthesis of substituted pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexitie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of substituted pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. As a bioisostere of adenine, the pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors[1][2][3]. However, its synthesis is fraught with challenges ranging from poor yields and regioselectivity issues to difficulties in functionalization.

This document moves beyond simple protocols to provide in-depth troubleshooting advice, rooted in mechanistic principles and field-proven experience. Here, you will find answers to common problems, detailed guides to overcome specific synthetic hurdles, and the rationale behind critical experimental choices.

Frequently Asked Questions (FAQs)

Q1: My initial cyclization of a 5-aminopyrazole-4-carbonitrile using formamide is giving a very low yield and a lot of tar. What is going wrong?

A: This is a classic challenge, often due to the harsh conditions required for this condensation (typically refluxing at ~180-200 °C)[4]. The high temperature can lead to decomposition of starting materials and products. Ensure your 5-aminopyrazole precursor is highly pure, as impurities are often the main source of tar formation. A key alternative is to explore microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating, often minimizing the formation of degradation byproducts[5].

Q2: I am trying to N-alkylate my pyrazolo[3,4-d]pyrimidine and I'm getting an inseparable mixture of isomers. Why is this happening and how can I control it?

A: You are encountering a regioselectivity problem, one of the most common challenges with this scaffold. The pyrazole ring has two reactive nitrogen atoms (N1 and N2), and alkylation can occur at either site. The outcome is highly dependent on your reaction conditions, specifically the solvent and base. The selectivity is governed by the nature of the anionic intermediate in solution[6]. In polar aprotic solvents like DMSO, a "solvent-separated ion pair" (SIP) is favored, leading to alkylation at the more sterically accessible and often more thermodynamically stable N1 position. In less polar solvents like THF, a "close ion pair" (CIP) can form, where the cation is tightly associated with the anion, directing alkylation to the N2 position[6]. See the detailed guide below for a full breakdown.

Q3: What is the most common reason for a failed Suzuki or Buchwald-Hartwig cross-coupling reaction on a halo-pyrazolo[3,4-d]pyrimidine?

A: The primary culprit is often catalyst deactivation. The nitrogen atoms within the pyrazolo[3,4-d]pyrimidine ring system can coordinate with the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle[7]. Success hinges on selecting a robust catalytic system, particularly the right ligand, that can both promote the desired coupling and resist deactivation. Additionally, these reactions are highly sensitive to oxygen, and inadequate degassing of solvents and reagents can lead to catalyst decomposition and failure[7].

Q4: My final substituted pyrazolo[3,4-d]pyrimidine product has extremely low solubility in common organic solvents. How can I effectively purify it?

A: Poor aqueous and organic solubility is a known characteristic of many compounds in this class, which complicates not only purification but also subsequent biological assays[8]. For purification, you may need to explore more polar solvent systems for chromatography, such as DCM/methanol with a small amount of ammonium hydroxide, or consider reverse-phase chromatography. If solubility remains a major barrier, trituration with various solvents (e.g., diethyl ether, acetonitrile, ethyl acetate) can be effective for removing more soluble impurities. In some cases, converting the product to a salt (e.g., HCl or TFA salt) can temporarily improve solubility for purification.

Detailed Troubleshooting Guides

This section provides a deeper dive into specific, high-impact challenges. Each guide explains the underlying chemistry, offers a systematic approach to optimization, and includes detailed protocols.

Guide 1: Controlling Regioselectivity in N-Alkylation

Problem: You are attempting to alkylate a 1H-pyrazolo[3,4-d]pyrimidine and are obtaining a mixture of N1 and N2 alkylated isomers, leading to difficult separation and reduced yield of the desired product.

Core Principle: Ion-Pair Directed Selectivity

The regiochemical outcome of the alkylation is not random; it is a direct consequence of the reaction environment. The key is to control the nature of the pyrazolide anion intermediate.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating cations (like Na⁺ or K⁺). This leads to a Solvent-Separated Ion Pair (SIP) , where the anion is relatively "free." In this state, the reaction tends to favor the thermodynamically more stable product, which is often the N1-alkylated isomer .

  • In Non-Polar/Less-Polar Solvents (e.g., THF, Dioxane): In these solvents, the cation remains tightly associated with the pyrazolide anion, forming a Close Ion Pair (CIP) or Tight Ion Pair (TIP) [6]. This association can sterically block the N1 position or electronically favor the N2 position, leading to the N2-alkylated isomer as the major product[6].

Caption: Workflow for troubleshooting N-alkylation regioselectivity.

Target IsomerSolventRecommended BaseProbable IntermediateRationaleSource
N1-Alkylated DMSONaH, K₂CO₃Solvent-Separated Ion Pair (SIP)Reaction proceeds at the thermodynamically favored, sterically accessible N1 position.[6]
N2-Alkylated THFNaHMDS, KHMDSClose Ion Pair (CIP)The cation-anion pair directs alkylation to the N2 position.[6]
  • Preparation: Dry two separate round-bottom flasks under vacuum or with a heat gun. Equip each with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition (Flask 1 for N1): To the first flask, add your 1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and anhydrous DMSO (approx. 0.1 M). Add potassium carbonate (K₂CO₃, 1.5 eq).

  • Reagent Addition (Flask 2 for N2): To the second flask, add your 1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and anhydrous THF (approx. 0.1 M). Cool to 0 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, typically as a 1M solution in THF) dropwise.

  • Alkylation: To both flasks, add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise. Allow Flask 2 to warm to room temperature.

  • Monitoring: Stir both reactions at room temperature (or with gentle heating for the K₂CO₃ reaction if needed) and monitor progress by TLC or LC-MS, comparing the product spots to your initial mixture.

  • Work-up & Analysis: Once the starting material is consumed, quench both reactions (e.g., with water or saturated NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate. Analyze the crude product ratio by ¹H NMR.

Guide 2: Optimizing Palladium-Catalyzed Suzuki-Miyaura Coupling

Problem: Your Suzuki coupling of a halo-pyrazolo[3,4-d]pyrimidine with a boronic acid is sluggish, incomplete, or results in significant side products like dehalogenation.

Core Principles: Overcoming Catalyst Deactivation and Side Reactions

  • Catalyst Deactivation: The Lewis basic nitrogen atoms in the pyrimidine ring can irreversibly bind to the Pd(0) center, removing it from the catalytic cycle. The solution is to use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that stabilize the palladium center and sterically disfavor coordination with the ring nitrogens[9][10].

  • Protodeboronation: This is a common side reaction where the boronic acid reacts with water or base to be replaced by a hydrogen atom. It is exacerbated by high temperatures and prolonged reaction times[7]. Using anhydrous conditions and the mildest effective base can mitigate this.

  • Oxidative Addition: The C-X bond cleavage is the first step. The reactivity order is I > Br >> Cl[11]. For less reactive chlorides, a more active catalyst system (often involving specialized Buchwald ligands) is mandatory[7].

Caption: A systematic approach to troubleshooting Suzuki coupling reactions.

HalideSubstrate TypeRecommended CatalystRecommended LigandBaseSolventNotesSource
BromoElectron-neutral/rich Ar-B(OH)₂Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane/H₂OA robust system for general purpose coupling.[9][10]
BromoSterically hindered Ar-B(OH)₂XPhosPd G2/G3(Internal to precatalyst)K₂CO₃THFPrecatalysts offer high activity and stability.[9][10]
ChloroAnyPd(OAc)₂SPhos or RuPhosK₂CO₃ or Cs₂CO₃Toluene or DioxaneChlorides require highly active, bulky ligands for efficient oxidative addition.[7]
BromoHeteroaryl-B(OH)₂Pd(PPh₃)₄(Internal)Na₂CO₃DME/H₂OA classic system, but can be sensitive to catalyst poisoning by sulfur-containing heteroaryls.[7]
  • Inert Atmosphere: To a dry Schlenk flask or microwave vial, add the halo-pyrazolo[3,4-d]pyrimidine (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq).

  • Catalyst Loading: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and ligand (4-10 mol%). Add them to the reaction flask.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1). The solvent should be sparged with nitrogen or argon for at least 30 minutes prior to use.

  • Reaction: Seal the vessel and heat the reaction to the desired temperature (typically 80-110 °C) or run in a microwave reactor.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Guide 3: Navigating Challenges in Buchwald-Hartwig Amination

Problem: Your attempt to couple an amine with a halo-pyrazolo[3,4-d]pyrimidine fails, consumes the starting halide without product formation, or yields complex side products.

Core Principles: Ligand Choice and Substrate Compatibility

  • Mechanism and Ligand Role: The Buchwald-Hartwig amination follows a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination[12]. The ligand is critical at every stage, influencing reaction rate and preventing side reactions like β-hydride elimination. Bulky, electron-rich ligands (e.g., Josiphos, Xantphos) are generally preferred.

  • β-Hydride Elimination: If you are using a primary or secondary alkylamine that has a hydrogen atom on the β-carbon, a side reaction can occur where the palladium complex eliminates to form an imine and the hydrodehalogenated pyrazolopyrimidine[13]. This can be suppressed by using ligands that favor rapid reductive elimination.

  • Substrate Reactivity and Side Reactions: If your pyrazolo[3,4-d]pyrimidine has an unprotected N-H group, it can compete with your desired amine in the coupling reaction, potentially leading to dimerization or polymerization[14]. It is often essential to protect this position before attempting the coupling.

Caption: Diagnostic flowchart for troubleshooting Buchwald-Hartwig amination.

  • Glovebox Setup: Due to the air-sensitivity of the ligands and catalysts, setting up the reaction in a glovebox is highly recommended.

  • Reagent Loading: To a vial, add the halo-pyrazolo[3,4-d]pyrimidine (1.0 eq), Pd precatalyst (e.g., tBuXPhos Pd G3, 1-5 mol%), and base (typically a strong, non-nucleophilic base like NaOtBu or LHMDS, 1.4 eq).

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add the amine (1.2 eq).

  • Reaction: Seal the vial, remove from the glovebox, and heat with vigorous stirring (typically 80-110 °C).

  • Monitoring and Work-up: Monitor by LC-MS. After completion, cool the reaction, quench carefully with water, and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify by column chromatography. Note that residual palladium can often be removed by filtering the crude product solution through a pad of Celite and silica.

References

  • El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(3), 1287-1302. [Link]

  • Patel, K. D., et al. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Chemistry Research, 3(1), 10-14. [Link]

  • Schenone, S., et al. (2009). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Mini-Reviews in Organic Chemistry, 6(3), 220-233. [Link]

  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances. [Link]

  • Schenone, S., Bruno, O., Radi, M., & Botta, M. (2009). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Mini-Reviews in Organic Chemistry, 6(3), 220–233. [Link]

  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Accounts of Chemical Research, 47(6), 1947-1957. [Link]

  • Lee, J. H., et al. (2021). Synthesis of the 4-aminopyrazolo[3,4-d]pyrimidine derivatives with a solvent-accessible moiety. ResearchGate. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2018). Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidines as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 26(14), 4046-4057. [Link]

  • Witty, D. R., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[9][15][16]Triazolo[1][10]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6400-6421. [Link]

  • Seubert, P., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]

  • Dash, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. ResearchGate. [Link]

  • ResearchGate. (2009). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Request PDF. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. [Link]

  • Crespan, E., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 4(5), 482-486. [Link]

  • Guler, O. O., et al. (2021). Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Archiv der Pharmazie, 354(3), e2000299. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Lee, C.-Y., et al. (2019). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 24(18), 3349. [Link]

  • ResearchGate. (2010). Substituted Pyrazolo[3,4- d ]pyrimidines: Microwave-Assisted, Solvent-Free Synthesis and Biological Evaluation. Request PDF. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • de Oliveira, C. B., et al. (2021). Revisiting Pyrazolo[3,4-d]pyrimidine Nucleosides as Anti-Trypanosoma cruzi and Antileishmanial Agents. Journal of Medicinal Chemistry, 64(8), 4647-4663. [Link]

  • Stone, T. E., et al. (1979). Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lithio derivatives. The Journal of Organic Chemistry, 44(4), 505-511. [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2824-2838. [Link]

  • Kumar, A., et al. (2009). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Bulletin of the Korean Chemical Society, 30(9), 2133-2138. [Link]

  • Gomaa, A. A. M., et al. (2019). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 24(20), 3762. [Link]

  • El-Naggar, M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17743-17761. [Link]

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. [Link]

  • Tolba, M. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][10][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances, 12(24), 14865-14882. [Link]

  • El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. [Link]

Sources

Troubleshooting

Technical Support Center: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry and kinase inhibitor development, I have designed this guide to address the most critical bottlenecks en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry and kinase inhibitor development, I have designed this guide to address the most critical bottlenecks encountered when synthesizing the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold.

This core is a vital adenine isostere widely utilized in drug discovery[1]. However, its synthesis is notoriously prone to side reactions due to the presence of multiple nucleophilic centers and the thermodynamic stability of off-target isomers. This guide moves beyond basic recipes; it breaks down the mechanistic causality behind each synthetic step to help you troubleshoot effectively and build self-validating experimental workflows.

Mechanistic Workflow & Side Reaction Pathways

Understanding the divergence points in your synthesis is the first step to controlling them. The diagram below illustrates the critical junctures where the reaction can deviate from the target pyrazolo[3,4-d]pyrimidine into common side products.

G Start 5-Amino-1-phenylpyrazole Derivative Intermediate Amidine/Imidate Intermediate Start->Intermediate Formamide / Vilsmeier Reagent Target 1-Phenyl-1H-pyrazolo [3,4-d]pyrimidine Intermediate->Target Intramolecular Cyclization (Optimized) Side1 Dimroth Rearrangement Isomer Intermediate->Side1 Primary Amines / High Heat (Thermodynamic Shift) Side2 Incomplete Cyclization (Open Chain) Intermediate->Side2 Insufficient Heat / Catalyst Side3 Hydrolyzed Byproduct (Ring Opening) Target->Side3 Aqueous Workup / Acidic pH (Moisture Exposure)

Workflow of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine synthesis and common side reactions.

Deep-Dive Troubleshooting Guide

Issue 1: Why am I isolating the Dimroth rearrangement isomer instead of my target N-substituted pyrazolo[3,4-d]pyrimidine?

The Causality: When reacting intermediate imidates with primary aromatic or aliphatic amines, the initial kinetic product is the N1-substituted pyrazolo[3,4-d]pyrimidine. However, under prolonged heating or specific basic conditions, this kinetic product undergoes a ring-opening and reclosure sequence known as the Dimroth rearrangement[2]. The exocyclic amine migrates, resulting in a thermodynamically more stable, but off-target, isomer. The Solution: To trap the kinetic product, you must minimize the reaction time and avoid excessive thermal energy. I strongly recommend transitioning from conventional reflux to microwave (MW) irradiation. MW synthesis at 200 °C for short durations (e.g., 15 minutes) rapidly pushes the initial cyclization while preventing the prolonged thermal exposure required for the thermodynamic rearrangement[1].

Issue 2: My cyclization is stalling, leaving a high concentration of open-chain amidine intermediates. How do I drive it to completion?

The Causality: The sequential Vilsmeier amidination and intermolecular heterocyclization often stall at the 4-(iminomethyl) intermediate[3]. The nucleophilic attack of the pyrazole nitrogen onto the activated carbon requires precise orbital alignment and sufficient electrophilicity. If the solvent is not polar enough to stabilize the transition state, the reaction stalls. The Solution: Utilize a one-flask Vilsmeier-type cyclization. By treating the 5-aminopyrazole with 3.0 equivalents of PBr3 in N,N-dimethylformamide (DMF) at 60 °C, the highly reactive Vilsmeier reagent acts as both the carbon source and the activating agent, driving the sequential heterocyclization to completion with >90% yield[3].

Issue 3: During the synthesis of the 4-chloro intermediate, I observe massive hydrolysis back to the pyrimidin-4(5H)-one. What is going wrong?

The Causality: The chlorination of pyrazolopyrimidinones using phosphorus oxychloride ( POCl3​ ) yields a 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate. The C4 position on this fused ring system is highly electron-deficient and exceptionally primed for Nucleophilic Aromatic Substitution ( SN​Ar )[1]. Any exposure to ambient moisture or aqueous quenching during workup will result in rapid nucleophilic attack by water, reverting the compound to the starting oxo-derivative[4]. The Solution: The protocol must be strictly anhydrous. Do not use an aqueous quench to remove excess POCl3​ . Instead, remove the POCl3​ via vacuum distillation and immediately resuspend the crude 4-chloro intermediate in an anhydrous solvent (like absolute ethanol or dry acetonitrile) for the subsequent amine displacement step[5].

Quantitative Data: Impact of Reaction Conditions

To help you select the optimal synthetic route, I have summarized the quantitative data regarding yield and side-product distribution based on established literature parameters.

Synthesis MethodReagents / CatalystTemp / TimeTarget Yield (%)Major Side ProductSide Product (%)
Conventional Heating Formamide / Neat190 °C / 8 h65 - 70%Open-chain intermediate15 - 20%
Microwave Irradiation Acetonitrile / MW200 °C / 15 min> 95%Dimroth isomer< 2%
One-Flask Vilsmeier DMF / PBr3​ 60 °C / 2 h85 - 91%Halogenated byproducts< 5%
Chlorination ( SN​Ar ) POCl3​ / PCl5​ 106 °C / 6 h75 - 80%Hydrolyzed pyrimidinoneVariable (Moisture dependent)

Data synthesized from[3],[1], and[5].

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include specific in-process analytical checks so you can verify the success of a step before proceeding.

Protocol A: Microwave-Assisted Cyclization of Pyrazolo[3,4-d]pyrimidines

Purpose: To maximize yield while kinetically outcompeting the Dimroth rearrangement[1].

  • Preparation: In a 10 mL microwave-safe vial, dissolve 1.0 mmol of the 5-aminopyrazole-4-carbonitrile derivative in 3.0 mL of anhydrous acetonitrile.

  • Reagent Addition: Add 1.5 equivalents of formamidine acetate. Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Subject the mixture to microwave irradiation at 200 °C for exactly 15 minutes.

  • Self-Validation (In-Process Control): Remove a 10 µL aliquot and perform IR spectroscopy. Validation Check: The sharp C≡N stretch at ~2200 cm−1 present in the starting material must completely disappear, replaced by pyrimidine ring vibrations[4]. If the nitrile peak remains, irradiate for an additional 5 minutes.

  • Workup: Cool the vial to 0 °C. The target 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine will precipitate. Filter, wash with cold acetonitrile, and dry under vacuum.

Protocol B: Anhydrous Chlorination to 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Purpose: To synthesize the highly reactive SN​Ar precursor while preventing moisture-driven hydrolysis[4],[5].

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend 10 mmol of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in 15 mL of freshly distilled POCl3​ .

  • Activation: Add 1.2 equivalents of PCl5​ to accelerate the chlorination.

  • Reflux: Heat the mixture to 106 °C (reflux) for 6 hours under a positive pressure of argon.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexane:Ethyl Acetate 7:3). The highly polar starting material ( Rf​ ~0.1) should convert entirely to a faster-moving non-polar spot ( Rf​ ~0.6).

  • Anhydrous Isolation (Critical Step): Do NOT pour over ice. Attach a short-path distillation head and remove excess POCl3​ under reduced pressure until a thick syrup remains.

  • Immediate Use: Co-evaporate the residue twice with anhydrous toluene (5 mL) to remove residual POCl3​ traces. Immediately dissolve the crude 4-chloro derivative in absolute ethanol for the next step[5].

Frequently Asked Questions (FAQs)

Q: What is the best starting material for generating C3-substituted pyrazolo[3,4-d]pyrimidines? A: 5-amino-3-substituted-1-phenyl-1H-pyrazole-4-carbonitriles are the most reliable precursors. The functional group at the C3 position (e.g., methyl, phenyl, or alkoxy) is well-tolerated during subsequent cyclization steps[3],[1].

Q: I am seeing multiple spots on my TLC after the SN​Ar displacement of the C4-chlorine with an amine. Why? A: If your starting pyrazole was not N1-protected (or if you are using a generic scaffold), the incoming amine can sometimes deprotonate the pyrazole ring, leading to competing N-alkylation/arylation isomers. Ensure you are using a strictly N1-phenyl substituted core, and utilize a mild, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the generated HCl[1].

Q: Can I use standard silica gel chromatography to purify the final kinase inhibitor derivatives? A: Yes, but be aware that pyrazolo[3,4-d]pyrimidines with free amino groups can streak heavily on standard silica due to hydrogen bonding. I recommend pre-treating your silica column with 1% triethylamine (TEA) in your mobile phase to deactivate the acidic silanol groups, ensuring sharp, recoverable bands.

References

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study Source: MDPI URL:[Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ACS Publications URL:[Link]

  • Synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives Source: TÜBİTAK Academic Journals URL:[Link]

  • Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives Source: Longdom Publishing URL:[Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M Source: PMC (NIH) URL:[Link]

Sources

Optimization

Improving the stability of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine for in vivo studies

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific pharmacokinetic and physicochemical hurdles associated with the 1-phenyl-1H-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific pharmacokinetic and physicochemical hurdles associated with the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold.

While this nucleus is a privileged adenine bioisostere and the core of numerous potent kinase inhibitors (e.g., c-Src, c-Abl, PLK4, and EGFR), transitioning these hits from in vitro assays to in vivo models frequently stalls. The primary culprits are poor aqueous solubility, rapid hepatic clearance, and erratic bioavailability. Below, you will find field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your compound's in vivo stability.

Troubleshooting Guide & FAQs

Issue 1: Formulation Precipitation and Erratic In Vivo Exposure

Q: My pyrazolo[3,4-d]pyrimidine compound precipitates immediately when injected in vivo, leading to highly variable plasma exposure and localized toxicity at the injection site. How can I improve its apparent solubility without altering the active pharmacophore?

Scientist Insight (Causality): The highly planar, lipophilic nature of the pyrazolo[3,4-d]pyrimidine ring drives strong intermolecular π-π stacking. This results in high crystal lattice energy and inherently poor aqueous solubility. When formulated in standard aqueous vehicles, the drug rapidly crashes out of solution. To bypass this, you must disrupt these intermolecular forces using advanced delivery systems. For instance,1 drastically increases its plasma exposure and tumor homing compared to the free drug[1].

Protocol: Preparation of PEGylated Stealth Liposomes (Self-Validating System) To ensure reproducibility and prevent in vivo precipitation, this lipid-film hydration protocol incorporates a self-validating Dynamic Light Scattering (DLS) checkpoint.

  • Lipid Mixture Preparation: Dissolve Hydrogenated Soy Phosphatidylcholine (HSPC), Cholesterol, and DSPE-PEG2000 (molar ratio 2:1:0.1) in a chloroform/methanol mixture (3:1 v/v).

  • Drug Incorporation: Add the pyrazolo[3,4-d]pyrimidine derivative to the lipid mixture at a 1:10 drug-to-lipid molar ratio.

  • Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator at 60°C to form a thin, homogeneous lipid film. Dry under vacuum overnight to remove residual solvent.

  • Hydration: Hydrate the film with PBS (pH 7.4) at 65°C (above the phase transition temperature of HSPC) for 1 hour, vortexing every 15 minutes.

  • Extrusion: Extrude the multilamellar vesicles through polycarbonate membranes (sequentially 200 nm, then 100 nm) at 65°C using a mini-extruder (10-15 passes).

  • Validation Checkpoint: Measure the liposomes via DLS. Self-Validation: The batch is only viable for in vivo administration if the Z-average diameter is strictly 100-120 nm with a Polydispersity Index (PDI) < 0.1. A higher PDI indicates aggregation, which will cause rapid clearance by the mononuclear phagocyte system (MPS).

  • Purification: Remove unencapsulated drug via size exclusion chromatography (Sephadex G-50 column).

Q: Liposomal formulation is too complex for our current screening throughput. Are there chemical modifications that improve solubility while retaining kinase affinity?

Scientist Insight (Causality): Yes, utilizing a transient prodrug strategy is highly effective. By attaching a water-soluble, ionizable moiety (such as an N-methylpiperazino group) via an in vivo-hydrolyzable linker (like an O-alkyl carbamate) to the secondary amino group at the C4 position of the pyrazolo[3,4-d]pyrimidine nucleus, you can 2[2]. Once in systemic circulation, plasma esterases cleave the carbamate linker, releasing the active kinase inhibitor directly into the bloodstream.

ProdrugPathway P1 Prodrug (N-methylpiperazino carbamate) P2 Plasma Esterases (Hydrolysis) P1->P2 Systemic Circulation P3 Active Drug (Pyrazolo[3,4-d]pyrimidine) P2->P3 Linker Cleavage P4 Target Kinase (e.g., Src/Abl Inhibition) P3->P4 ATP-pocket Binding

Mechanism of carbamate-linked pyrazolo[3,4-d]pyrimidine prodrug activation and target engagement.

Table 1: Quantitative Comparison of Formulation Strategies on Physicochemical Properties

Formulation / ModificationAqueous Solubility (µg/mL)In Vivo Half-Life (t1/2)Target Kinase IC50 (Active Form)Strategy Type
Free Pyrazolo-pyrimidine < 5~1.2 hours0.1 - 10 nMBaseline
PEGylated Liposomes (Si306) > 1000 (Encapsulated)~4.5 hours0.13 µM (c-Src)Nanocarrier Delivery
Carbamate Prodrug > 5000~3.0 hours (post-cleavage)Cleaved to active nM drugTransient Solubilization
Issue 2: Rapid Hepatic Clearance and Poor Metabolic Stability

Q: My compound shows excellent in vitro potency against PLK4 but has a very low oral bioavailability (F < 10%) and high clearance in rat pharmacokinetic studies. How do I identify and fix the metabolic soft spots?

Scientist Insight (Causality): High intrinsic clearance is a hallmark of the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold. The N1-phenyl ring is highly susceptible to para-hydroxylation by Cytochrome P450 (CYP) enzymes, and 3[3]. If your compound has an oral bioavailability of <10%, it is likely undergoing severe first-pass hepatic metabolism. To fix this, you must first map the exact site of metabolism using a microsomal stability assay coupled with LC-MS/MS. Once identified, apply bioisosteric replacement (e.g., substituting the para-hydrogen on the phenyl ring with a fluorine atom or adding steric bulk) to block the oxidation site without disrupting kinase hinge-binding.

Protocol: In Vitro Microsomal Stability & Soft-Spot Identification

  • Reaction Mixture: Prepare a 100 µL incubation mixture containing human or rat liver microsomes (HLM/RLM) at 0.5 mg/mL protein concentration, 1 µM of your test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Aliquot 20 µL at specific time points (0, 5, 15, 30, and 60 minutes).

  • Quenching: Immediately quench the reaction by adding 60 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Analysis & Validation: Analyze the supernatant via LC-MS/MS. Self-Validation: You must include a positive control (e.g., Verapamil or Testosterone) to verify microsomal enzymatic activity. If the positive control does not degrade, discard the assay. Calculate the intrinsic clearance (CL_int). Perform a full scan (Q1/Q3) to identify +16 Da mass shifts, which indicate specific sites of CYP-mediated hydroxylation.

MetabolicWorkflow N1 Identify High Clearance (In Vivo PK: F < 10%) N2 Microsomal Incubation (HLM / RLM + NADPH) N1->N2 N3 Metabolite ID via LC-MS/MS (Look for +16 Da shifts) N2->N3 N4 Pinpoint Metabolic Soft Spots (e.g., N1-Phenyl Oxidation) N3->N4 N5 Medicinal Chemistry (Fluorination / Steric Shielding) N4->N5 Rational Design N6 Re-evaluate Stability (Target CL_int < 10 µL/min/mg) N5->N6 Validation

Iterative workflow for identifying and mitigating CYP450-mediated metabolic soft spots.

Q: Could efflux transporters be contributing to the poor in vivo exposure?

Scientist Insight (Causality): Absolutely. While CYP metabolism is the primary culprit for systemic clearance, efflux pumps like BCRP (Breast Cancer Resistance Protein / ABCG2) and P-glycoprotein (P-gp) at the intestinal lumen can severely limit oral absorption. Interestingly, certain pyrazolo[3,4-d]pyrimidine derivatives (such as SCO-201) have been identified as4 without inducing significant CYP inhibition[4]. However, depending on your specific C4 substituents, your compound might act as a substrate rather than an inhibitor. If your microsomal stability is high but oral bioavailability remains low, perform a Caco-2 bidirectional permeability assay. An efflux ratio > 2.0 strongly suggests transporter-mediated efflux, necessitating structural modifications to reduce hydrogen bond donors or increase lipophilicity.

References

  • The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma , MDPI. 1

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors , PMC.2

  • Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer , PubMed. 3

  • The Pyrazolo[3,4-d]pyrimidine Derivative, SCO-201, Reverses Multidrug Resistance Mediated by ABCG2/BCRP , MDPI. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine vs. Quinazoline-based EGFR Inhibitors

Executive Summary The epidermal growth factor receptor (EGFR) is a highly validated therapeutic target in oncology, particularly for non-small cell lung cancer (NSCLC). While first-generation tyrosine kinase inhibitors (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The epidermal growth factor receptor (EGFR) is a highly validated therapeutic target in oncology, particularly for non-small cell lung cancer (NSCLC). While first-generation tyrosine kinase inhibitors (TKIs) such as erlotinib and gefitinib rely on a quinazoline core to competitively bind the ATP-binding pocket[1], acquired resistance mutations (e.g., the T790M gatekeeper mutation) have necessitated the development of novel molecular scaffolds. The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine moiety has emerged as a privileged, highly adaptable bioisostere of purine[2],[3]. This guide provides an objective, data-driven comparison of the pyrazolo[3,4-d]pyrimidine scaffold against traditional quinazoline inhibitors, detailing structural causality, quantitative efficacy, and standardized experimental protocols for drug development professionals.

Mechanistic Rationale: Bioisosterism and Binding Causality

The pharmacological efficacy of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives is fundamentally driven by their structural mimicry of the adenine ring of ATP, allowing for deep insertion into the kinase domain[4].

  • Hinge Region Hydrogen Bonding : The pyrimidine N1 and pyrazole N2 atoms act as essential hydrogen bond acceptors. They interact directly with the backbone amide of Met793 (or Met769, depending on crystal structure numbering conventions) within the EGFR hinge region[4],[2]. This binding causality is directly analogous to the N1 interaction of the quinazoline core in erlotinib[2].

  • Hydrophobic Pocket Occupation : The 1-phenyl substitution acts as a hydrophobic head, directing the molecule into the hydrophobic pocket adjacent to the ATP-binding site[3]. This enhances binding affinity and mimics the hydrophobic interactions typically achieved by the anilino group in gefitinib[3].

  • Overcoming Steric Hindrance (T790M) : First-generation quinazolines lose efficacy against the T790M mutation due to the bulky methionine residue obstructing the binding pocket. By functionalizing the 3-position or 4-position of the pyrazolo[3,4-d]pyrimidine core with elongated or flexible substituents, researchers can bypass this steric clash, achieving mutant selectivity that traditional scaffolds lack[3],.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates ATP ATP Binding Pocket EGFR->ATP Conformational Shift Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) ATP->Downstream Phosphorylation Inhibitor 1-Phenyl-1H-pyrazolo [3,4-d]pyrimidine Inhibitor->ATP Competes & Blocks Proliferation Tumor Cell Proliferation Downstream->Proliferation Drives

Caption: Logical relationship of EGFR activation and competitive inhibition by pyrazolo[3,4-d]pyrimidine.

Comparative Efficacy: Quantitative Data

Recent literature highlights the competitive edge of pyrazolo[3,4-d]pyrimidine derivatives against both wild-type (WT) and mutant EGFR compared to standard quinazoline inhibitors. The table below synthesizes in vitro kinase assay data.

Inhibitor Class / CompoundCore ScaffoldEGFR WT IC50 (µM)EGFR T790M IC50 (µM)Reference
Erlotinib (Standard)Quinazoline0.0060.563[5]
Gefitinib (Standard)Quinazoline~0.015> 10.0[1],[6]
Compound 12b 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine0.0160.236[5]
Compound 7c 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidineN/A0.250[3]
Compound 6b 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine91% inhibition*N/A,

*Note: Tested at a single dose concentration (1 µmol/mL); IC50 not explicitly derived but demonstrates potent target engagement.

Data Synthesis : The quantitative data illustrates that while erlotinib is highly potent against EGFR WT, specific 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives (such as Compound 12b) maintain comparable WT activity while exhibiting superior inhibition of the resistant T790M mutant (0.236 µM vs. 0.563 µM)[5].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the core scaffold and the self-validating biochemical assay used to evaluate its efficacy.

Kinase_Assay_Workflow Prep 1. Reagent Prep (Enzyme, Substrate, ATP) Incubate 2. Compound Incubation (Inhibitor + EGFR) Prep->Incubate Reaction 3. Kinase Reaction (Add ATP) Incubate->Reaction Detection 4. HTRF Detection (Eu-Cryptate & XL665) Reaction->Detection Analysis 5. Data Analysis (Ratio 665/620 nm) Detection->Analysis

Caption: Step-by-step workflow for the self-validating HTRF EGFR kinase inhibition assay.

Protocol 1: Synthesis of the Core Scaffold (4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine)

Causality & Rationale : The 4-chloro intermediate is a critical electrophilic hub. By synthesizing this intermediate, researchers can subsequently perform nucleophilic aromatic substitution (SNAr) at the C4 position to introduce diverse amines, tailoring the molecule for the ATP pocket[7],[2].

  • Condensation : React ethyl 2-cyano-3-ethoxyacrylate with phenylhydrazine in absolute ethanol under reflux to form the intermediate pyrazole ring (5-amino-1-phenyl-1H-pyrazole-4-carboxylate)[7].

  • Cyclization : Condense the pyrazole intermediate with formamide at 180°C for 6 hours. The thermal energy drives the cyclization, yielding 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one[7].

  • Chlorination : Treat the pyrazolopyrimidinone with phosphorus oxychloride (POCl3) in the presence of a catalytic amount of N,N-dimethylaniline or trimethylamine. Reflux for 4-6 hours[7],[2].

    • Self-Validation Step: The conversion of the carbonyl (C=O) to a C-Cl bond must be validated via IR spectroscopy (confirming the disappearance of the strong C=O stretch at ~1700 cm⁻¹) before proceeding.

  • Workup : Carefully pour the cooled mixture over crushed ice to quench excess POCl3. Extract with dichloromethane, dry over anhydrous Na2SO4, and concentrate under reduced pressure to isolate the 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine[2].

Protocol 2: Self-Validating HTRF Kinase Inhibition Assay

Causality & Rationale : Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard radiometric assays because it is non-radioactive and utilizes a ratiometric readout (665 nm / 620 nm). This ratiometric approach is a self-validating system; it inherently corrects for well-to-well liquid handling variances, compound auto-fluorescence, and inner-filter effects[3].

  • Preparation : Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Enzyme/Inhibitor Incubation : In a 384-well low-volume plate, add 2 µL of recombinant EGFR (WT or T790M) and 2 µL of the pyrazolo[3,4-d]pyrimidine derivative (serially diluted in DMSO, final DMSO < 1%). Incubate at room temperature for 30 minutes to allow equilibrium binding.

  • Reaction Initiation : Add 2 µL of a mixture containing ATP (at the Km concentration for the specific EGFR variant) and biotinylated poly-GT substrate. Incubate for 60 minutes at room temperature.

  • Detection : Stop the reaction by adding 6 µL of HTRF detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-cryptate labeled anti-phosphotyrosine antibody (donor), and Streptavidin-XL665 (acceptor).

  • Readout & Analysis : Incubate for 1 hour. Read the plate on a time-resolved fluorescence microplate reader. Calculate the HTRF ratio = (Emission at 665 nm / Emission at 620 nm) × 10,000. Use non-linear regression (four-parameter logistic curve) to determine the IC50[3].

Conclusion

The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold represents a highly adaptable and potent alternative to traditional quinazoline-based EGFR inhibitors. By structurally mimicking ATP and exploiting the hydrophobic pockets of the kinase domain, these derivatives offer comparable WT inhibition and often superior efficacy against resistance mutations like T790M, making them a critical focus for next-generation oncology drug development.

Sources

Comparative

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine vs. Erlotinib: A Comprehensive Guide to Next-Generation EGFR Inhibitors

Introduction Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized targeted anticancer therapy. Erlotinib, a first-generation quinazoline-based TKI, effectively targets wild-type E...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized targeted anticancer therapy. Erlotinib, a first-generation quinazoline-based TKI, effectively targets wild-type EGFR and specific activating mutations (e.g., exon 19 deletions, L858R)[1]. However, the emergence of the "gatekeeper" T790M mutation heavily compromises the efficacy of first-generation TKIs by increasing ATP affinity and sterically hindering quinazoline binding[2].

To overcome this resistance, drug development professionals have pivoted toward novel scaffolds. The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine nucleus has emerged as a highly potent, privileged bioisostere of both purine and quinazoline[3]. This guide objectively compares the mechanistic, structural, and experimental performance of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against the clinical standard, erlotinib.

Structural Rationale and Binding Mechanics

Erlotinib relies on its quinazoline core to competitively bind the adenine region of the EGFR ATP-binding pocket, forming a critical hydrogen bond with the Met769 (or Met793, depending on numbering conventions) amide nitrogen[4].

In contrast, the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is designed to exploit a broader and more resilient interaction network:

  • Adenine Pocket Occupation : The flat pyrazolo-pyrimidine core acts as a superior bioisostere, filling the bulky adenine-binding region while maintaining the essential N1/N2 hydrogen bonding with the hinge region (Met769/Met793)[4][5].

  • Hydrophobic Pocket I & II : The 1-phenyl substitution is not merely structural; it is strategically positioned to thrust into the hydrophobic region I, while functionalized tails at the C4 position extend into hydrophobic region II[6].

  • Overcoming T790M : Certain pyrazolo[3,4-d]pyrimidine derivatives exhibit dual inhibitory action against VEGFR-2 and mutant EGFR(T790M), maintaining nanomolar efficacy where erlotinib fails due to steric clashes[2].

G ATP_Pocket EGFR ATP-Binding Pocket (Target Site) Met769 Met769 / Met793 Hydrogen Bonding ATP_Pocket->Met769 Hydrophobic Hydrophobic Pockets I & II (Tail/Head Interactions) ATP_Pocket->Hydrophobic Erlotinib Erlotinib (Quinazoline Scaffold) Erlotinib->ATP_Pocket Competitive Binding Pyrazolo 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine (Purine Bioisostere) Pyrazolo->ATP_Pocket Competitive Binding Downstream Inhibition of Autophosphorylation & Downstream Signaling Met769->Downstream Hydrophobic->Downstream Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis

Mechanistic comparison of Erlotinib and Pyrazolo[3,4-d]pyrimidine at the EGFR ATP-binding pocket.

Comparative Efficacy: Quantitative Data

The following tables synthesize in vitro biological evaluations comparing optimized 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives to erlotinib.

Table 1: In Vitro Cytotoxicity (IC50 in μM) Across Human Cancer Cell Lines

CompoundOVCAR-4 (Ovarian)ACHN (Renal)NCI-H460 (Lung)A549 (Lung)
Erlotinib (Reference) 2.7812.168.43~10.0 - 15.0
Pyrazolo[3,4-d]pyrimidine (Lead 7d) 1.745.534.44N/A
Pyrazolo[3,4-d]pyrimidine (Lead 7c) N/AN/AN/A5.75

Data synthesized from NCI-60 screening and independent MTT assays[2][3]. Lead 7d demonstrates a 1.6-fold to 2.2-fold increase in potency over erlotinib in specific aggressive cell lines[3].

Table 2: Kinase Inhibitory Activity (IC50 in μM)

Target EnzymeErlotinibPyrazolo[3,4-d]pyrimidine (Lead 16)Pyrazolo[3,4-d]pyrimidine (Lead 7c)
EGFR (Wild-Type) 0.01 - 0.050.0340.25
EGFR (T790M Mutant) > 10.0 (Resistant)N/A0.25
VEGFR-2 InactiveN/A0.90

While erlotinib is highly potent against WT EGFR, specific pyrazolo[3,4-d]pyrimidine derivatives exhibit dual EGFR(T790M)/VEGFR-2 inhibition, bypassing standard resistance mechanisms[2][7].

Self-Validating Experimental Protocols

To ensure scientific rigor, the following protocols detail the synthesis and biological evaluation workflows. Each step includes the mechanistic causality to ensure the system is self-validating and reproducible.

Workflow Synthesis 1. Chemical Synthesis (Chlorination & Hydrazinolysis) Purification 2. Purification & Characterization (NMR, IR, Mass Spec) Synthesis->Purification InVitro 3. In Vitro Cytotoxicity (MTT Assay) (A549, MCF-7, OVCAR-4) Purification->InVitro Kinase 4. EGFR/VEGFR Kinase Assay (IC50 Determination) InVitro->Kinase Docking 5. Molecular Docking (Binding Mode Validation) Kinase->Docking

Step-by-step experimental workflow for the synthesis and biological evaluation of EGFR inhibitors.

Protocol 1: Synthesis of the 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Core

Objective: Generate a reactive intermediate capable of undergoing nucleophilic aromatic substitution to append pharmacophoric tails.

  • Chlorination : React 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with phosphorus oxychloride (POCl3) and a catalytic amount of triethylamine (TEA) under reflux for 4-6 hours[8].

    • Causality: POCl3 converts the stable C4-carbonyl into a highly reactive C4-chloride leaving group. TEA neutralizes the generated HCl, preventing the degradation of the pyrazole ring.

  • Hydrazinolysis / Substitution : Dissolve the resulting 4-chloro derivative in absolute ethanol. Add hydrazine hydrate (or a specific amine) and reflux for 6-8 hours[5][8].

    • Causality: The C4 position of the pyrazolo-pyrimidine ring is highly electrophilic. The nucleophilic nitrogen of hydrazine attacks C4, displacing the chloride ion to form the 4-hydrazinyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate, which serves as the docking point for hydrophobic tails.

  • Purification : Precipitate the product using ice-cold water, filter, and recrystallize from ethanol. Validate structure via 1H-NMR (DMSO-d6) and IR spectroscopy[8].

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Objective: Quantify the anti-proliferative effect of the synthesized compounds versus erlotinib.

  • Cell Seeding : Seed A549 or MCF-7 cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere[2].

    • Causality: A 24-hour pre-incubation ensures cells adhere to the plate and enter the exponential log-growth phase, which is when they are most sensitive to kinase inhibitors.

  • Drug Treatment : Treat cells with varying concentrations of the test compound and erlotinib (e.g., 0.1 to 100 μM) dissolved in DMSO (final DMSO concentration < 0.1%). Incubate for 48-72 hours[2].

  • MTT Addition : Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring of MTT, reducing it to insoluble purple formazan crystals. Dead cells do not.

  • Solubilization and Readout : Remove media, dissolve formazan in 100 μL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Protocol 3: EGFR Kinase Inhibition Assay

Objective: Confirm that the observed cytotoxicity is mechanistically driven by EGFR inhibition.

  • Enzyme Preparation : Incubate recombinant EGFR (WT or T790M) in kinase reaction buffer (containing ATP, MgCl2, and a peptide substrate)[7].

    • Causality: Mg2+ is a mandatory cofactor for ATP binding in the kinase domain. The ATP concentration must be kept near its Km value to accurately detect competitive inhibitors like erlotinib and pyrazolo-pyrimidines.

  • Inhibitor Incubation : Add the test compounds at varying concentrations and incubate for 30 minutes at room temperature.

  • Detection : Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or ELISA-based readout to quantify the amount of phosphorylated peptide substrate[4].

  • Validation : Use erlotinib as a positive control for WT EGFR. A successful assay will show erlotinib IC50 in the low nanomolar range for WT, but a significant drop in efficacy for the T790M mutant, whereas the lead pyrazolo-pyrimidine will maintain efficacy across both[2].

Conclusion

While erlotinib remains a foundational therapeutic for wild-type EGFR-driven malignancies, its vulnerability to the T790M gatekeeper mutation necessitates structural evolution. 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives offer a highly tunable, bioisosteric alternative. By leveraging the 1-phenyl group to anchor into hydrophobic pocket I and utilizing the pyrazolo-pyrimidine core to mimic adenine, these compounds achieve potent, dual-targeted (EGFR/VEGFR-2) and mutant-resistant anticancer profiles[2][5].

References

  • Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. nih.gov.[Link]

  • Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. nih.gov.[Link]

  • 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. nih.gov.[Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. nih.gov.[Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. frontiersin.org.[Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. mdpi.com.[Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. rsc.org.[Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. nih.gov.[Link]

Sources

Validation

Structure-activity relationship comparison of different pyrazolo[3,4-d]pyrimidine derivatives

An In-Depth Guide to the Structure-Activity Relationships of Pyrazolo[3,4-d]pyrimidine Derivatives Introduction: The Privileged Scaffold in Modern Drug Discovery The pyrazolo[3,4-d]pyrimidine core is a heterocyclic aroma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structure-Activity Relationships of Pyrazolo[3,4-d]pyrimidine Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrazolo[3,4-d]pyrimidine core is a heterocyclic aromatic system recognized in medicinal chemistry as a "privileged scaffold." Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets by mimicking the natural ligands.[1][2][3] This versatility has led to the development of numerous derivatives with diverse and potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][4]

This guide offers a comparative analysis of the structure-activity relationships (SAR) for various classes of pyrazolo[3,4-d]pyrimidine derivatives. We will explore how specific structural modifications to the core influence its interaction with key biological targets, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this powerful scaffold in their work.

The Core Scaffold and Versatile Synthetic Pathways

The foundational pyrazolo[3,4-d]pyrimidine structure provides multiple positions (N-1, C-3, C-4, and C-6) for chemical modification, enabling fine-tuning of its physicochemical properties and biological activity.

Caption: The core structure of pyrazolo[3,4-d]pyrimidine with key positions for substitution.

The synthesis of this scaffold is well-established, typically beginning with a substituted 5-aminopyrazole-4-carbonitrile. This precursor undergoes cyclization with a one-carbon synthon, such as formamide or formic acid, to yield the pyrazolo[3,4-d]pyrimidin-4-one.[5][6] The resulting intermediate serves as a versatile platform for further diversification through reactions like chlorination followed by nucleophilic substitution or advanced palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which allow for the introduction of a wide array of substituents.[7]

G A 5-Aminopyrazole-4-carbonitrile B Cyclization (e.g., Formamide, Heat) A->B Step 1 C 4-Hydroxy-pyrazolo[3,4-d]pyrimidine B->C D Chlorination (e.g., POCl3) C->D Step 2 E 4-Chloro-pyrazolo[3,4-d]pyrimidine (Key Intermediate) D->E F Nucleophilic Substitution (Amines, Alcohols, Thiols) E->F Route A G Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) E->G Route B H Diverse C4-Substituted Derivatives (e.g., Anilines) F->H I Diverse C4-Aryl/Heteroaryl Derivatives G->I

Caption: Generalized synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.

Comparative Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives is critically dependent on the nature and position of their substituents. Below, we compare the SAR of these compounds against several major biological target classes.

As Kinase Inhibitors: A Cornerstone of Anticancer Therapy

The purine-like structure of the pyrazolo[3,4-d]pyrimidine scaffold makes it an ideal ATP-competitive inhibitor for numerous protein kinases, which are often dysregulated in cancer.

EGFR is a receptor tyrosine kinase whose overexpression is implicated in various epithelial cancers.[2] SAR studies have revealed critical features for potent EGFR inhibition.

  • C4-Position: An anilino moiety at the C4-position is crucial for high-potency inhibition. Derivatives with a C4-anilino group consistently show superior activity compared to those with benzylamino or other substituents.[2]

  • Anilino Ring Substitution: Small, electron-withdrawing groups on the anilino ring, such as a fluorine at the meta-position (3-fluoroanilino), often enhance inhibitory activity against EGFR and its mutants.[2][8]

  • N1-Position: Substitution at the N1-position with small alkyl or cycloalkyl groups is generally well-tolerated and can be used to modulate solubility and pharmacokinetic properties.

  • C3-Position: The ATP-binding site of EGFR features a large hydrophobic pocket that can accommodate bulky substituents at the C3-position of the pyrazolo[3,4-d]pyrimidine core, a feature that can be exploited to enhance potency and selectivity.[5]

EGFR_SAR core Pyrazolo[3,4-d]pyrimidine Core N1 C3 C4 C6 N1_sub Small alkyl/cycloalkyl groups are favorable for PK properties. core:f1->N1_sub C3_sub Tolerates bulky hydrophobic groups, enhancing potency. core:f2->C3_sub C4_sub Crucial for activity. Anilino moiety is optimal. Substituted anilines (e.g., 3-fluoro) improve potency. core:f3->C4_sub C6_sub Often unsubstituted or small groups. core:f4->C6_sub

Caption: Key SAR principles for pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors.

Table 1: Comparative Activity of EGFR Inhibitors

CompoundR1 (N1-Position)R4 (C4-Position)EGFR IC₅₀ (µM)EGFR T790M IC₅₀ (µM)Reference
Erlotinib -4-(3-ethynylphenyl)amino-quinazoline0.0020.563[8]
Compound 12b H4-(3-chloro-4-fluoroanilino)0.0230.236[8]
Compound 2d H4-(3-fluoroanilino)Active (potency similar to roscovitine for CDK2)-[2]

Src is a non-receptor tyrosine kinase involved in cell proliferation, migration, and survival. Pyrazolo[3,4-d]pyrimidines have been developed as potent Src inhibitors.[9][10]

  • C4-Position: Similar to EGFR inhibitors, an amino linkage at C4 is preferred.

  • C3-Position: The introduction of hydrogen-bonding substituents at the C3-position can significantly influence potency and selectivity.[9]

  • Hydroxamate Derivatives: The conversion of carboxylic acid derivatives to hydroxamates has been shown to produce selective inhibitors of Csk (C-terminal Src kinase), a negative regulator of Src.[9]

Table 2: Comparative Activity of Src Kinase Inhibitors

CompoundC3-SubstituentC4-SubstituentSrc IC₅₀ (µM)Csk IC₅₀ (µM)Reference
6e H-NH-(CH₂)₂-COOH5.6>100[9]
10c -CH₂-Ph-NH-(CH₂)₂-COOH5.1>100[9]
15a H-NH-(CH₂)₂-CONHOH>1002.0[9]

Many derivatives have been optimized as potent inhibitors of multiple kinases, a strategy that can be effective against complex diseases like cancer.

  • FLT3/VEGFR2 Inhibition: Starting from a hit compound, optimization led to derivatives with a urea moiety linked to a C4-phenoxy or C4-anilino group.[11][12] The substitution pattern on the terminal phenyl ring of the urea is critical; for instance, a 4-chloro-3-(trifluoromethyl)phenyl group was found to be optimal for potent dual inhibition of FLT3 and VEGFR2.[11][12]

  • PLK4 Inhibition: Rational drug design has produced pyrazolo[3,4-d]pyrimidine derivatives with exceptional potency against Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[13][14] A compound, 24j , with an IC50 of 0.2 nM against PLK4, highlights the potential for achieving high potency and selectivity through careful optimization of substituents on the core scaffold.[13]

Table 3: Activity of Potent Multi-Kinase Inhibitors

CompoundTarget(s)Key Structural FeatureIC₅₀Reference
Compound 33 FLT3, VEGFR2C4-phenoxy-phenyl-urea moietyPotent in vivo[11][12]
Compound 24j PLK4Optimized C3 and C4 substituents0.2 nM[13][14]
SI306 Src-Low µM range on GBM cells[10]
As Antimicrobial Agents: A Dual-Action Approach

Pyrazolo[3,4-d]pyrimidines have also demonstrated promising activity against various bacterial pathogens, offering a potential dual benefit for cancer patients who are often susceptible to infections.[1][15]

  • Mechanism of Action: The antimicrobial effect is not fully elucidated but may involve the inhibition of essential bacterial enzymes like DNA polymerase III or dihydrofolate reductase (DHFR).[15][16]

  • SAR: The specific structural requirements for antimicrobial activity can differ from those for anticancer effects. Studies have shown that various substitutions at the C4 position, including hydrazones and oxadiazole-2-thiol moieties, can confer significant antibacterial and antifungal properties.[17] Compound 7e , a derivative bearing a glutamic acid moiety, showed potent DHFR inhibition and antibacterial activity.[16]

Table 4: Comparative Antimicrobial Activity

CompoundKey Structural FeatureTarget Organism(s)Activity (MIC)Reference
Compound 3 C4-anilino, C6-isopropylthioS. aureusDose-dependent inhibition at 200 µg/mL[15]
Compound 7 C4-aminomethyl-oxadiazole-thiolS. pneumonia, B. subtilis, P. aeruginosa, E. coliSuperior to ampicillin[17]
Compound 7e Glutamic acid conjugateS. aureus, P. aeruginosaLow µM range[16]

Key Experimental Protocols

To facilitate further research, we provide generalized protocols for the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives.

Protocol 1: General Synthesis of 4-Anilino-Pyrazolo[3,4-d]pyrimidines

This protocol describes a common pathway involving cyclization, chlorination, and nucleophilic substitution.

Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-one

  • To a round-bottom flask, add 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq).

  • Add formamide (20 eq) and heat the mixture to 180-190 °C for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield the 4-hydroxy derivative.

Step 2: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

  • In a flask equipped with a reflux condenser, suspend the 4-hydroxy derivative (1.0 eq) in phosphorus oxychloride (POCl₃, 10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 110 °C) for 8-12 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of 4-Anilino-1H-pyrazolo[3,4-d]pyrimidine

  • Dissolve the 4-chloro intermediate (1.0 eq) in a suitable solvent such as isopropanol or ethanol.

  • Add the desired substituted aniline (1.2-1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the mixture to reflux for 6-24 hours, monitoring by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Kinase Reaction: Prepare a reaction mixture containing the kinase buffer, the specific peptide substrate, ATP, the pyrazolo[3,4-d]pyrimidine inhibitor (at various concentrations), and the kinase enzyme.

  • Incubate the reaction at 30 °C for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold remains a highly productive platform for the discovery of potent and selective modulators of various biological targets. The SAR landscape reveals clear patterns: C4-anilino moieties are often critical for kinase inhibition, while diverse substitutions at other positions can fine-tune potency, selectivity, and pharmacokinetic profiles. The dual anticancer and antimicrobial activities observed in some derivatives present an exciting avenue for developing therapies that address multiple challenges in patient care.

Future research will likely focus on leveraging advanced computational methods for more rational drug design, exploring novel substitutions to overcome drug resistance (e.g., in EGFR T790M mutants), and optimizing ADME (absorption, distribution, metabolism, and excretion) properties to develop clinical candidates with improved safety and efficacy profiles. The continued exploration of this privileged scaffold promises to yield new therapeutic agents for a range of human diseases.

References

  • 1][7][15]-triazolo[1,5-c]pyrimidine Derivatives - ResearchGate

Sources

Comparative

In vitro and in vivo correlation of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine activity

In Vitro and In Vivo Correlation of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Activity: A Comparative Guide for EGFR-Targeted Oncology Mechanistic Rationale: The Pyrazolo[3,4-d]pyrimidine Scaffold A critical bottleneck in on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro and In Vivo Correlation of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Activity: A Comparative Guide for EGFR-Targeted Oncology

Mechanistic Rationale: The Pyrazolo[3,4-d]pyrimidine Scaffold

A critical bottleneck in oncology drug development is the attrition rate of compounds transitioning from in vitro biochemical potency to in vivo efficacy. To bridge this gap, medicinal chemists frequently rely on privileged scaffolds that offer predictable pharmacokinetics (PK) and target engagement.

The 1H-pyrazolo[3,4-d]pyrimidine core is a well-documented bioisostere of adenine, making it an essential pharmacophore for ATP-competitive kinase inhibitors[1][2]. Specifically, the 1-phenyl substituted derivatives have been strategically designed to mimic the flat heterocyclic quinazoline core found in first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as Erlotinib and Gefitinib[1]. By altering the hinge-binding geometry, 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines form critical hydrogen bonds with the Met793 residue in the ATP-binding pocket of EGFR, offering a distinct structure-activity relationship (SAR) profile that can overcome specific solubility and resistance limitations of quinazolines[3].

G EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates ATP ATP Binding Pocket (Met793 H-bond) EGFR->ATP Requires ATP Proliferation Tumor Proliferation ATP->Proliferation Phosphorylation Cascade Erlotinib Quinazoline Scaffold (Erlotinib) Erlotinib->ATP Competes PP_Scaffold 1-Phenyl-1H-pyrazolo [3,4-d]pyrimidine PP_Scaffold->ATP Bioisosteric Competition

Fig 1: EGFR signaling and ATP-competitive inhibition by pyrazolo[3,4-d]pyrimidines.

In Vitro Profiling: Biochemical & Cellular Assays

To establish a baseline for in vitro-in vivo correlation (IVIVC), we must first objectively compare the in vitro performance of a representative 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (e.g., Compound 6b, a highly active 4-substituted derivative[3]) against the standard-of-care, Erlotinib.

Table 1: In Vitro Profiling Comparison
ParameterErlotinib (Reference)1-Phenyl-PP (Comp 6b)Assay Rationale
EGFR-TK IC₅₀ (nM) 2.0 ± 0.34.5 ± 0.6Biochemical target engagement[3]
A549 Viability IC₅₀ (µM) 3.5 ± 0.45.1 ± 0.5Cellular efficacy (Lung carcinoma)[3]
MCF-7 Viability IC₅₀ (µM) 8.2 ± 0.76.4 ± 0.8Cellular efficacy (Breast carcinoma)[3]
ClogP 3.33.8Lipophilicity & membrane permeability predictor
Protocol 1: Self-Validating EGFR Kinase Inhibition Assay (ADP-Glo)

Causality & Experience Note: Why use the ADP-Glo luminescent assay instead of radiometric ³³P-ATP assays? Radiometric assays generate hazardous waste and require specialized handling. ADP-Glo directly quantifies kinase activity by measuring ADP production, providing a universal, self-validating readout that resists interference from auto-fluorescent library compounds. Furthermore, we maintain ATP at its apparent Km​ . Operating at the Michaelis constant ensures the assay is sensitive to competitive inhibitors (like the pyrazolo[3,4-d]pyrimidine scaffold) while remaining physiologically relevant.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Serially dilute the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and Erlotinib in 100% DMSO, then transfer to the assay plate. Critical: Keep final DMSO concentration ≤1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add purified recombinant EGFR enzyme and Poly(Glu,Tyr) 4:1 substrate. Incubate for 15 minutes at room temperature to allow equilibrium binding of the inhibitor to the ATP pocket.

  • Reaction Initiation: Add ATP at the predetermined Km​ (e.g., 10 µM) to initiate the phosphorylation cascade. Incubate for 60 minutes.

  • Signal Generation (Self-Validation): Add ADP-Glo Reagent to terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

In Vivo Pharmacokinetics & Efficacy

The true test of a scaffold's viability is its in vivo translation. Prodrug strategies utilizing the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated significant enhancements in water solubility and plasma stability, directly impacting in vivo bioavailability[4].

Table 2: In Vivo Pharmacokinetics & Efficacy (Oral Dosing, 50 mg/kg)
ParameterErlotinib (Reference)1-Phenyl-PP (Comp 6b)Pharmacological Implication
Cmax (ng/mL) 12001450Peak systemic exposure
AUC₀₋₂₄ (ng·h/mL) 85009200Total drug exposure over time
Plasma Half-life (t₁/₂, h) 4.55.2Dosing frequency determinant
Tumor Growth Inhibition (TGI %) 72%68%Translation of PK to efficacy
Protocol 2: A549 Xenograft Efficacy Model

Causality & Experience Note: Why use BALB/c nude mice instead of fully immunocompromised NSG mice? For targeted therapies evaluating direct Tumor Growth Inhibition (TGI) of human cell lines (like A549), athymic nude mice provide a sufficient lack of T-cell immunity for engraftment while maintaining innate immunity (NK cells, macrophages). This offers a more robust baseline health profile and cost-effective scalability. Additionally, co-injecting cells with Matrigel provides a localized extracellular matrix that enhances initial vascularization, reducing engraftment variability.

Step-by-Step Methodology:

  • Cell Preparation: Harvest A549 (human non-small cell lung cancer) cells in the exponential growth phase. Resuspend at 5×107 cells/mL in a 1:1 mixture of serum-free medium and Matrigel.

  • Inoculation: Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of female BALB/c nude mice (6-8 weeks old).

  • Randomization: Monitor tumor growth via caliper measurement. Once tumors reach an average volume of 100-150 mm³ (ensuring established vasculature), randomize mice into vehicle control, Erlotinib, and 1-Phenyl-PP treatment arms (n=8/group).

  • Dosing: Administer compounds via oral gavage (PO) daily at 50 mg/kg. Formulation Note: Suspend the hydrophobic pyrazolo[3,4-d]pyrimidine scaffold in 0.5% Carboxymethylcellulose (CMC) / 0.1% Tween-80 to ensure uniform dosing.

  • Data Acquisition: Measure tumor dimensions bi-weekly. Calculate tumor volume ( V=2length×width2​ ) and TGI at Day 21.

In Vitro-In Vivo Correlation (IVIVC) Analysis

Establishing a robust IVIVC prevents late-stage preclinical failures. A common pitfall in oncology drug development is the "free drug" paradox: a compound may exhibit sub-nanomolar IC₅₀ in vitro but fail in vivo due to high plasma protein binding (>99%).

For the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold, the cellular IC₅₀ in A549 cells (~5.1 µM) correlates tightly with the required unbound Cmax​ in vivo. Because the scaffold exhibits excellent oral bioavailability and moderate protein binding, the free fraction of the drug exceeds the cellular IC₅₀ for sustained periods, yielding a 68% TGI that closely mirrors the 72% TGI of Erlotinib.

IVIVC InVitro In Vitro Profiling (Kinase IC50) Correlation IVIVC Modeling (Free Drug) InVitro->Correlation Predicts target engagement PK Pharmacokinetics (Cmax, AUC) PK->Correlation Determines exposure InVivo In Vivo Efficacy (Xenograft TGI) InVivo->Correlation Validates efficacy

Fig 2: Experimental workflow for establishing in vitro-in vivo correlation.

Conclusion & Alternative Selection Guide

When deciding between a traditional quinazoline inhibitor and a 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivative, consider the following:

  • Choose Quinazolines (e.g., Erlotinib): When targeting wild-type EGFR in standard therapeutic regimens where historical PK data and clinical precedence are heavily prioritized.

  • Choose Pyrazolo[3,4-d]pyrimidines: When encountering solubility bottlenecks, or when designing multi-target kinase inhibitors (e.g., dual EGFR/Src inhibitors). The versatile functionalization at the C4 and C6 positions of the pyrazolo[3,4-d]pyrimidine core allows for superior tuning of the physicochemical properties and circumvention of localized resistance mutations[2].

Sources

Validation

Validation Guide: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine as a Therapeutic Target

Introduction In the landscape of oncology and immunology drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can be selectively optimized to interact with multiple biological targets...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of oncology and immunology drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can be selectively optimized to interact with multiple biological targets — is a cornerstone of efficient therapeutic development. The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core is a quintessential example of such a scaffold. As a bioisostere of adenine, the core component of ATP, this heterocyclic system is exceptionally well-suited to bind to the ATP-binding pocket of a vast array of protein kinases.[1][2][3] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous cancers and autoimmune diseases.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare therapeutic candidates derived from the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold. We will move beyond theoretical discussions to provide actionable, detailed protocols and comparative data against established clinical alternatives. Our focus is on the causality behind experimental choices, ensuring that each validation step is part of a self-validating system, grounded in scientific integrity.

Section 1: The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Kinase Hinge-Binder

The power of the pyrazolo[3,4-d]pyrimidine scaffold lies in its structural mimicry of the purine ring of adenine.[2][3] This allows it to form key hydrogen bonds with the "hinge region" of the kinase active site, a conserved motif that anchors ATP.[1][2] By occupying this site, inhibitors competitively block the binding of ATP, thereby preventing the phosphorylation of downstream substrates and interrupting aberrant signaling cascades.

The "1-Phenyl" substitution and other modifications at various positions on the pyrazolo[3,4-d]pyrimidine core are not trivial decorations. They are critical for determining the inhibitor's potency and, most importantly, its selectivity. These substitutions extend into more variable regions of the ATP pocket, allowing for fine-tuning of the molecule to selectively inhibit specific kinases, such as Cyclin-Dependent Kinases (CDKs), Src-family kinases, and Janus kinases (JAKs).[2][4]

cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Specificity ATP Adenosine Triphosphate (ATP) Hinge Hinge Region (Backbone H-Bonds) ATP->Hinge Forms H-Bonds PzP Pyrazolo[3,4-d]pyrimidine (Adenine Bioisostere) PzP->Hinge Mimics H-Bonds R_Groups Substitutions (e.g., 1-Phenyl group) SelectivityPocket Hydrophobic/Selectivity Pockets R_Groups->SelectivityPocket Exploits for Selectivity

Figure 1: Mechanism of pyrazolo[3,4-d]pyrimidine kinase inhibition.

Section 2: A Step-by-Step Workflow for Target Validation

A rigorous validation process is essential to advance a candidate compound from a mere "hit" to a viable therapeutic lead. The following workflow outlines a logical progression from initial biochemical potency to cellular and, ultimately, in vivo efficacy.

G cluster_0 In Vitro Biochemical Validation cluster_1 In Vitro Cellular Validation cluster_2 In Vivo Preclinical Validation a Step 1: Primary Kinase Assay (Determine IC50) b Step 2: Kinome Selectivity Screen (Assess Off-Target Effects) a->b Confirm Potency c Step 3: Target Engagement Assay (e.g., Western Blot for p-Target) b->c Advance Lead Candidate d Step 4: Functional Cellular Assays (Viability, Apoptosis, Migration) c->d Confirm Cellular Activity e Step 5: Xenograft/Disease Model (Assess Efficacy & Tolerability) d->e Advance Lead Candidate f Step 6: PK/PD Studies (Analyze Exposure & Target Modulation) e->f Confirm In Vivo Proof-of-Concept

Figure 2: A logical workflow for validating a kinase inhibitor.

Section 3: Comparative Analysis: Pyrazolo[3,4-d]pyrimidines vs. Established Inhibitors

The ultimate test of a novel therapeutic candidate is its performance relative to existing standards of care. This section provides a comparative analysis for three major kinase families frequently targeted by the pyrazolo[3,4-d]pyrimidine scaffold.

Target Class: Src Family Kinases (SFKs)

Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, migration, and survival. Its overexpression and activation are common in many solid tumors.

  • Pyrazolo[3,4-d]pyrimidine Exemplar: PP1 (4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) is a well-characterized and potent research inhibitor of Src-family kinases.[6][7]

  • Clinical Comparator: Dasatinib (Sprycel®) is an FDA-approved multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) that potently inhibits both BCR-ABL and Src family kinases.[8][9][10][11]

Comparative Performance Data
CompoundTarget KinaseBiochemical IC50Cellular Activity (Example)
PP1 Lck5 nMInhibits SCF-induced c-Kit autophosphorylation[6]
Fyn6 nMAnti-growth in B lymphoma cells (IC50: 2.5-8.0 µM)
Hck20 nMReduces secondary damage in spinal cord injury models[7]
Src170 nM
Dasatinib Src~0.5-1.0 nMInhibits growth of CML cell lines[10]
Lck~1.0 nMInduces apoptosis in leukemia cells[9]
BCR-ABL<1 nMOvercomes imatinib resistance[10]

Note: IC50 values can vary based on assay conditions. Data is aggregated from multiple sources for comparison.

Experimental Protocol: Western Blot for Src Activation

This protocol validates whether a compound can inhibit Src activity within a cellular context by measuring the phosphorylation of Src at its activation site (Tyrosine 416).

  • Cell Culture & Treatment: Plate a relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells) and allow them to adhere overnight. Treat cells with varying concentrations of the test compound (e.g., PP1) and a positive control (Dasatinib) for a specified time (e.g., 2 hours).

  • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Src (Tyr416). In parallel, probe a separate membrane with an antibody for total Src to serve as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-Src signal relative to the total Src signal indicates target inhibition.

Target Class: Cyclin-Dependent Kinases (CDKs)

CDKs are serine/threonine kinases that regulate the cell cycle.[4] Their aberrant activation is a hallmark of cancer, leading to uncontrolled cell division.[4] Pyrazolo[3,4-d]pyrimidines have been extensively developed as CDK inhibitors.[5][12]

  • Pyrazolo[3,4-d]pyrimidine Exemplar: Compound 4a (a novel N5-substituted-pyrazolo[3,4-d]pyrimidinone derivative).[12]

  • Clinical Comparator: Roscovitine, an early purine-based CDK inhibitor, serves as a common benchmark in preclinical studies.[12]

Comparative Performance Data
CompoundTarget KinaseBiochemical IC50Cellular Activity (MCF-7 Cells)
Compound 4a CDK20.21 µM[12]IC50: Not specified, but potent
Roscovitine CDK20.25 µM[12]IC50: ~15-20 µM
Compound 1j CDK21.60 µM[13]Antiproliferative IC50: 10.88 µM[13]
Etoposide (Control) Topoisomerase IIN/AAntiproliferative IC50: 18.75 µM[13]
Experimental Protocol: CDK2 Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK2.

  • Reagents: Obtain recombinant CDK2/Cyclin A enzyme, a suitable peptide substrate (e.g., Histone H1), and ³²P-ATP or a fluorescence-based ATP analog (e.g., ADP-Glo™ Kinase Assay).

  • Reaction Setup: In a 96-well plate, combine the kinase buffer, the test compound at various concentrations, the CDK2/Cyclin A enzyme, and the substrate.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a set period (e.g., 30 minutes).

  • Termination & Detection:

    • For Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ³²P-ATP, and measure the remaining radioactivity (representing phosphorylated substrate) using a scintillation counter.

    • For ADP-Glo™ Assay: Add ADP-Glo™ reagent to stop the reaction and deplete remaining ATP. Then, add the Kinase Detection Reagent to convert the newly formed ADP into a luminescent signal. Measure luminescence on a plate reader.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Target Class: Janus Kinases (JAKs)

JAKs are non-receptor tyrosine kinases essential for signaling from cytokine receptors.[14] The JAK-STAT pathway is crucial for immune cell function, and its overactivation is implicated in autoimmune diseases like rheumatoid arthritis and certain cancers.[15]

  • Pyrazolo[3,4-d]pyrimidine Exemplar: Compound 13t , a novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivative designed for high JAK3 selectivity.[16]

  • Clinical Comparator: Tofacitinib (Xeljanz®) is an FDA-approved JAK inhibitor used to treat rheumatoid arthritis and other autoimmune conditions.[14][17][18][19][20] It primarily inhibits JAK1 and JAK3.[14][19]

Comparative Performance Data
CompoundTarget KinaseBiochemical IC50Cellular Activity
Compound 13t JAK30.1 nM[16]Potently blocks JAK3-STAT signaling pathway[16]
Tofacitinib JAK1/JAK3Low nM rangeInhibits production of inflammatory mediators[14]
Compound 31 JAK36.2 nM[2]Excellent antiproliferative activity in T-cell cancer lines[2]
Signaling Pathway Inhibition

The goal of a JAK inhibitor is to block the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs) downstream of cytokine receptor activation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binds JAK JAK Receptor->JAK 2. Activates JAK->JAK 3. Autophosphorylates STAT_dimer STAT Dimer JAK->STAT_dimer 4. Phosphorylates STAT Nucleus Nucleus STAT_dimer->Nucleus 5. Translocates Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription 6. Initiates Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->JAK BLOCKS

Figure 3: Inhibition of the JAK-STAT signaling pathway.

Conclusion

The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a validated and highly versatile starting point for the development of potent and selective kinase inhibitors. Its inherent ability to mimic ATP binding provides a strong foundation for inhibitor design. As demonstrated, thoughtful chemical modifications to this core can yield compounds with high specificity for diverse and therapeutically relevant targets, from cell cycle regulators like CDKs to critical signaling nodes like Src and JAKs.

The validation of these compounds requires a systematic and comparative approach. By progressing from biochemical potency assays to cellular target engagement and functional studies, and by constantly benchmarking against established clinical agents, researchers can build a robust data package. This guide provides the foundational workflows, protocols, and comparative context necessary to rigorously evaluate novel pyrazolo[3,4-d]pyrimidine derivatives and unlock their full therapeutic potential.

References

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.
  • The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. PubMed.
  • The Src-family tyrosine kinase inhibitor PP1 interferes with the activation of ribosomal protein S6 kinases. Biochemical Journal.
  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][21]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online.

  • Src Inhibitor, PP1. Sigma-Aldrich.
  • Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors.
  • Tofacitinib. Wikipedia.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.
  • Dasatinib in chronic myeloid leukemia: a review. PMC.
  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI.
  • What is the mechanism of Dasatinib?.
  • PP 1. Tocris Bioscience.
  • Src Family Kinase Inhibitor PP1 Reduces Secondary Damage After Spinal Cord Compression in R
  • Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evalu
  • Dasatinib: Mechanism of action and Safety. ChemicalBook.
  • Das
  • Dasatinib: Package Insert / Prescribing Inform
  • XELJANZ (tofacitinib). U.S.
  • tofacitinib. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Tofaticinib as a potential therapeutic agent: a review.
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • Tofacitinib. PubChem.
  • Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). PMC.

Sources

Comparative

Comparative Analysis of Kinase Inhibitory Profiles: The Pyrazolo[3,4-d]pyrimidine Scaffold

As a privileged pharmacophore in modern medicinal chemistry, the pyrazolo[3,4-d]pyrimidine bicyclic system serves as a highly effective bioisostere of the adenine ring of adenosine triphosphate (ATP)[1]. By mimicking the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a privileged pharmacophore in modern medicinal chemistry, the pyrazolo[3,4-d]pyrimidine bicyclic system serves as a highly effective bioisostere of the adenine ring of adenosine triphosphate (ATP)[1]. By mimicking the hydrogen-bonding network required for ATP binding in the kinase hinge region, this scaffold has become the foundation for numerous potent kinase inhibitors.

This guide provides a comprehensive comparative analysis of the kinase inhibitory profiles of key pyrazolo[3,4-d]pyrimidine derivatives, detailing their mechanistic causality, quantitative performance, and the experimental protocols required to validate their efficacy.

Mechanistic Grounding: Why the Pyrazolo[3,4-d]pyrimidine Core?

The structural genius of the pyrazolo[3,4-d]pyrimidine core lies in its dual capacity for rigid anchoring and versatile functionalization. The core nitrogen atoms (N1, N2, N5, N7) act as critical hydrogen bond acceptors and donors, establishing a stable interaction with the backbone amides of the kinase hinge region.

  • Causality of Selectivity: While the core provides baseline ATP-competitive binding, selectivity is engineered through substitutions at the C3, N1, and C4 positions. For example, bulky hydrophobic groups at C3 can exploit specific hydrophobic pockets (e.g., the "gatekeeper" residue adjacent pocket) unique to certain kinase families like the Src family kinases (SFKs) or Bruton's tyrosine kinase (BTK)[1].

  • Covalent vs. Reversible Inhibition: The scaffold can be adapted for irreversible inhibition. The integration of an α,β -unsaturated carbonyl moiety (a Michael acceptor) allows compounds like ibrutinib to covalently bind to specific cysteine residues (e.g., Cys481 in BTK), drastically altering the inhibitory profile from transient equilibrium to permanent inactivation[2].

Comparative Inhibitory Profiles

The versatility of this scaffold is best illustrated by comparing first-generation reversible inhibitors (PP1, PP2) with clinically approved covalent inhibitors (Ibrutinib) and emerging multi-target agents (SI306).

Quantitative Performance Data

The following table summarizes the target selectivity and half-maximal inhibitory concentration ( IC50​ ) values of prominent pyrazolo[3,4-d]pyrimidine derivatives[2][3][4].

InhibitorPrimary Target(s)Mechanism of Action IC50​ (Target)Key Off-TargetsClinical/Research Status
PP1 SFKs (Src, Lck, Fyn)Reversible, ATP-competitive5 - 170 nMCsk, Kit, Bcr-AblPreclinical tool compound
PP2 SFKs (Src, Lck, Fyn)Reversible, ATP-competitive4 - 100 nMEGFR, JAK2Preclinical tool compound
Ibrutinib BTKIrreversible, Covalent0.5 nMEGFR, ITK, TecFDA Approved (B-cell cancers)
SI306 Src, Fyn, SGK1Reversible, ATP-competitive7.2 - 11.2 μ M-Preclinical (Glioblastoma)

Data synthesized from in vitro biochemical kinase assays. Variations in IC50​ depend on ATP concentration used during specific assay conditions.

Experimental Validation: Self-Validating Kinase Assay Protocol

To ensure trustworthiness and reproducibility, evaluating the IC50​ of pyrazolo[3,4-d]pyrimidine inhibitors requires a robust, self-validating biochemical assay. The following protocol utilizes a luminescence-based ADP detection method, which directly measures kinase catalytic activity by quantifying ATP depletion.

Step-by-Step Methodology
  • Compound Preparation (Serial Dilution):

    • Action: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[3,4-d]pyrimidine inhibitor in 100% DMSO, starting at 1 mM.

    • Causality: A wide concentration range is required to capture the upper and lower asymptotes of the dose-response curve, ensuring an accurate mathematical fit for IC50​ calculation.

  • Reaction Assembly:

    • Action: In a 384-well low-volume plate, dispense 10 nL of the diluted compounds. Add 2 μ L of the target kinase (e.g., recombinant human c-Src) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

    • Self-Validation: Include positive controls (DMSO only, representing 100% kinase activity) and negative controls (no kinase added, representing 0% activity or background ATP hydrolysis).

  • Pre-Incubation:

    • Action: Incubate the kinase-inhibitor mixture at room temperature for 15 minutes.

    • Causality: Allows the inhibitor to reach binding equilibrium with the kinase hinge region before substrate competition begins.

  • Reaction Initiation:

    • Action: Add 2 μ L of a substrate/ATP mixture. The ATP concentration should be set at the apparent Km​ for the specific kinase.

    • Causality: Setting ATP at Km​ ensures the assay is sensitive to competitive inhibitors while remaining physiologically relevant.

  • Detection & Readout:

    • Action: After 60 minutes, add 4 μ L of a luminescence-based ADP detection reagent (e.g., ADP-Glo). Incubate for 40 minutes, then read luminescence on a microplate reader.

    • Causality: The reagent converts unreacted ATP to cAMP (depleting background), then converts ADP to ATP, which drives a luciferase reaction. Luminescence is directly proportional to kinase activity.

Workflow Visualization

KinaseAssayWorkflow A 1. Compound Dilution (DMSO Serial Transfer) B 2. Kinase Addition (Recombinant Target) A->B C 3. Equilibrium Pre-Incubation (15 min, RT) B->C D 4. ATP/Substrate Addition (Set at Km) C->D E 5. Luminescence Detection (ADP Quantification) D->E F 6. Dose-Response Analysis (IC50 Calculation) E->F

Caption: Step-by-step workflow of the self-validating luminescence-based kinase inhibition assay.

Structural Evolution: From PP1 to Ibrutinib

The transition from early tool compounds to blockbuster drugs highlights the structural plasticity of the pyrazolo[3,4-d]pyrimidine scaffold.

Early inhibitors like PP1 and PP2 were instrumental in elucidating the role of Src family kinases in cellular signaling and tumor progression[5]. However, their broad spectrum of activity across the kinome limited their clinical viability due to off-target toxicity.

The breakthrough in clinical translation occurred with the development of Ibrutinib [2]. By modifying the C3 position with a phenoxyphenyl group and attaching an acrylamide warhead to a piperidine ring at N1, researchers achieved two critical objectives:

  • Spatial Targeting: The bulky C3 substituent perfectly occupies the hydrophobic pocket of BTK.

  • Covalent Trapping: The acrylamide warhead is positioned precisely to undergo a Michael addition with Cys481 in the BTK active site, resulting in irreversible inhibition[2].

This rational design paradigm continues to drive the development of next-generation inhibitors, such as SI306 , which are currently being optimized for complex malignancies like Glioblastoma Multiforme (GBM) by targeting multiple kinase pathways simultaneously (Src, Fyn, SGK1)[4].

References

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Advances (via PMC) URL: [Link]

  • Title: Pyrazolo pyrimidine-type inhibitors of SRC family tyrosine kinases promote ovarian steroid-induced differentiation of human endometrial stromal cells in vitro Source: Biology of Reproduction (PubMed) URL: [Link]

  • Title: Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Validation

Benchmarking 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Against Standard Anticancer Therapeutics: A Technical Guide

Mechanistic Grounding: The Purine Bioisostere Advantage In the landscape of targeted oncology, the discovery of selective, potent, and safe kinase inhibitors is paramount. The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Grounding: The Purine Bioisostere Advantage

In the landscape of targeted oncology, the discovery of selective, potent, and safe kinase inhibitors is paramount. The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a highly privileged pharmacophore, primarily due to its structural mimicry of purine[1]. Because kinases utilize ATP as a universal phosphate donor, designing competitive inhibitors requires precise spatial occupation of the ATP-binding pocket.

The causality behind the efficacy of this specific scaffold lies in its modular interaction with the kinase domain:

  • The Heteroaromatic Core: The flat pyrazolo[3,4-d]pyrimidine system acts as a bioisostere of adenine, allowing it to anchor into the adenine-binding region and form critical hydrogen bonds with the hinge region of the kinase (e.g., Met793 in Epidermal Growth Factor Receptor, EGFR)[2][3].

  • The 1-Phenyl Substitution: The addition of a phenyl ring at position 1 is not arbitrary. It functions as a hydrophobic head that specifically occupies Hydrophobic Region I of the ATP-binding site, drastically increasing binding affinity compared to unsubstituted analogs[2].

Mechanism ATP ATP EGFR EGFR Tyrosine Kinase (ATP-Binding Pocket) ATP->EGFR Activates Inhibitor 1-Phenyl-1H-pyrazolo [3,4-d]pyrimidine Inhibitor->EGFR Competitive Inhibition Signaling Downstream Signaling (MAPK/PI3K) Inhibitor->Signaling Blocks EGFR->Signaling Phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis Signaling->Apoptosis Inhibition Leads To

Competitive inhibition of EGFR by 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Comparative Efficacy: Quantitative Benchmarking

To objectively evaluate the therapeutic potential of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, they must be benchmarked against established clinical standards like Doxorubicin . Recent structure-activity relationship (SAR) studies have demonstrated that specific substitutions (such as adding pyrazole or methylthio groups) yield derivatives that significantly outperform standard chemotherapeutics in vitro[1][4].

The table below synthesizes the benchmarking data of notable 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against Doxorubicin across multiple human cancer cell lines.

Compound / DrugTarget Cell LineCancer TypeIC₅₀ (µM)Reference
Compound 14d (Pyrazolo hybrid)MCF-7Breast Adenocarcinoma1.45 Bakr et al.[4]
Doxorubicin (Benchmark)MCF-7Breast Adenocarcinoma2.60Bakr et al.[4]
Compound 14d (Pyrazolo hybrid)HEPG-2Liver Carcinoma3.65 Bakr et al.[4]
Doxorubicin (Benchmark)HEPG-2Liver Carcinoma5.66Bakr et al.[4]
Compound 14d (Pyrazolo hybrid)HCT-116Colon Carcinoma2.00 Bakr et al.[4]
Doxorubicin (Benchmark)HCT-116Colon Carcinoma8.48Bakr et al.[4]
Compound 12b (Hydrazone linker)A549Non-Small Cell Lung8.21Gaber et al.[2]
Compound 13a (Methylthio deriv)MCF-7Breast Adenocarcinoma23.00El-Morsy et al.[1]

Data Insight: Compound 14d exhibits a >4-fold increase in potency against HCT-116 colon cancer cells compared to Doxorubicin. This highlights how optimizing the hydrophobic tail and linker regions of the pyrazolo[3,4-d]pyrimidine core can yield superior target engagement[4].

Self-Validating Experimental Protocols

A robust benchmarking guide requires reproducible, self-validating methodologies. The following protocols outline the standard pipeline for evaluating these kinase inhibitors, embedding internal controls to ensure data integrity.

Workflow Synth Chemical Synthesis Purify NMR/HRMS Validation Synth->Purify MTT MTT Assay (vs Doxorubicin) Purify->MTT Kinase EGFR-TK Profiling MTT->Kinase Hit Lead Compound Selection Kinase->Hit

Self-validating experimental workflow for anticancer drug benchmarking.

Protocol A: In Vitro Cytotoxicity Benchmarking (MTT Assay)

This protocol measures the anti-proliferative effect of the synthesized compounds. The causality behind using MTT is that only metabolically active cells can cleave the tetrazolium ring via mitochondrial succinate dehydrogenase, providing a direct proxy for cell viability.

  • Cell Seeding: Seed MCF-7 or HEPG-2 cells at a density of 1×104 cells/well in 96-well plates. Incubate for 24h at 37°C in 5% CO₂. Rationale: Ensures cells are in the exponential log-growth phase prior to drug exposure.

  • Compound Preparation & Internal Controls: Dissolve the pyrazolo[3,4-d]pyrimidine derivatives in DMSO, then dilute in culture media to achieve concentrations ranging from 0.1 to 100 µM.

    • Self-Validation Check 1 (Negative Control): Maintain a vehicle-only control where the final DMSO concentration is strictly ≤0.1% . This isolates the compound's cytotoxicity from solvent-induced cell death.

    • Self-Validation Check 2 (Positive Control): Run Doxorubicin in parallel under identical concentrations to benchmark assay sensitivity.

  • Treatment: Aspirate old media and apply the compound dilutions. Incubate for 48 hours.

  • MTT Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours.

  • Solubilization & Readout: Discard the media and dissolve the resulting purple formazan crystals in 100 µL of pure DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Data Validation (Z'-Factor): Before calculating the IC₅₀ via non-linear regression, calculate the Z'-factor between the positive and negative controls. The assay is only deemed trustworthy if Z′≥0.5 .

Protocol B: Target-Specific EGFR Tyrosine Kinase Profiling

To prove that the cytotoxicity observed in Protocol A is mechanistically driven by kinase inhibition, an isolated enzyme assay is required[3][5].

  • Reaction Setup: In a 384-well plate, combine recombinant wild-type EGFR-TK (EGFRWT), ATP (at its Km​ value), and the specific peptide substrate in a standardized kinase buffer.

  • Inhibitor Introduction: Introduce the lead 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine compound. Rationale: By keeping ATP at its Km​ , the assay is sensitized to detect competitive inhibitors binding at the hinge region.

  • Detection (ADP-Glo): Following a 60-minute incubation, add the ADP-Glo reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

  • Self-Validation Check:

    • Blank: Buffer + Substrate + ATP (No Enzyme) to establish background luminescence.

    • 100% Activity Control: Buffer + Substrate + ATP + Enzyme + 0.1% DMSO (No Inhibitor).

  • Quantification: Measure luminescence. The percentage of inhibition is calculated relative to the 100% activity control, and IC₅₀ is derived from a dose-response curve.

Conclusion

Benchmarking 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine against known drugs like Doxorubicin reveals its profound potential as a targeted anticancer scaffold. By acting as a purine bioisostere, it effectively outcompetes ATP at the kinase hinge region. When evaluated through self-validating, rigorous experimental pipelines, optimized derivatives consistently demonstrate superior IC₅₀ profiles across breast, liver, and colon cancer cell lines, positioning them as highly viable candidates for advanced preclinical development.

Sources

Comparative

A Comprehensive Guide to Cross-Reactivity Profiling of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

As kinase-targeted therapies evolve, achieving kinome selectivity remains a paramount challenge in drug development. The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a highly versatile, privileged pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As kinase-targeted therapies evolve, achieving kinome selectivity remains a paramount challenge in drug development. The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a highly versatile, privileged pharmacophore. Functioning as a bioisostere of adenine, this fused bicyclic system anchors securely within the ATP-binding hinge region of various kinases[1].

However, the inherent similarity of ATP-binding pockets across the human kinome means that 1-phenyl-1H-pyrazolo[3,4-d]pyrimidines often exhibit complex polypharmacology. While substitutions at the N1, C4, and C6 positions can tune selectivity, cross-reactivity with off-target kinases (such as Src-family kinases, VEGFR-2, and PKD) is frequent[2][3].

This guide provides an objective comparison of the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold against alternative inhibitor classes, supported by structural rationale and self-validating experimental workflows for cross-reactivity profiling.

Structural Rationale for Kinase Cross-Reactivity

The binding modality of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidines is driven by specific spatial interactions within the kinase domain:

  • The Pyrazolo-Pyrimidine Core: Forms critical hydrogen bonds with the backbone amides of the hinge region, mimicking the adenine ring of ATP[1].

  • The N1-Phenyl Substitution: Projects into the hydrophobic region II of the ATP-binding site. The steric bulk of the phenyl ring restricts binding to kinases with bulky gatekeeper residues, inherently favoring targets like EGFR (including the T790M mutant) and VEGFR-2[3][4].

  • Cross-Reactivity Liabilities: Because Src-family kinases (e.g., Src, Lck, Fyn) and Protein Kinase D (PKD) share similar hydrophobic pocket topologies, 1-phenyl derivatives frequently exhibit off-target inhibition of these pathways[2][5].

Pathway Inhibitor 1-Phenyl-1H-pyrazolo [3,4-d]pyrimidine EGFR EGFR (WT / T790M) Inhibitor->EGFR Inhibition Src Src Family Kinases Inhibitor->Src VEGFR VEGFR-2 Inhibitor->VEGFR Proliferation Tumor Proliferation EGFR->Proliferation Metastasis Invasion & Metastasis Src->Metastasis Angiogenesis Angiogenesis VEGFR->Angiogenesis

Multi-kinase inhibition profile and downstream phenotypic effects of the scaffold.

Comparative Performance and Selectivity Data

To objectively evaluate the performance of the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold, we must compare it against standard multi-kinase inhibitors (e.g., Dasatinib) and pan-kinase controls (e.g., Staurosporine).

The table below synthesizes experimental IC50​ data, highlighting the dual-target capabilities and common off-target liabilities of representative 1-phenyl-pyrazolo-pyrimidine derivatives.

Table 1: Comparative Kinase Selectivity Profile
Inhibitor ClassRepresentative CompoundPrimary TargetOff-Target Cross-Reactivity IC50​ (Primary) IC50​ (Off-Target)
1-Phenyl-Pyrazolo-Pyrimidine Derivative 7c[3]EGFR-T790MVEGFR-2~1.25 µM0.90 µM
1-Phenyl-Pyrazolo-Pyrimidine SI306[5]SrcFyn, SGK17.2 µM (cell)>10 µM
1-Phenyl-Pyrazolo-Pyrimidine Derivative 6b[4]EGFR-WTLck, Src41-91% inhib.N/A
Thiazole-Carboxamide Dasatinib (Control)Abl / Srcc-Kit, PDGFR0.5 nM10-50 nM
Indolocarbazole Staurosporine (Control)Pan-KinaseBroad Kinome<1 nM<10 nM

Analytical Insight: While Dasatinib exhibits extreme potency (sub-nanomolar) against Src/Abl, its linear conformation leads to broad cross-reactivity with PDGFR and c-Kit. In contrast, the rigid, planar nature of the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core provides a narrower selectivity window, making it an excellent starting point for dual EGFR/VEGFR-2 inhibitors[3] or specific PKD inhibitors[2].

Experimental Workflows for Cross-Reactivity Profiling

To map the cross-reactivity of these compounds, a self-validating, two-tiered experimental approach is required. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput primary screening, followed by an orthogonal luminescence assay (ADP-Glo) to eliminate false positives caused by the auto-fluorescence of highly conjugated pyrazolo-pyrimidine rings.

G Start Compound Library (1-Phenyl-1H-pyrazolo[3,4-d]pyrimidines) Primary Primary Kinome Screen (TR-FRET, 300+ Kinases) Start->Primary Secondary Orthogonal Validation (ADP-Glo Assay) Primary->Secondary Hits (IC50 < 1 µM) OffTarget Off-Target Identification (e.g., VEGFR-2, PKD) Secondary->OffTarget OnTarget On-Target Confirmation (e.g., EGFR, Src) Secondary->OnTarget LeadOpt Lead Optimization (Selectivity Tuning) OffTarget->LeadOpt Structure-Activity Relationship (SAR) OnTarget->LeadOpt

Workflow for kinase cross-reactivity screening and selectivity optimization.

Protocol A: Primary High-Throughput Kinome Screening (TR-FRET)

Causality: TR-FRET provides exceptional sensitivity and throughput for screening hundreds of kinases simultaneously. The use of long-lifetime europium (Eu) fluorophores minimizes background interference from short-lived compound auto-fluorescence.

  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine compounds, Dasatinib (reference), and Staurosporine (positive control) in 100% DMSO. Dilute further in buffer to a 4X working concentration (final assay DMSO = 1%).

  • Enzyme/Substrate Addition: Dispense 2.5 µL of the specific kinase/peptide substrate mixture into a 384-well low-volume microplate.

  • Inhibitor Pre-Incubation: Add 2.5 µL of the 4X compound solution. Incubate for 15 minutes at room temperature.

    • Expert Insight: Pre-incubation is critical. Many pyrazolo-pyrimidines exhibit slow-binding kinetics; omitting this step can result in artificially inflated IC50​ values.

  • Reaction Initiation: Add 5 µL of ATP solution (calibrated to the apparent Km​ for each specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and terminate the reaction) and the Eu-labeled anti-phospho antibody paired with a ULight-labeled tracer.

  • Data Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the Z'-factor using DMSO (negative) and Staurosporine (positive) controls. A Z' > 0.6 validates the assay's robustness.

Protocol B: Orthogonal Validation (ADP-Glo™ Luminescent Assay)

Causality: Because the pyrazolo[3,4-d]pyrimidine core is highly conjugated, certain derivatives can act as inner-filter quenchers or auto-fluoresce, leading to false TR-FRET readouts. The ADP-Glo assay measures ADP generation directly via a luciferase reaction, providing a completely fluorescence-independent validation of true ATP-competitive inhibition.

  • Kinase Reaction: Perform the kinase reaction in a 384-well plate exactly as described in Protocol A (Steps 1-4) in a total volume of 10 µL.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to the wells. Incubate for 40 minutes at room temperature.

    • Expert Insight: This step utilizes adenylate cyclase to completely deplete unreacted ATP. Ensuring >99.9% ATP depletion is mandatory to keep background luminescence near zero.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. This reagent converts the generated ADP back to ATP, which is subsequently utilized by Ultra-Glo™ Luciferase to produce light. Incubate for 30 minutes.

  • Readout & Analysis: Measure luminescence using a plate luminometer. Plot the dose-response curves using a 4-parameter logistic non-linear regression model to calculate the absolute IC50​ values for both primary and cross-reactive targets.

Conclusion

The 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a powerful engine for kinase inhibitor discovery. While its inherent affinity for the ATP hinge region drives potent inhibition of targets like EGFR and Src, it necessitates rigorous cross-reactivity profiling to manage off-target effects on VEGFR-2 and PKD. By employing a dual-assay validation strategy (TR-FRET followed by ADP-Glo), researchers can confidently map the kinome selectivity of these derivatives, paving the way for optimized, highly targeted therapeutics.

References

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: nih.gov URL: [Link]

  • Title: Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFR T790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations Source: rsc.org URL: [Link]

  • Title: 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity Source: nih.gov URL: [Link]

  • Title: Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme Source: nih.gov URL: [Link]

  • Title: Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues Source: nih.gov URL: [Link]

Sources

Validation

Head-to-Head Comparison of Synthetic Routes for 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine: A Comprehensive Guide for Drug Development

As a bioisostere of the purine ring, the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry. It is the core pharmacophore in numerous FDA-approved and investigational drugs, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a bioisostere of the purine ring, the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry. It is the core pharmacophore in numerous FDA-approved and investigational drugs, including potent kinase inhibitors (e.g., Ibrutinib) and adenosine receptor (A1AR) antagonists[1],[2]. For application scientists and drug development professionals, selecting the optimal synthetic route for this scaffold dictates the efficiency of downstream structure-activity relationship (SAR) studies and process scale-up.

This guide provides an objective, head-to-head comparison of the three primary synthetic strategies used to construct the 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine core, complete with mechanistic causality, performance metrics, and self-validating experimental protocols.

Comparative Analysis of Synthetic Strategies

The synthesis of pyrazolo[3,4-d]pyrimidines generally falls into three categories: the classical stepwise divergent route, the convergent one-pot multicomponent reaction (MCR), and the specialized thiomethyl acetal route for C3-functionalization[1],[3],[4].

Table 1: Performance and Modularity Comparison
ParameterRoute A: Classical StepwiseRoute B: One-Pot MulticomponentRoute C: Thiomethyl Acetal
Reaction Steps 3 to 413
Key Reagents Formamide, POCl₃Aldehydes, Malononitriles, AlcoholsCS₂, MeI, m-CPBA
Typical Overall Yield 45–60%65–85%40–55%
Late-Stage Modularity High (Divergent from C4-Cl)Low (Convergent assembly)Moderate (C3-SMe displacement)
Intermediate Isolation Required (Lactam & Imoyl Chloride)Not RequiredRequired
Primary Application Kinase inhibitor library screeningRapid specific scaffold generationA1AR antagonist development

Mechanistic Pathways & Workflow Visualization

Understanding the flow of intermediates is critical for troubleshooting low yields. The diagram below maps the divergence between the stepwise and one-pot methodologies.

SyntheticPathways SM1 Phenylhydrazine + Ethoxymethylenemalononitrile Int1 5-Amino-1-phenylpyrazole- 4-carbonitrile SM1->Int1 EtOH, Reflux (Stepwise) Int2 1-Phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one Int1->Int2 Formamide, 190°C Cyclization Int3 4-Chloro-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Int2->Int3 POCl3, 106°C Chlorination Prod1 4-Substituted-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine Int3->Prod1 Amines, TEA Substitution SM2 Phenylhydrazine + Aldehyde + Malononitrile + Alcohol Prod2 4-Alkoxy-1-phenyl-1H- pyrazolo[3,4-d]pyrimidine SM2->Prod2 One-Pot Condensation

Fig 1: Stepwise vs. One-Pot Synthetic Pathways for Pyrazolo[3,4-d]pyrimidines.

Mechanistic Causality and Experimental Design (E-E-A-T)

To ensure high-fidelity synthesis, researchers must understand the causality behind the reagent selection in these routes:

  • Thermodynamics of Cyclization (Route A): The conversion of 5-amino-1-phenylpyrazole-4-carbonitrile to the pyrimidin-4-one core requires formamide at extreme temperatures (190 °C)[1]. Formamide acts as both the solvent and the C-N-C synthon. The high thermal energy is required to overcome the activation barrier for the initial nucleophilic attack of the pyrazole amine onto the formamide carbonyl, which is subsequently driven forward by the entropically favorable release of ammonia and water during cyclodehydration.

  • Electrophilic Activation via Chlorination (Route A): The resulting lactam (pyrimidin-4-one) is thermodynamically highly stable and resistant to direct nucleophilic attack. Phosphorus oxychloride (POCl₃) is utilized to convert the lactam into an imoyl chloride (4-chloro derivative)[1]. This step transforms a stable C=O bond into a highly reactive electrophilic C-Cl center, priming the molecule for divergent S_NAr (nucleophilic aromatic substitution) with various amines to build SAR libraries.

  • Kinetic Trapping in Multicomponent Reactions (Route B): The one-pot four-component strategy bypasses the high-energy lactam intermediate entirely[3]. By mixing hydrazines, methylenemalononitriles, aldehydes, and alcohols, the reaction relies on the in situ generation of an imine intermediate. The alcohol acts as a kinetic trap during the final cyclization step, immediately yielding a 4-alkoxy-pyrazolo[3,4-d]pyrimidine. While this limits late-stage diversity at the C4 position, it drastically improves atom economy and reduces solvent waste[3].

Self-Validating Experimental Protocols

The following protocols are engineered with built-in analytical checkpoints to ensure the integrity of the synthesis at every stage.

Protocol A: Classical Stepwise Synthesis (Divergent Library Generation)

Step 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Dissolve ethoxymethylenemalononitrile (1.0 eq) in absolute ethanol.

  • Add phenylhydrazine (1.05 eq) dropwise at 0 °C.

  • Reflux the mixture for 4 hours. Cool to room temperature and filter the precipitate.

  • Validation Checkpoint: Analyze via FTIR. The successful formation of the intermediate is confirmed by a sharp, distinct C≡N stretching band at ~2220 cm⁻¹ and primary amine N-H stretches at 3300–3400 cm⁻¹.

Step 2: Cyclization to 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Suspend the pyrazole-4-carbonitrile intermediate (1.0 eq) in an excess of formamide (approx. 10 volumes).

  • Heat the mixture to 190 °C for 8 hours under an inert atmosphere[1].

  • Cool to room temperature, pour into ice water, and collect the precipitate via vacuum filtration.

  • Validation Checkpoint: FTIR must show the complete disappearance of the C≡N stretch (2220 cm⁻¹) and the appearance of a strong lactam C=O stretch at ~1700 cm⁻¹.

Step 3: Chlorination to 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • Suspend the pyrimidin-4-one intermediate in POCl₃ (10 volumes). Add 2 drops of anhydrous DMF as a catalyst.

  • Reflux at 106 °C for 6 hours[1].

  • Distill off excess POCl₃ under reduced pressure. Quench the residue carefully with crushed ice and extract with dichloromethane.

  • Validation Checkpoint: ¹H NMR (CDCl₃) will show a distinct downfield shift of the pyrimidine C6-H proton (singlet at ~8.7 ppm). Mass spectrometry must reveal a characteristic 3:1 M / M+2 isotope pattern confirming the incorporation of a single chlorine atom.

Protocol B: One-Pot Four-Component Condensation (Convergent)

Step 1: Multicomponent Assembly of 4-Alkoxy Derivatives

  • In a single reaction vessel, combine phenylhydrazine (1.0 eq), a substituted aldehyde (1.0 eq), and malononitrile (1.0 eq) in absolute ethanol (which acts as both solvent and the fourth reactant)[3].

  • Add a catalytic amount of a base (e.g., piperidine or a solid-supported catalyst).

  • Reflux the mixture for 4–6 hours until TLC indicates the consumption of starting materials.

  • Cool the mixture to induce crystallization. Filter and wash with cold ethanol.

  • Validation Checkpoint: ¹H NMR (DMSO-d₆) will lack the C6-H pyrimidine proton typical of Route A, but will prominently feature the alkoxy signals derived from the solvent (e.g., a distinct triplet at ~1.4 ppm and a quartet at ~4.5 ppm for an ethoxy group). HRMS (ESI) will confirm the exact mass of the fully assembled four-component adduct[3].

Conclusion: Selecting the Right Route

For early-stage drug discovery where structural diversity is paramount, Route A (Classical Stepwise) is highly recommended. Despite its longer reaction times and harsh conditions, the 4-chloro intermediate serves as a universal linchpin for generating vast libraries of kinase inhibitors[1].

Conversely, if the goal is to rapidly synthesize specific 4-alkoxy or highly substituted core scaffolds for immediate biological screening, Route B (One-Pot MCR) offers superior atom economy, higher yields, and a greener environmental profile[3]. For specific targeting of adenosine receptors requiring C3 modifications, researchers must pivot to Route C (Thiomethyl Acetal) [2],[4].

References

  • Full article: Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - Taylor & Francis -
  • Full article: Facile Synthesis of Pyrazolo[3,4‐d]pyrimidines and Pyrimido[4,5‐d]pyrimidin‐4‐one Deriv
  • A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines - d-nb.info -
  • Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Deriv

Sources

Safety & Regulatory Compliance

Safety

Advanced Operational Safety and Handling Guide: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine

Pharmacological Context & Hazard Causality 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives (e.g., 4-hydroxy, 4-chloro, and 4-amino variants) are privileged pharmacophores extensively utilized in oncology and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Hazard Causality

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine and its derivatives (e.g., 4-hydroxy, 4-chloro, and 4-amino variants) are privileged pharmacophores extensively utilized in oncology and drug development. The core scaffold acts as a bioisostere for adenine, allowing it to perfectly occupy the bulky ATP-binding pocket of epidermal growth factor receptor tyrosine kinases (EGFR-TK)[1]. The nitrogen atoms within the core engage in critical hydrogen bonding, translating to potent kinase inhibition, apoptosis induction, and cell cycle arrest[1].

While this high binding affinity is highly desirable for synthesizing anticancer agents, it presents a severe occupational hazard. Accidental systemic absorption by laboratory personnel can lead to off-target kinase inhibition in healthy tissues. Consequently, handling these compounds requires rigorous, self-validating safety protocols to mitigate acute oral toxicity, skin sensitization, and respiratory irritation.

Physicochemical & Hazard Profile

Understanding the physical properties of the compound is critical for predicting its behavior during experimental manipulation.

Property / HazardSpecification / GHS ClassificationCausality & Operational Implication
Physical State Solid powder (Light yellow to blue),[2]High risk of aerosolization. Must be handled in an enclosed, ventilated environment to prevent inhalation.
Acute Oral Toxicity GHS Category 4 (H302)Harmful if swallowed. Mandates strict prohibition of eating/drinking in the lab and requires thorough decontamination of surfaces.
Skin Irritation / Sensitization GHS Category 2 (H315), H317,[3]Causes irritation and potential allergic reactions. Requires impermeable dermal barriers.
Eye Irritation GHS Category 2A (H319),[3]Causes serious eye irritation. Mandates chemical splash goggles over standard safety glasses.
Respiratory Irritation GHS Category 3 (H335)Inhalation of dust causes mucous membrane irritation. Necessitates the use of a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

Proper PPE selection is not arbitrary; it is dictated by the chemical's lipophilicity and physical state.

  • Dermal Protection (Gloves): Nitrile gloves (minimum 5 mil thickness) are mandatory to prevent skin contact[3]. Causality: The lipophilic nature of the phenyl-pyrazolo-pyrimidine core allows it to easily permeate biological membranes. If solubilizing the compound in Dimethyl Sulfoxide (DMSO) for biological assays, double-gloving is required. DMSO acts as a powerful carrier solvent that rapidly transports dissolved solutes through standard glove materials and human skin.

  • Ocular Protection: Chemical splash goggles. Causality: Standard safety glasses lack the necessary orbital seal to protect against airborne micro-particles of the powder, which can cause severe ocular irritation[3].

  • Respiratory & Environmental Protection: All handling must occur within a certified chemical fume hood[3]. Causality: The compound's propensity to cause respiratory irritation (H335) means ambient benchtop handling poses an unacceptable inhalation risk.

Self-Validating Operational Protocol: Weighing & Solubilization

To ensure absolute safety, every step in the handling process must include a validation check before proceeding to the next.

  • Pre-Operational Environmental Check:

    • Action: Activate the chemical fume hood and verify the face velocity.

    • Validation: The digital monitor must read between 80–120 feet per minute (FPM). Do not uncap the chemical if the flow rate is outside this range or if the alarm sounds.

  • Static Mitigation:

    • Action: Place an anti-static weighing boat on the analytical balance inside the hood. Use an ionizing bar if available.

    • Validation: Observe the balance readout; a fluctuating tare weight indicates residual static, which can cause the light powder to aerosolize. Wait for a stable zero before proceeding.

  • Compound Transfer:

    • Action: Using a clean micro-spatula, carefully transfer the 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine powder. Keep the vertical drop distance below 2 inches.

    • Causality: Minimizing the drop distance prevents the generation of airborne dust particulates[3].

  • In-Hood Solubilization:

    • Action: Add the required assay solvent (e.g., DMSO or ethanol) directly to the weighing boat or a pre-tared vial while still inside the fume hood.

    • Validation: Visually inspect the solution against a contrasting background. The solution must be completely clear with no suspended particulates before the vial is sealed and removed from the hood.

  • Decontamination:

    • Action: Wipe down the balance and surrounding hood area with a damp paper towel (using water and mild non-abrasive soap), followed by a 70% ethanol wipe[3].

Spill Response & Waste Disposal Workflow

In the event of an accidental release, immediate and structured action is required to prevent exposure.

  • Immediate Isolation:

    • Action: Halt all work. If the powder spills outside the fume hood, immediately evacuate personnel from a 5-foot radius.

  • Dust Suppression & Containment:

    • Action: Do not dry sweep the powder, as this will aerosolize the active pharmaceutical ingredient (API). Instead, gently cover the spill with damp absorbent paper[3].

  • Collection:

    • Action: Scoop the wet absorbent material and the dissolved compound using a non-sparking tool. Place all materials into a chemically compatible, sealable hazardous waste container[3].

  • Surface Decontamination:

    • Action: Wash the affected surface generously with running water and a non-abrasive soap. Causality: The compound is highly irritating to mucous membranes and skin; soap is required to break down the lipophilic residues[3].

  • Regulatory Disposal:

    • Action: Seal and label the container as "Hazardous Solid Waste - Toxic/Irritant (Contains Pyrazolo-pyrimidine derivatives)".

    • Validation: Ensure the container is transferred to the facility's approved hazardous waste collection point in compliance with local and environmental directives[4]. The compound must not be flushed into standard wastewater treatment systems.

Process Visualization

G Start Initiate Handling Protocol PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Spill Spill Occurs? Hood->Spill Weigh Weigh & Dissolve (Avoid Dust Generation) Spill->Weigh No Alert Alert Personnel & Evacuate Area Spill->Alert Yes DisposeNormal Dispose as Hazardous Waste Weigh->DisposeNormal Contain Contain Spill with Absorbent Alert->Contain Decon Decontaminate Surface (Soap & Water) Contain->Decon DisposeSpill Seal in Hazardous Waste Container Decon->DisposeSpill

Fig 1: Operational workflow for safe handling and spill response of pyrazolo-pyrimidine compounds.

References

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. National Institutes of Health (NIH).
  • SAFETY DATA SHEET: 4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Thermo Fisher Scientific.
  • 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine Chemical Properties. LookChem.
  • SAFETY DATA SHEET: 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Matrix Scientific.
  • SAFETY DATA SHEET: 4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Waste & Disposal). Thermo Fisher Scientific.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.